1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Description
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Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-5-2-12(3-6-15)10-18-8-7-14-4-1-13(11-19)9-16(14)18/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYWIHITGRSHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Whitepaper: A-087-F4
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a key intermediate in contemporary drug discovery programs. The synthesis is achieved through a classical and robust N-alkylation of 1H-indole-6-carbaldehyde with 4-fluorobenzyl bromide. This document details the strategic rationale, a step-by-step experimental protocol, mechanistic insights, and characterization data. The described method is scalable, high-yielding, and designed for facile adoption by research and process chemistry teams.
Introduction & Strategic Importance
The N-functionalization of indole scaffolds is a cornerstone of medicinal chemistry. The introduction of substituents on the indole nitrogen profoundly modulates a molecule's pharmacological profile, affecting receptor binding affinity, metabolic stability, and pharmacokinetic properties. The target molecule, this compound, incorporates two critical pharmacophores: the N-benzyl indole moiety and a reactive aldehyde group. The aldehyde serves as a versatile synthetic handle for elaboration into a diverse array of more complex structures through reactions such as reductive amination, Wittig reactions, and oxidations. The 4-fluorobenzyl group is particularly significant as the fluorine atom can enhance metabolic stability and improve binding interactions.
This guide focuses on the most direct and reliable synthetic route: the nucleophilic substitution reaction between the indolide anion and an electrophilic benzyl halide.
Synthetic Strategy & Retrosynthesis
The core transformation is the formation of a C-N bond at the N1 position of the indole ring.
Logical Diagram of Synthetic Approach
Caption: Retrosynthetic analysis of the target molecule.
The chosen forward synthesis involves the deprotonation of 1H-indole-6-carbaldehyde using a strong, non-nucleophilic base to form the corresponding sodium indolide salt. This potent nucleophile then undergoes an SN2 reaction with 4-fluorobenzyl bromide.
Detailed Experimental Protocol
This protocol is based on well-established methods for indole N-alkylation, ensuring high reliability and regioselectivity.[1][2][3]
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 1H-Indole-6-carbaldehyde | 145.16 | 1.00 g | 6.89 mmol | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 0.33 g | 8.27 mmol | 1.2 |
| 4-Fluorobenzyl bromide | 189.04 | 1.45 g | 7.58 mmol | 1.1 |
| Anhydrous DMF | - | 20 mL | - | - |
| Saturated NH₄Cl (aq) | - | ~20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |
| Brine | - | ~30 mL | - | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-6-carbaldehyde (1.00 g, 6.89 mmol). The flask is sealed with a septum and placed under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (0.33 g of 60% dispersion, 8.27 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolide salt is often indicated by a slight color change and cessation of gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Slowly add 4-fluorobenzyl bromide (1.45 g, 7.58 mmol) dropwise via syringe.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Work-up & Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with deionized water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield the pure product.
Mechanistic Insights & Rationale
The success of this synthesis hinges on key strategic choices explained below.
Mechanism of N-Alkylation
Caption: Key steps in the SN2 N-alkylation of indole.
-
Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base. Its insolubility in DMF necessitates a heterogeneous reaction, but its pKa is sufficiently high to irreversibly deprotonate the indole N-H (pKa ≈ 17), driving the equilibrium entirely towards the formation of the sodium indolide salt.[1][2] This prevents side reactions and ensures a high concentration of the active nucleophile.
-
Choice of Solvent (DMF): DMF is a polar aprotic solvent. It effectively solvates the sodium cation but does not solvate the indolide anion to a large extent, leaving the anion "naked" and highly nucleophilic.[3] Furthermore, its high boiling point allows for heating if the reaction proves sluggish at room temperature.
-
Regioselectivity (N- vs. C-Alkylation): While the indolide anion has nucleophilic character at both the N1 and C3 positions, N-alkylation is heavily favored under these conditions (kinetic control).[4] The use of a highly polar solvent like DMF and a counter-ion like Na⁺ promotes the formation of the N-alkylated product.[5]
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Characteristic peaks are expected for the aldehyde proton (~10.0 ppm), the indole ring protons (7-8 ppm), the benzyl CH₂ group (~5.4 ppm), and the fluorophenyl ring protons. The disappearance of the broad N-H proton signal from the starting material is a key indicator of successful N-alkylation.
-
Mass Spectrometry (ESI+): Calculated for C₁₆H₁₂FNO [M+H]⁺: 254.09. Found: 254.1.
Troubleshooting and Safety
-
Low Yield: May result from incomplete deprotonation (wet solvent/reagents) or inactive alkylating agent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Products: C3-alkylation can occur but is generally minimal under these conditions. If observed, purification by column chromatography is typically sufficient for removal.
-
Safety: Sodium hydride reacts violently with water and is flammable. Handle only under an inert atmosphere and in an appropriate fume hood. 4-Fluorobenzyl bromide is a lachrymator and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Conclusion
The described protocol provides a robust and efficient method for the synthesis of this compound. By employing sodium hydride in DMF, this classic N-alkylation proceeds with high yield and excellent regioselectivity, furnishing a key building block for further synthetic elaboration in drug development pipelines.
References
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Vertex AI Search.
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Chemical Properties of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, physicochemical and spectroscopic properties, reactivity, and potential applications, offering insights grounded in established chemical principles and experimental observations.
Introduction and Significance
This compound belongs to the broad class of indole derivatives, which are a cornerstone of many biologically active compounds. The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals with diverse therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
The subject molecule integrates three key structural features:
-
The Indole Core: A bicyclic aromatic heterocycle that serves as a versatile pharmacophore.
-
A 6-Carbaldehyde Group: An aldehyde functional group at the 6-position of the indole ring, which is a versatile handle for further chemical modifications and a key site for biological interactions.[4]
-
An N-(4-fluorobenzyl) Substituent: The attachment of a 4-fluorobenzyl group to the indole nitrogen (N1 position) can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. The fluorine atom, in particular, is often introduced in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.[5]
This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules and a potential candidate for biological screening.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the N-alkylation of indole-6-carbaldehyde with 4-fluorobenzyl halide. This reaction is a classic example of nucleophilic substitution where the indole nitrogen acts as the nucleophile.
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from a commercially available precursor.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Indole-6-carbaldehyde from 6-Cyanoindole
This step involves the reduction of the nitrile group of 6-cyanoindole to an aldehyde. A common method is the Stephen aldehyde synthesis or using a milder reducing agent like Raney nickel with a hydride source.[4]
-
Reaction Setup: To a solution of 6-cyanoindole (1 equivalent) in a mixture of pyridine, water, and acetic acid, add sodium hypophosphite (excess).
-
Catalyst Addition: Carefully add Raney nickel catalyst to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a slightly elevated temperature (e.g., 45-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture through celite to remove the catalyst. Extract the filtrate with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude indole-6-carbaldehyde.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2: N-Alkylation to yield this compound
The N-alkylation of indoles is a well-established transformation. The choice of base and solvent is crucial for achieving high yields and selectivity for N-alkylation over C-alkylation.[6] Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are highly effective.[6]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.
-
Indole Addition: Add a solution of indole-6-carbaldehyde (1 equivalent) in anhydrous DMF dropwise to the suspension at 0 °C.
-
Anion Formation: Allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure complete formation of the indole anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.
-
Reaction Progression: Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product should be purified by silica gel column chromatography to yield the pure this compound.
Mechanistic Rationale
The N-alkylation proceeds via an SN2 mechanism. The base deprotonates the indole N-H, which is the most acidic proton, to form a resonance-stabilized indolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide and displacing the bromide leaving group.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts: indole-6-carbaldehyde and the 4-fluorobenzyl group.
Physicochemical Properties
| Property | Predicted Value/Description | Source/Justification |
| Molecular Formula | C16H12FNO | Based on structure |
| Molecular Weight | 253.27 g/mol | Calculated |
| Appearance | Likely a pale yellow to brown crystalline solid | Based on indole-6-carboxaldehyde[4] |
| Melting Point | > 130 °C | Expected to be higher than indole-6-carboxaldehyde (127-131 °C) due to increased molecular weight and intermolecular interactions.[7] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents and water. | Typical for N-substituted indole derivatives.[8] |
| logPoct/wat | ~3.5-4.5 | Increased lipophilicity compared to indole-6-carboxaldehyde (logP ~1.5) due to the addition of the fluorobenzyl group.[9] |
Spectroscopic Data (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
1H NMR (Proton Nuclear Magnetic Resonance)
-
Aldehyde Proton (-CHO): A singlet around δ 9.9-10.1 ppm.
-
Indole Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The proton at the C7 position will likely appear as a singlet or a narrow doublet, and the proton at C2 will also be a distinct signal.
-
Fluorobenzyl Protons:
-
The methylene protons (-CH2-) will appear as a singlet around δ 5.4-5.6 ppm.
-
The aromatic protons on the fluorophenyl ring will show a characteristic AA'BB' system, appearing as two triplets or multiplets around δ 7.0-7.4 ppm due to coupling with both protons and the fluorine atom.
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aldehyde Carbonyl: A signal in the downfield region, around δ 185-190 ppm.
-
Indole Carbons: Multiple signals in the aromatic region (δ 100-140 ppm).
-
Fluorobenzyl Carbons:
-
The methylene carbon (-CH2-) will appear around δ 50-52 ppm.
-
The fluorophenyl carbons will show signals in the aromatic region, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.
-
IR (Infrared) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm-1.
-
C-H Stretch (Aromatic): Peaks above 3000 cm-1.
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm-1 region.
-
C-F Stretch: A strong absorption in the 1000-1100 cm-1 region.
MS (Mass Spectrometry)
-
Molecular Ion (M+): A prominent peak at m/z = 253.
-
Fragmentation: A characteristic fragment at m/z = 109 corresponding to the fluorobenzyl cation [C7H6F]+. Another significant fragment would arise from the loss of the fluorobenzyl group, leaving the indole-6-carbaldehyde radical cation at m/z = 144.
Reactivity Profile and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde group, making it a valuable precursor for a wide range of chemical transformations.
Caption: Reactivity profile of the title compound.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-(4-fluorobenzyl)-1H-indole-6-carboxylic acid, which is another valuable synthetic intermediate.
-
Reduction: Reduction of the aldehyde with agents like sodium borohydride (NaBH4) will yield the primary alcohol, [1-(4-fluorobenzyl)-1H-indol-6-yl]methanol.
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases). It can also react with active methylene compounds (e.g., malononitrile, nitromethane) in Knoevenagel or Henry reactions, respectively, to extend the carbon chain. These reactions are fundamental for building more complex heterocyclic systems.[10][11]
-
Wittig Reaction: Reaction with phosphonium ylides provides a straightforward route to stilbene-like structures, which are known for their potential antitumor activities.[4]
-
Multi-component Reactions: Indole aldehydes are excellent substrates for multi-component reactions (MCRs), which allow for the rapid construction of complex, drug-like molecules in a single step.[12]
Potential Applications in Drug Discovery
Given the prevalence of the indole nucleus in pharmaceuticals, this compound serves as a key building block for libraries of potential therapeutic agents.[2] Derivatives of indole-3-carbaldehyde have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][13][14] It is plausible that derivatives of the 6-carbaldehyde isomer could exhibit similar or novel biological profiles. The introduction of the 4-fluorobenzyl group can enhance potency and improve metabolic stability, making this scaffold particularly attractive for lead optimization campaigns in drug discovery.
Conclusion
This compound is a synthetically accessible and highly versatile molecule. Its chemical properties, particularly the reactivity of the aldehyde group, make it an important intermediate for the synthesis of a diverse range of more complex indole derivatives. The strategic incorporation of a fluorinated benzyl group at the N1 position positions this scaffold as a promising starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, properties, and reactivity to aid researchers in its effective utilization.
References
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
- N-alkylation of indole derivatives. Google Patents.
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Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available at: [Link]
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1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available at: [Link]
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SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Royal Society of Chemistry. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
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(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
1H-Indole-6-carboxaldehyde | C9H7NO. PubChem. Available at: [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Available at: [Link]
-
Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. Available at: [Link]
-
Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). Cheméo. Available at: [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [No Source Found].
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UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. ResearchGate. Available at: [Link]
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Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link]
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Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. ResearchGate. Available at: [Link]
-
Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. Available at: [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
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Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH. Available at: [Link]
-
Organic Compounds with Biological Activity. MDPI. Available at: [Link]
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- 5. benchchem.com [benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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- 8. CAS 23073-31-6: 4-fluoro-1H-indole-3-carbaldehyde [cymitquimica.com]
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A Comprehensive Spectroscopic Guide to 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde: Predictive Analysis and Methodologies
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. By dissecting the structural components of the molecule—the indole-6-carbaldehyde core and the N-(4-fluorobenzyl) substituent—we offer a robust framework for its characterization. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate, identify, and interpret the spectroscopic data upon synthesis of this novel compound. Detailed experimental protocols for data acquisition are also provided, ensuring a self-validating system for future analysis.
Introduction: The Rationale for Spectroscopic Characterization
The fusion of an indole scaffold with a fluorinated benzyl moiety in this compound suggests a molecule with potential biological activity, a common theme in the development of new therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, while the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The aldehyde functional group at the 6-position of the indole ring offers a versatile handle for further synthetic transformations.
Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture. This guide will provide a predictive blueprint for the spectroscopic signature of this compound, empowering researchers to confirm its identity with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole ring, the benzyl group, and the aldehyde. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar structures.[1] The choice of a deuterated solvent such as DMSO-d₆ or CDCl₃ is standard for small organic molecules.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - |
| Indole H-7 | 8.1 - 8.3 | Singlet (s) | - |
| Indole H-5 | 7.8 - 8.0 | Doublet (d) | ~8.5 |
| Indole H-4 | 7.6 - 7.8 | Doublet (d) | ~8.5 |
| Indole H-2 | 7.5 - 7.7 | Doublet (d) | ~3.0 |
| Benzyl H-2', H-6' | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ~8.5, ~5.5 (¹⁹F coupling) |
| Benzyl H-3', H-5' | 7.0 - 7.2 | Triplet (t) | ~8.5 |
| Indole H-3 | 6.6 - 6.8 | Doublet (d) | ~3.0 |
| Benzyl CH₂ | 5.4 - 5.6 | Singlet (s) | - |
Causality behind Predictions: The aldehyde proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield shift. The indole protons' chemical shifts are predicted based on the electron density of the aromatic system and known data for 6-substituted indoles. The protons on the fluorobenzyl group will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. The benzylic methylene protons, adjacent to the indole nitrogen, will appear as a singlet in the absence of chiral centers.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 193 |
| Benzyl C-1' (C-F) | 161 - 164 (d, J ≈ 245 Hz) |
| Indole C-7a | 137 - 139 |
| Indole C-3a | 135 - 137 |
| Benzyl C-4' | 132 - 134 (d, J ≈ 3 Hz) |
| Indole C-6 | 130 - 132 |
| Indole C-2 | 128 - 130 |
| Benzyl C-2', C-6' | 128 - 130 (d, J ≈ 8 Hz) |
| Indole C-5 | 123 - 125 |
| Indole C-4 | 121 - 123 |
| Benzyl C-3', C-5' | 115 - 117 (d, J ≈ 21 Hz) |
| Indole C-7 | 110 - 112 |
| Indole C-3 | 101 - 103 |
| Benzyl CH₂ | 50 - 52 |
Causality behind Predictions: The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon attached to the fluorine atom in the benzyl ring will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the fluorobenzyl ring will show smaller couplings to fluorine. The chemical shifts of the indole carbons are estimated from data on similarly substituted indoles.[1]
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.
Predicted IR Absorption Bands
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2900-2800 | C-H stretch | Aldehyde |
| ~1680-1700 | C=O stretch | Aldehyde (conjugated) |
| ~1600, ~1450 | C=C stretch | Aromatic rings |
| ~1220-1240 | C-F stretch | Aryl-F |
| ~1350-1380 | C-N stretch | Indole |
Causality behind Predictions: The most characteristic peak will be the strong carbonyl (C=O) stretch of the aldehyde, which is expected at a slightly lower wavenumber due to conjugation with the indole ring.[3] The aromatic C-H and C=C stretching vibrations will confirm the presence of the aromatic systems. A strong band corresponding to the C-F stretch is a key indicator of the fluorobenzyl moiety.[4] The aldehyde C-H stretch typically appears as two weak bands around 2820 and 2720 cm⁻¹.
Experimental Protocol for IR Data Acquisition (ATR Method)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₆H₁₂FNO), the expected monoisotopic mass is approximately 253.09 g/mol .
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 253 | [M]⁺ (Molecular Ion) |
| 252 | [M-H]⁺ |
| 224 | [M-CHO]⁺ |
| 144 | [Indole-6-carbaldehyde]⁺ |
| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl fragment) |
Causality behind Predictions: The molecular ion peak [M]⁺ should be clearly visible. Common fragmentation pathways for N-benzyl indoles involve cleavage of the benzylic C-N bond.[5] This would lead to the formation of a stable fluorobenzyl cation (m/z 109). The tropylium ion (m/z 91) is a common rearrangement product for benzyl fragments.[6] Loss of the aldehyde group as a radical (CHO, 29 Da) would result in a fragment at m/z 224. Cleavage of the bond between the indole nitrogen and the benzylic carbon could also generate an indole-6-carbaldehyde radical cation at m/z 144.[7]
Experimental Protocol for MS Data Acquisition (ESI-MS)
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Conclusion: A Path Forward for Structural Verification
This guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound, along with standardized protocols for their acquisition. While predictive, this information provides a robust framework for researchers to reference during the synthesis and characterization of this novel compound. The convergence of the predicted data with experimental findings will serve as a strong validation of the target molecule's structure. This comprehensive approach underscores the synergy between theoretical prediction and empirical verification in modern chemical science, accelerating the pace of discovery in drug development and beyond.
References
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- Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
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PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... Retrieved from [Link]
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YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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S. L. Srivastava, et al. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Retrieved from [Link]
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ResearchGate. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]
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M. V. K. Karthik, et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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Leslie W. Pineda, et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Retrieved from [Link]
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ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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M. R. Eftink, et al. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health. Retrieved from [Link]
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]
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Supporting Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). (n.d.). Retrieved from [Link]
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E. R. T. Tiekink, et al. (2019). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a synthetic indole derivative of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, this guide outlines a probable synthetic route based on established chemical principles and data from analogous structures. We will delve into its chemical properties, potential biological significance, and its role as a versatile building block for the synthesis of more complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel molecular scaffolds for therapeutic intervention.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Its presence in key biomolecules such as the amino acid tryptophan has made it a focal point for the design of novel therapeutic agents. Indole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its electronic and steric properties, leading to compounds with specific biological targets.
The introduction of a carbaldehyde group, as seen in indole-6-carbaldehyde, provides a reactive handle for a multitude of chemical transformations, making it a crucial intermediate in the synthesis of complex heterocyclic systems.[2][3] Furthermore, the N-benzylation of the indole core, in this case with a 4-fluorobenzyl group, can significantly impact the molecule's lipophilicity and its ability to interact with biological targets. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom in drug design, often leading to improved metabolic stability and binding affinity.
Physicochemical Properties and Identification
| Property | Predicted Value/Characteristic | Rationale |
| CAS Number | Not Assigned | This specific derivative is not yet cataloged in major chemical databases. The parent compound, 1H-Indole-6-carbaldehyde, has the CAS number 1196-70-9.[4][5][6] |
| Molecular Formula | C₁₆H₁₂FNO | Derived from the combination of indole-6-carbaldehyde and a 4-fluorobenzyl group. |
| Molecular Weight | ~253.27 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a solid at room temperature | Indole-6-carbaldehyde is a crystalline powder.[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and have limited solubility in water. | The aromatic nature and the presence of the fluorobenzyl group increase lipophilicity. |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through the N-alkylation of indole-6-carbaldehyde. This is a common and well-established method for the functionalization of the indole nitrogen. A similar synthetic strategy has been successfully employed for the preparation of related N-benzyl-indazoles.[7]
Experimental Protocol: N-Alkylation of Indole-6-carbaldehyde
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
Indole-6-carbaldehyde (CAS: 1196-70-9)
-
4-Fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of indole-6-carbaldehyde (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handled with extreme care under an inert atmosphere).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. To this, add 4-fluorobenzyl bromide (1.1 eq) dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.
Causality behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and easy-to-handle base suitable for this type of N-alkylation. Sodium hydride is a stronger, non-nucleophilic base that can lead to faster and more complete deprotonation of the indole nitrogen, but requires more stringent anhydrous and inert conditions.
-
Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the indole anion in this case) highly reactive.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents.
As a Precursor for Biologically Active Molecules
The aldehyde functionality at the 6-position serves as a versatile synthetic handle for the construction of a wide variety of heterocyclic systems.[8] This allows for the exploration of diverse chemical space in the search for new drug candidates. For instance, the aldehyde can undergo:
-
Reductive amination: to introduce various amine-containing side chains.
-
Wittig and related olefination reactions: to form carbon-carbon double bonds.
-
Condensation reactions: with active methylene compounds to build new ring systems.
-
Oxidation: to the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.
Potential as a Kinase Inhibitor
The indole scaffold is a common feature in many kinase inhibitors. The N-benzyl group can be oriented to occupy the hydrophobic pocket of the ATP-binding site of many kinases. Further elaboration of the 6-carbaldehyde position could lead to interactions with the solvent-exposed region, potentially leading to potent and selective inhibitors.
In the Development of Novel Antimicrobial and Anticancer Agents
Many indole derivatives have shown promising activity against various microbial strains and cancer cell lines.[1][9] The specific substitution pattern of this compound could impart unique biological properties that warrant investigation in these therapeutic areas.
Characterization and Analytical Methods
The unambiguous identification and characterization of the synthesized this compound would rely on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the successful incorporation of the 4-fluorobenzyl group and the position of the aldehyde.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aldehyde carbonyl group (around 1680-1700 cm⁻¹) and the C-F bond.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold with significant potential in drug discovery. Its synthesis is readily achievable through established methodologies, and its versatile chemical handles allow for extensive structural diversification. This guide provides a foundational understanding of this compound, from its synthesis to its potential applications, and serves as a valuable resource for researchers aiming to leverage the unique properties of functionalized indoles in the development of next-generation therapeutics.
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ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
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The Strategic Role of the 4-Fluorobenzyl Group in Modulating Bioactivity
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine pharmacokinetic and pharmacodynamic profiles.[1][2] Among the various fluorinated motifs, the 4-fluorobenzyl group is frequently employed to address specific challenges in drug design, from metabolic instability to suboptimal target engagement. This guide provides an in-depth technical analysis of the 4-fluorobenzyl moiety, elucidating the physicochemical principles that underpin its utility. We will explore its role in enhancing metabolic stability, modulating lipophilicity, and participating in key binding interactions. Through detailed case studies, experimental protocols, and mechanistic diagrams, this document serves as a comprehensive resource for scientists seeking to leverage the unique properties of the 4-fluorobenzyl group for the rational design of novel therapeutics.
The Physicochemical Foundation of the 4-Fluorobenzyl Moiety
The decision to introduce a 4-fluorobenzyl group is grounded in the unique and potent effects of the fluorine atom, which are a direct consequence of its fundamental atomic properties: high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond.[1][3]
Electronic Effects and Polarity
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring.[1] This polarization of the C-F bond alters the electron distribution across the entire benzyl system, which can be critical for modulating pKa of nearby functional groups or engaging in specific polar interactions within a protein binding site.[4] The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with electron-poor groups like carbonyl carbons in a protein backbone.[1]
Lipophilicity Modulation
A single fluorine substitution on a phenyl ring generally leads to a slight increase in lipophilicity, as measured by the logarithm of the partition coefficient (log P). This subtle tuning is often a key objective in lead optimization, where achieving an optimal balance of lipophilicity is crucial for balancing solubility, permeability, and off-target effects. Judicious use of the 4-fluorobenzyl group can enhance a molecule's ability to cross biological membranes and reach its target.[3][4]
Metabolic Stability: The Cornerstone Application
Perhaps the most significant and widely exploited feature of the 4-fluorobenzyl group is its ability to confer metabolic stability.[1][5] The para-position of a benzyl group is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and poor pharmacokinetic profiles. Replacing the C-H bond at this vulnerable site with a robust C-F bond effectively blocks this metabolic pathway.[3] The high bond dissociation energy of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it highly resistant to enzymatic cleavage.[3]
Table 1: Comparative Physicochemical Properties
| Property | Benzyl Group (-CH₂Ph) | 4-Fluorobenzyl Group (-CH₂-C₆H₄-F) | Rationale for Impact |
| cLogP Contribution (approx.) | ~1.96 | ~2.10 | Fluorine's lipophilic nature slightly increases the overall value. |
| Hammett Constant (σₚ) | 0.00 | +0.06 | Weak electron-withdrawing effect of fluorine at the para position. |
| Key Bond Dissociation Energy | C(para)-H: ~111 kcal/mol | C(para)-F: ~123 kcal/mol | The C-F bond is significantly stronger, preventing metabolic oxidation. |
| Primary Metabolic Pathway | Para-hydroxylation | Blocked at the para position | Forces metabolism to other, potentially slower, pathways or excretion. |
Pharmacodynamic Implications: Enhancing Target Affinity and Selectivity
Beyond improving pharmacokinetics, the 4-fluorobenzyl group can directly contribute to a compound's pharmacodynamic profile by enhancing binding affinity and selectivity for its biological target.
Direct Binding Interactions
The fluorine atom, while often considered a simple bioisostere for hydrogen, can participate in a range of non-covalent interactions that contribute positively to binding energy.[6] These include:
-
Hydrogen Bonds: The polarized fluorine atom can act as a weak hydrogen bond acceptor.
-
Orthogonal Multipolar Interactions: The C-F bond dipole can align favorably with the dipoles of backbone carbonyl groups in the target protein.[1]
-
Hydrophobic Interactions: The fluorinated ring often occupies hydrophobic pockets, where favorable van der Waals and induced dipole interactions can occur.[7]
A compelling example is seen in a series of thrombin inhibitors, where a 4-fluorobenzyl derivative exhibited a 5-fold improvement in inhibitory potency (Kᵢ = 0.057 µM) compared to the non-fluorinated benzyl analog (Kᵢ = 0.27 µM).[1] X-ray crystallography revealed close contacts between the fluorine atom and both a C-H group and a carbonyl carbon of an asparagine residue in the active site, demonstrating a direct and productive binding contribution.[1]
Case Study: Dopamine D₄ Receptor Antagonists
The development of selective ligands for the dopamine D₄ receptor, a target for schizophrenia, highlights the strategic use of the 4-fluorobenzyl group. The compound 3-(4-fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was identified as a potent D₄ inhibitor with over 100-fold selectivity against the related D₂ and D₃ receptors.[8] The 4-fluorobenzyl moiety is crucial for achieving this high affinity and selectivity, likely by engaging in specific interactions within the D₄ receptor's binding pocket.
Case Study: Tyrosinase Inhibitors
In the search for inhibitors of tyrosinase, an enzyme involved in hyperpigmentation, researchers developed a series of compounds featuring a 4-fluorobenzylpiperazine moiety. One of the most potent compounds, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, emerged as a competitive inhibitor with an IC₅₀ of 0.18 µM, making it nearly 100 times more active than the reference compound, kojic acid. Molecular docking studies suggest the 4-fluorobenzyl group occupies a conserved region in the enzyme's active site, highlighting its importance as a key pharmacophoric feature.
Synthetic and Experimental Workflows
The practical application of the 4-fluorobenzyl group in drug discovery relies on efficient synthetic strategies and robust analytical methods to validate its impact.
Introducing the 4-Fluorobenzyl Group
The most common method for incorporating the 4-fluorobenzyl moiety is through nucleophilic substitution reactions using a reactive precursor like 4-fluorobenzyl bromide or 4-fluorobenzyl chloride.[5] These reagents readily react with a wide range of nucleophiles (e.g., amines, phenols, thiols) via an Sₙ2 mechanism to form the desired product.[5][9]
Caption: General workflow for introducing the 4-fluorobenzyl group via Sₙ2 reaction.
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a representative synthesis of an N-(4-fluorobenzyl) derivative.
-
Objective: To synthesize N-benzyl-N-(4-fluorobenzyl)amine.
-
Materials:
-
Benzylamine (1.0 eq)
-
4-Fluorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of benzylamine in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add 4-fluorobenzyl chloride to the mixture.
-
Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired product.
-
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and LC-MS.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol allows for the direct comparison of metabolic stability between a parent compound and its 4-fluorobenzyl analog.
-
Objective: To determine the rate of metabolism using human liver microsomes (HLM).
-
Materials:
-
Test compounds (Parent and 4-fluorobenzyl analog, 10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, 20 mg/mL stock)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
-
Procedure:
-
Prepare a master mix of HLM in phosphate buffer to a final concentration of 1 mg/mL.
-
Pre-warm the HLM solution and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound to the HLM solution to a final concentration of 1 µM.
-
Immediately add the pre-warmed NADPH regenerating system to start the metabolic reaction.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Compare the t½ of the 4-fluorobenzyl analog to the parent compound to quantify the improvement in metabolic stability.
-
Caption: Workflow for assessing in vitro metabolic stability.
Conclusion and Future Perspectives
The 4-fluorobenzyl group is a validated and highly effective tool in the medicinal chemist's arsenal. Its primary role is to enhance metabolic stability by blocking P450-mediated oxidation, a strategy that has proven successful across numerous therapeutic programs.[5] Beyond this crucial pharmacokinetic benefit, the moiety can subtly modulate lipophilicity to improve permeability and engage in specific, affinity-enhancing interactions within the target's binding site.[1][4] The decision to incorporate a 4-fluorobenzyl group should be a data-driven process, guided by an understanding of a lead compound's metabolic liabilities and the structural features of its biological target. As our understanding of fluorine's unique properties continues to evolve, the rational application of motifs like the 4-fluorobenzyl group will remain central to the design of safer and more effective medicines.[2]
References
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3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one. (2005, December 5). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved January 17, 2026, from [Link]
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Dahmen, M., et al. (2020). OFF-State-Specific Inhibition of the Proprotein Convertase Furin. ACS Chemical Biology. Retrieved January 17, 2026, from [Link]
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Taha, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. Retrieved January 17, 2026, from [Link]
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Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved January 17, 2026, from [Link]
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Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 9). Organic Letters. Retrieved January 17, 2026, from [Link]
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Ketanserin. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (n.d.). Chemistry & Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Assessment of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Abstract
Introduction: The Significance of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory curiosity to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount attribute that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Insufficient solubility is a primary contributor to poor oral bioavailability, which can terminate the development of an otherwise promising drug candidate.[2]
For all in-vitro biological assays, from initial target screening to more complex cellular models, the test compound must be fully dissolved in the assay medium to elicit a true biological response.[3] Undissolved particles can lead to an underestimation of potency and generate unreliable structure-activity relationships (SAR). Therefore, the accurate determination of a compound's solubility is not merely a data collection exercise but a critical step in de-risking a project and ensuring the integrity of subsequent biological data.[4]
This guide focuses on 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a compound of interest for which public solubility data is scarce. The methodologies presented are designed to provide a robust framework for its characterization.
Physicochemical Profile of this compound
While experimental data for the title compound is limited, we can infer some properties based on its structural components: the indole-6-carbaldehyde core and the 4-fluorobenzyl substituent.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₁₆H₁₂FNO | Calculated from structure |
| Molecular Weight | 253.27 g/mol | Calculated from structure |
| Parent Core | 1H-Indole-6-carboxaldehyde | [5][6][7] |
| Parent Core M.Wt. | 145.16 g/mol | [5][6][7] |
| Parent Core MP | 127-131 °C | |
| Predicted logP | > 2.0 | The addition of the lipophilic 4-fluorobenzyl group to the indole core is expected to significantly increase the octanol-water partition coefficient (logP), suggesting low aqueous solubility. |
The indole scaffold is common in medicinal chemistry, and the aldehyde functional group provides a handle for further synthetic modifications. The 4-fluorobenzyl group adds significant lipophilicity, which is likely to decrease aqueous solubility compared to the parent indole-6-carboxaldehyde.
Understanding Solubility: Kinetic vs. Thermodynamic
In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic.[8][9]
-
Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when it is rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[9][10][11] It reflects the concentration at which a compound begins to precipitate under non-equilibrium conditions and is highly relevant for guiding initial compound selection and flagging potential issues in biological assays.[3][11]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous solution over an extended period (typically 24-72 hours) until a saturated solution is formed.[4][8][12] This value is critical for pre-formulation development, understanding in-vivo performance, and for Biopharmaceutics Classification System (BCS) categorization.[2][13][14] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[15]
The logical workflow for solubility assessment in a drug discovery program is to first use a high-throughput kinetic assay for initial screening of many compounds, followed by a more resource-intensive thermodynamic assay for lead candidates.
Caption: Workflow for solubility assessment in drug discovery.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay
This protocol is designed for a 96-well plate format, suitable for higher throughput. The primary methods for detection are nephelometry (light scattering) and UV-spectroscopy after filtration.[11][16]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (clear bottom for UV, black for nephelometry)
-
Plate shaker/incubator
-
Nephelometer or UV-Vis plate reader
-
Solubility filter plates (e.g., Millipore MultiScreen)
Protocol Steps:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[10][16] Ensure complete dissolution.
-
Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of the microplate.[16]
-
Add Aqueous Buffer: Rapidly add the aqueous buffer (e.g., 198 µL of PBS for a 1:100 dilution) to each well. This induces precipitation of compounds with solubility below the resulting concentration.[4]
-
Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours).[4][16]
-
Quantification:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated material.[17]
-
Direct UV Assay (after filtration):
-
-
Data Analysis: The solubility is determined by identifying the highest concentration at which no significant precipitation (nephelometry) or a clear solution (UV) is observed. For the UV method, the concentration in the filtrate is quantified against a standard curve prepared in a DMSO/buffer mixture.[16]
Caption: Experimental workflow for the kinetic solubility assay.
Thermodynamic Solubility (Shake-Flask) Assay
This method is the "gold standard" and measures solubility at equilibrium.[15] It is lower throughput but provides a more accurate value for formulation and development purposes.
Materials:
-
This compound (solid powder)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover physiological range as per ICH guidelines).[13][14]
-
Glass vials
-
Thermomixer or orbital shaker capable of maintaining 37 ± 1 °C.[13][14]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
HPLC-UV or LC-MS/MS system for quantification
Protocol Steps:
-
Compound Addition: Add an excess amount of the solid compound to a glass vial (e.g., 1 mg). The key is to have undissolved solid remaining at the end of the experiment.[12]
-
Add Buffer: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.[12]
-
Equilibration: Seal the vials and place them in a shaker/thermomixer set to a constant temperature (e.g., 37°C) and agitate for an extended period (24 to 72 hours) to ensure equilibrium is reached.[8][12]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and can be done by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Adsorption to the filter material should be checked.[3]
-
-
Quantification:
-
Data Analysis: Calculate the concentration of the compound in the supernatant using the calibration curve. This concentration represents the thermodynamic solubility at that specific pH and temperature.[18]
Data Interpretation and Reporting
The solubility of this compound should be reported clearly, specifying the assay type and conditions.
Example Data Summary Table:
| Assay Type | Medium (pH) | Temperature (°C) | Incubation Time | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS (7.4) | 25 | 2 hours | Experimental Value | Calculated Value |
| Thermodynamic | Buffer (1.2) | 37 | 48 hours | Experimental Value | Calculated Value |
| Thermodynamic | Buffer (6.8) | 37 | 48 hours | Experimental Value | Calculated Value |
| Thermodynamic | FaSSIF | 37 | 48 hours | Experimental Value | Calculated Value |
A compound is generally considered to have "good" solubility for drug discovery purposes if its aqueous solubility is >60 µg/mL.[11] Low solubility (<10 µg/mL) often requires significant formulation efforts.
Conclusion
Determining the solubility of this compound is a crucial step in its evaluation as a potential drug candidate. This guide provides the scientific rationale and detailed experimental protocols necessary to generate high-quality kinetic and thermodynamic solubility data. The kinetic assay serves as an efficient screening tool, while the thermodynamic shake-flask method provides the definitive equilibrium solubility value essential for later-stage development. By diligently applying these methods, researchers can build a robust data package to confidently guide the progression of this and other novel compounds through the drug discovery pipeline.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Abstract
The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets for the novel compound, 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde. While direct biological data for this specific molecule is not yet publicly available, its structural features—a fluorinated benzyl group at the N1 position and a carbaldehyde at the C6 position—allow for informed hypothesis generation based on established knowledge of related indole derivatives. We will delineate a comprehensive strategy for target identification and validation, integrating both computational and experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic applications of this promising compound.
Introduction: The Therapeutic Promise of the Indole Nucleus
The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of medicinal chemistry, renowned for its structural versatility and broad range of biological activities.[1] Indole derivatives have been successfully developed into drugs for a multitude of diseases, including cancer, inflammation, and central nervous system disorders.[1] The strategic modification of the indole core at various positions allows for the fine-tuning of pharmacological properties and target specificity.
The subject of this guide, this compound, possesses two key modifications that are likely to influence its biological activity:
-
The 1-(4-fluorobenzyl) Substituent: The introduction of a benzyl group at the N1 position is a common strategy in indole-based drug design. Furthermore, the incorporation of a fluorine atom on the benzyl ring is a well-established tactic to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[2] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile.[2]
-
The 6-Carbaldehyde Group: The position of the aldehyde group on the indole ring is critical for determining its biological targets. While indole-3-carbaldehyde derivatives have been extensively studied, the placement at the C6 position presents a unique structural feature that may confer novel target interactions.
This guide will first propose a set of high-probability therapeutic targets for this compound based on an analysis of structurally similar compounds. Subsequently, we will provide a detailed roadmap for the experimental and computational validation of these hypothesized targets.
Hypothesized Therapeutic Targets
Based on the structural motifs present in this compound, we can infer several potential classes of therapeutic targets.
Kinases in Oncology
The overexpression and dysregulation of protein kinases are hallmarks of many cancers, making them prime targets for therapeutic intervention. Indole derivatives have a rich history as kinase inhibitors.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): Derivatives of indole-6-carboxylic acid have been identified as potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[3] The structural similarity of our compound of interest to these inhibitors suggests that it may also target these critical oncogenic kinases.
-
Other Potential Kinase Targets: The broader class of indole-based compounds has been shown to inhibit a variety of other kinases implicated in cancer. A comprehensive kinase panel screening would be a valuable initial step to identify specific targets.
Enzymes Involved in Inflammation
Inflammatory processes are driven by a complex network of enzymes, and indole derivatives have shown significant promise as anti-inflammatory agents.
-
Cytosolic Phospholipase A2α (cPLA2α): 1-Benzylindole derivatives have been identified as potent inhibitors of cPLA2α, a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins and leukotrienes.[4][5] The 1-(4-fluorobenzyl) moiety in our compound of interest makes cPLA2α a highly plausible target.
-
Cyclooxygenase (COX) Enzymes: While not directly linked to 1-benzyl or indole-6-carbaldehyde derivatives in the initial search, the indole scaffold is a well-known pharmacophore for COX inhibitors (e.g., Indomethacin). Therefore, COX-1 and COX-2 should be considered as potential targets.
Targets in the Central Nervous System (CNS)
The lipophilic nature of many indole derivatives allows them to cross the blood-brain barrier, making them suitable candidates for CNS-acting drugs.
-
Serotonin (5-HT) Receptors: The indole structure is reminiscent of the neurotransmitter serotonin. Drugs containing a 4-fluorobenzoyl moiety, such as Ketanserin, are known to interact with serotonin receptors, specifically the 5-HT2A receptor.[6] Pimavanserin, which also contains a 4-fluorophenylmethyl group, is a selective serotonin 5-HT2A receptor inverse agonist.[7] These examples suggest that this compound could modulate serotonergic signaling.
-
Cannabinoid Receptor 1 (CB1): Substituted 1H-indole-2-carboxamides have been explored as allosteric modulators of the CB1 receptor.[8] While the substitution pattern differs, the general indole scaffold suggests that an interaction with cannabinoid receptors is a possibility that warrants investigation.
A Strategic Framework for Target Identification and Validation
A multi-pronged approach combining computational and experimental methods is essential for the robust identification and validation of the biological targets of this compound.
Computational Approaches: In Silico Target Prediction
Computational methods offer a rapid and cost-effective means to prioritize potential targets and guide experimental design.
Molecular docking simulations can predict the binding mode and affinity of a small molecule to the active site of a protein.
Protocol for Molecular Docking:
-
Target Selection: Based on the hypotheses above, obtain the 3D crystal structures of potential target proteins (e.g., EGFR, VEGFR-2, cPLA2α, 5-HT2A receptor) from the Protein Data Bank (PDB).
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.
-
Docking Simulation: Utilize software such as AutoDock or Schrödinger's Glide to dock the ligand into the prepared receptor active sites.
-
Analysis: Analyze the docking scores and binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues. A lower docking score generally indicates a more favorable binding interaction.[9]
This ligand-based approach identifies common structural features (pharmacophores) of known active molecules for a particular target and uses them to screen for new compounds.
Workflow for Pharmacophore-Based Target Prediction:
Caption: Workflow for pharmacophore-based virtual screening.
Experimental Approaches: Validating Target Engagement
Experimental validation is crucial to confirm the predictions from computational models and to discover novel targets.
These methods utilize the binding affinity of the small molecule to its target protein to isolate and identify the target.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This is a powerful technique for identifying direct binding partners of a small molecule from a complex biological sample.
Protocol for AC-MS:
-
Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) via a linker. The aldehyde group can be a suitable point of attachment.
-
Incubation: Incubate the immobilized compound with a cell lysate or tissue homogenate.
-
Washing: Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Experimental Workflow for AC-MS:
Caption: A streamlined workflow for target identification using AC-MS.
These methods do not require modification of the small molecule, which can sometimes alter its biological activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.
Protocol for CETSA:
-
Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Detect the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Workflow and Expected Outcome:
Caption: The CETSA workflow and a graphical representation of a positive result.
Summary of Hypothesized Targets and Validation Strategies
The following table summarizes the high-priority potential targets for this compound and the recommended validation strategies.
| Potential Target Class | Specific Hypothesized Targets | Primary Validation Method | Secondary Validation Method |
| Oncology | EGFR, VEGFR-2 | Kinase inhibition assays | CETSA, Molecular Docking |
| Inflammation | cPLA2α, COX-1, COX-2 | Enzyme inhibition assays | AC-MS, Molecular Docking |
| Central Nervous System | 5-HT Receptors (e.g., 5-HT2A), CB1 Receptor | Radioligand binding assays | CETSA, Molecular Docking |
Conclusion
This compound is a compound with significant therapeutic potential, owing to its unique structural features. While its precise biological targets remain to be elucidated, a rational, hypothesis-driven approach can guide the discovery process. The integration of computational and experimental methodologies outlined in this guide provides a robust framework for identifying and validating the targets of this promising molecule. The successful identification of its mechanism of action will be a critical step in advancing this compound through the drug development pipeline and ultimately, to the clinic.
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In Silico Modeling of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a novel small molecule with therapeutic potential. We will navigate the essential computational workflows, from initial structure preparation to advanced molecular dynamics simulations and ADMET profiling. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. Our approach emphasizes scientific integrity and logical decision-making, providing a robust template for the computational assessment of novel chemical entities.
Introduction: The Rationale for In Silico Investigation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] The subject of this guide, this compound, combines this versatile indole core with a 4-fluorobenzyl moiety. The presence of the fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[4][5]
Given the novelty of this specific compound, an in silico approach provides a rapid, cost-effective, and predictive means to explore its potential biological targets and pharmacokinetic properties.[6][7] This guide will delineate a complete in silico workflow, empowering research teams to generate robust, data-driven hypotheses for further experimental validation.
Foundational Concepts: The In Silico Toolkit
Our investigation will leverage a suite of powerful computational tools and databases that are staples in modern drug discovery.
-
Protein Data Bank (PDB): A repository of 3D structural data of large biological molecules, including proteins and nucleic acids.[4][8][9][10] We will source our target protein structure from this database.
-
ZINC Database: A free database of commercially available compounds for virtual screening.[11][12][13][14] This is an excellent resource for sourcing ligand structures and performing virtual screening campaigns.
-
Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[2][15] We will use AutoDock Vina, a widely used and validated docking program.
-
Molecular Dynamics (MD) Simulations: A computational method for studying the physical movements of atoms and molecules over time.[16][17][18][19] We will utilize GROMACS, a versatile and high-performance MD simulation package.
-
ADMET Prediction: The prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule.[20][21][22][23] We will employ the SwissADME web server for this purpose.
The In Silico Workflow: A Step-by-Step Guide
This section details the complete computational workflow for the evaluation of this compound.
Target Identification and Rationale
Based on the structural similarity of the 4-fluorobenzyl moiety to compounds known to interact with cannabinoid receptors, we hypothesize that this compound may be an agonist of the Cannabinoid Type 1 (CB1) receptor. A structurally related compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is a known intermediate in the synthesis of synthetic cannabinoids that act on the CB1 receptor.[24] Therefore, for the purpose of this guide, we will select the human CB1 receptor as our primary biological target.
Ligand and Receptor Preparation
3.2.1. Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
-
Convert to 3D: The 2D structure is then converted to a 3D conformation.
-
Energy Minimization: The 3D structure is energy-minimized to obtain a low-energy, stable conformation. This is a crucial step to ensure a realistic starting point for docking.
-
Save in PDBQT format: For use with AutoDock Vina, the ligand file must be converted to the PDBQT format, which includes atomic charges and atom type definitions.
3.2.2. Receptor Preparation
-
Download Receptor Structure: The crystal structure of the human CB1 receptor will be downloaded from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 5TGZ, which is the structure of the CB1 receptor in complex with an agonist.
-
Clean the PDB File: The downloaded PDB file will contain water molecules, ions, and co-crystallized ligands. These must be removed to prepare the receptor for docking.
-
Add Hydrogen Atoms: Hydrogen atoms are not typically resolved in crystal structures. Therefore, polar hydrogens must be added to the protein structure.
-
Assign Charges: Partial charges are assigned to the protein atoms.
-
Save in PDBQT format: The prepared receptor structure is saved in the PDBQT format.
Molecular Docking with AutoDock Vina
Molecular docking will predict the binding mode and estimate the binding affinity of our ligand to the CB1 receptor.
Protocol:
-
Define the Binding Site: The binding site is defined as a grid box encompassing the active site of the CB1 receptor. The coordinates of the co-crystallized ligand in the PDB structure can be used to center this grid box.
-
Run AutoDock Vina: The docking simulation is initiated from the command line, specifying the prepared ligand and receptor files, the grid box parameters, and the desired exhaustiveness of the search.
-
Analyze Docking Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest binding affinity is typically considered the most favorable.
Table 1: Hypothetical Molecular Docking Results
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.5 |
| Interacting Residues | PHE 200, TRP 279, LEU 387 |
| Hydrogen Bonds | SER 383 |
Molecular Dynamics Simulation with GROMACS
MD simulations will provide insights into the dynamic stability of the ligand-receptor complex and the nature of their interactions over time.[16][17][18][19]
Workflow Diagram:
Caption: Molecular Dynamics Simulation Workflow.
Protocol:
-
System Preparation:
-
Generate Topology: A topology file for the ligand-receptor complex is created using a force field such as CHARMM36.[25][26][27] The topology file describes the bonded and non-bonded interactions between atoms.
-
Solvation: The complex is placed in a periodic box and solvated with water molecules.
-
Ionization: Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation:
-
Energy Minimization: The energy of the system is minimized to remove steric clashes.
-
NVT Equilibration: The system is equilibrated in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature.
-
NPT Equilibration: The system is further equilibrated in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.
-
Production MD: A production simulation is run for an extended period (e.g., 100 ns) to collect data on the system's dynamics.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand is calculated to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): The RMSF of the protein residues is calculated to identify flexible regions.
-
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and receptor are analyzed.
-
ADMET Prediction with SwissADME
Predicting the pharmacokinetic and toxicity properties of a compound is crucial in early-stage drug discovery.[20][21][22][23]
Protocol:
-
Input SMILES: The SMILES (Simplified Molecular Input Line Entry System) string of this compound is submitted to the SwissADME web server.
-
Analyze Results: The server provides predictions for a wide range of properties, including lipophilicity, water solubility, drug-likeness, and potential for metabolism by cytochrome P450 enzymes.
Table 2: Hypothetical SwissADME Prediction Results
| Property | Predicted Value | Interpretation |
| LogP | 3.5 | Good lipophilicity |
| Water Solubility | Moderately soluble | Acceptable |
| Lipinski's Rule of 5 | 0 violations | Good drug-likeness |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
Data Interpretation and Future Directions
The in silico workflow described in this guide provides a comprehensive initial assessment of this compound. The hypothetical results suggest that the compound is a promising ligand for the CB1 receptor with good drug-like properties.
Based on these computational findings, the following experimental studies would be recommended:
-
Chemical Synthesis: Synthesis of this compound.
-
In Vitro Binding Assays: Radioligand binding assays to experimentally determine the binding affinity of the compound to the CB1 receptor.
-
Functional Assays: In vitro functional assays to determine if the compound acts as an agonist or antagonist of the CB1 receptor.
-
In Vitro ADMET Assays: Experimental validation of the predicted ADMET properties.
Conclusion
This technical guide has outlined a robust and scientifically sound in silico workflow for the initial evaluation of a novel small molecule. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the therapeutic potential of new chemical entities, enabling more informed decisions in the drug discovery process. The methodologies and tools presented here are widely accessible and represent the current best practices in computational drug design.
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Methodological & Application
Application Notes and Protocols for 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde in Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this class, molecules functionalized at specific positions offer strategic entry points for developing novel drug candidates. 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde is one such molecule, designed to leverage the synergistic potential of its constituent parts.
The indole-6-carbaldehyde core provides a versatile handle for synthetic elaboration.[3] The aldehyde group is a reactive center, readily participating in reactions to form Schiff bases, alcohols, carboxylic acids, or to construct larger heterocyclic systems, making it an invaluable intermediate in drug discovery.[4] Its position on the benzene portion of the indole ring influences the molecule's overall electronic distribution and provides a vector for substitution distinct from the more commonly explored positions 2 and 3.
The introduction of a 1-(4-fluorobenzyl) group serves a dual purpose. N-alkylation of the indole nitrogen is a common strategy to enhance biological activity and modulate pharmacokinetic properties.[5][6] The benzyl group itself can engage in hydrophobic and π-stacking interactions within protein binding pockets. Furthermore, the strategic placement of a fluorine atom on the benzyl ring is a well-established tactic in medicinal chemistry to improve metabolic stability, enhance binding affinity, and alter physicochemical properties like lipophilicity.[7][8]
This guide provides a comprehensive overview of the synthesis and potential applications of this compound as a key intermediate for the development of novel therapeutics, particularly focusing on its utility in generating libraries of kinase inhibitors.
Synthesis of this compound
The synthesis of the title compound is predicated on the nucleophilic character of the indole nitrogen. The N-H proton of indole is weakly acidic and can be removed by a suitable base to generate the indolide anion, a potent nucleophile. This anion can then be alkylated via an SN2 reaction with an appropriate electrophile, in this case, 4-fluorobenzyl bromide.[9][10]
Reaction Scheme
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Application Notes and Protocols for High-Throughput Screening of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Introduction: Navigating the Uncharted Territory of a Novel Bioactive Scaffold
The compound 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde represents a novel chemical entity with significant therapeutic potential. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects.[1][2][3] The addition of a fluorobenzyl group may enhance potency, selectivity, or pharmacokinetic properties. However, without a known biological target, the path to elucidating its mechanism of action and therapeutic utility requires a systematic and robust screening strategy.
This guide provides a comprehensive framework for developing and implementing high-throughput screening (HTS) assays to identify the biological targets of this compound and to screen for modulators of its activity. We will delve into the rationale behind selecting appropriate assay formats, provide detailed, field-proven protocols, and emphasize the principles of assay validation to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals embarking on the early stages of discovery with a novel small molecule.
Strategic Considerations for Target Agnostic Screening
When the biological target of a compound is unknown, a two-pronged screening approach is often most effective:
-
Phenotypic Screening: This approach involves testing the compound in cell-based assays that measure a specific cellular phenotype, such as cell viability, apoptosis, or the activation of a particular signaling pathway. This can provide valuable clues about the compound's biological effects without prior knowledge of its direct molecular target.
-
Target-Based Screening: In parallel or as a follow-up, the compound can be screened against a panel of known biological targets, such as enzymes, receptors, or protein-protein interactions. This can help to identify direct molecular binding partners.
The protocols outlined below are adaptable to both phenotypic and target-based screening campaigns.
High-Throughput Screening Assay Methodologies
The choice of HTS assay technology is critical and depends on the nature of the biological question being addressed. We will explore four powerful and widely used HTS assay formats: Luciferase Reporter Assays, Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).
Luciferase Reporter Assays: Unveiling Cellular Pathway Modulation
Luciferase reporter assays are a cornerstone of cell-based HTS, enabling the quantification of changes in gene expression or signaling pathway activation.[4][5][6][7] These assays are particularly well-suited for phenotypic screening to understand how this compound impacts cellular function.
Principle of the Assay: A luciferase reporter vector is engineered to contain a specific response element (a DNA sequence that binds a particular transcription factor) upstream of the luciferase gene. When a signaling pathway is activated, the corresponding transcription factor binds to the response element, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the activity of the signaling pathway.[4][5]
Visualizing the Workflow:
Caption: Workflow for a Luciferase Reporter Gene Assay.
Detailed Protocol: NF-κB Signaling Pathway Luciferase Reporter Assay
This protocol is designed to determine if this compound modulates the NF-κB signaling pathway, a critical regulator of inflammation and immunity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter vector
-
Control vector (e.g., empty vector or a vector with a minimal promoter)
-
Transfection reagent
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
TNF-α (positive control)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 384-well microplates
Procedure:
-
Cell Plating:
-
Co-transfect HEK293 cells with the NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization).
-
24 hours post-transfection, seed the cells into 384-well plates at a density of 10,000 cells per well in 20 µL of culture medium.
-
Incubate for 18-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a dose-response curve (e.g., from 100 µM to 1 nM).
-
Add 5 µL of the diluted compound to the appropriate wells.
-
For positive control wells, add TNF-α (e.g., 10 ng/mL final concentration).
-
For negative control wells, add vehicle (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Data Analysis and Validation:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of assay quality, calculated from the means and standard deviations of the positive and negative controls. | Z' > 0.5 for a robust assay.[6] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 3 |
| EC50/IC50 | The concentration of the compound that produces 50% of the maximal response (for an agonist) or inhibits 50% of the maximal response (for an antagonist). | Determined from a dose-response curve. |
Fluorescence Polarization (FP) Assays: Probing Molecular Interactions
FP assays are a powerful tool for studying the binding of a small molecule to a larger biomolecule, such as a protein or nucleic acid.[8][9][10] This homogenous assay format is ideal for HTS campaigns aimed at identifying direct binding partners of this compound.
Principle of the Assay: The assay relies on the change in the rotational speed of a fluorescently labeled molecule (the "tracer") upon binding to a larger molecule.[11] When a small fluorescent tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule, its tumbling slows down, and the emitted light remains more polarized.[9][10] An unlabeled compound that competes with the tracer for binding will displace it, causing a decrease in fluorescence polarization.
Visualizing the Principle:
Caption: The basic principle of Förster Resonance Energy Transfer (FRET).
Detailed Protocol: FRET-based Protease Cleavage Assay
This protocol describes an assay to screen for inhibitors of a specific protease using a FRET-based substrate.
Materials:
-
Purified protease
-
FRET-based protease substrate (a peptide with a donor and acceptor fluorophore on opposite sides of the cleavage site)
-
Assay buffer
-
This compound
-
Known protease inhibitor (positive control)
-
Black 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Optimization:
-
Determine the optimal enzyme and substrate concentrations to achieve a linear reaction rate and a good signal window.
-
-
Compound Plating:
-
Add 1 µL of serially diluted this compound in DMSO to the assay wells.
-
-
Enzyme Addition:
-
Add 10 µL of the protease at 2X the final concentration to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation:
-
Add 10 µL of the FRET substrate at 2X the final concentration to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the increase in donor fluorescence (or decrease in acceptor fluorescence) over time.
-
Data Analysis and Validation:
| Parameter | Description | Acceptance Criteria |
| Initial Velocity (V0) | The initial rate of the enzymatic reaction, determined from the linear phase of the kinetic read. | |
| Z'-factor | Calculated using the uninhibited and fully inhibited reaction rates. | Z' > 0.5 |
| IC50 | The concentration of the compound that inhibits the protease activity by 50%. | Determined from a dose-response curve of reaction rates. |
AlphaScreen® Assays: A Versatile Proximity-Based Technology
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay technology used to study biomolecular interactions in a microplate format. [12][13][14]It is highly sensitive and versatile, suitable for a wide range of applications.
Principle of the Assay: The assay uses two types of beads: Donor beads and Acceptor beads. [15]The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into singlet oxygen. [12][13]Singlet oxygen has a short lifetime and can diffuse approximately 200 nm. If an Acceptor bead is within this proximity, the singlet oxygen triggers a chemiluminescent reaction within the Acceptor bead, leading to light emission at 520-620 nm. [12][13]If the interaction between the molecules bound to the beads is disrupted, no signal is generated.
Visualizing the AlphaScreen® Principle:
Caption: The principle of the AlphaScreen® proximity assay.
Detailed Protocol: AlphaScreen® Assay for Protein-Protein Interaction
This protocol describes how to screen for inhibitors of a protein-protein interaction using biotinylated and GST-tagged proteins.
Materials:
-
Biotinylated protein A
-
GST-tagged protein B
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay buffer
-
This compound
-
Known inhibitor or non-biotinylated protein A (positive control)
-
White 384-well microplates
-
AlphaScreen®-capable plate reader
Procedure:
-
Reagent Titration:
-
Optimize the concentrations of both proteins and the beads to achieve the best signal-to-background ratio.
-
-
Compound Plating:
-
Add 1 µL of serially diluted this compound in DMSO to the assay wells.
-
-
Reagent Addition:
-
Add 5 µL of biotinylated protein A to each well.
-
Add 5 µL of GST-tagged protein B to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a mixture of Streptavidin Donor beads and anti-GST Acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well under subdued lighting.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an AlphaScreen®-capable reader.
-
Data Analysis and Validation:
| Parameter | Description | Acceptance Criteria |
| Signal-to-Background (S/B) | The ratio of the signal in the presence of both interacting partners to the signal in the absence of one partner. | S/B > 10 |
| Z'-factor | Calculated using the maximal signal and background signal controls. | Z' > 0.5 |
| IC50 | The concentration of the compound that inhibits the interaction by 50%. | Determined from a dose-response curve. |
Conclusion: A Pathway to Discovery
The journey from a novel compound to a potential therapeutic is paved with rigorous scientific investigation. For this compound, the application of the high-throughput screening assays detailed in this guide will be instrumental in elucidating its biological function. By systematically employing and validating these diverse assay formats, researchers can efficiently identify molecular targets, uncover mechanisms of action, and discover potent modulators, thereby accelerating the drug discovery process. Each protocol presented here is a self-validating system, designed to ensure the generation of high-quality, reproducible data.
References
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nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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Bio-protocol. Fluorescence polarization (FP) assay. [Link]
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National Institutes of Health. Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions. [Link]
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National Institutes of Health. Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]
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BMG LABTECH. AlphaScreen. [Link]
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National Institutes of Health. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. [Link]
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PubMed. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. [Link]
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Semantic Scholar. Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]
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National Institutes of Health. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]
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ResearchGate. (PDF) Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]
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BioGRID. Development of FRET assay into quantitative and high-throughput screening technology platforms for protein-protein interactions. [Link]
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Bentham Science. High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. [Link]
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Semantic Scholar. Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions. [Link]
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PLOS One. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. [Link]
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Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]
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ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]
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PubMed. A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. [Link]
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Amanote Research. (PDF) High-Throughput Screening Assay for Identification of. [Link]
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Springer Professional. 2. High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. [Link]
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BPS Bioscience. FLUORESCENCE POLARIZATION ASSAYS. [Link]
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National Institutes of Health. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
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ResearchGate. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]
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National Institutes of Health. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
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ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
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PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. [Link]
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ResearchGate. (PDF) 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. [Link]
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Protocol for the Selective N-Alkylation of Indole-6-Carbaldehyde: A Comprehensive Guide to Synthesis, Mechanism, and Optimization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The N-alkylation of indole derivatives, particularly those bearing functional groups like aldehydes, is a cornerstone transformation in synthetic organic chemistry and medicinal chemistry. N-alkylated indoles are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] This application note provides a detailed, field-proven protocol for the selective N-alkylation of indole-6-carbaldehyde. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer a robust framework for troubleshooting and optimization. This guide is designed for researchers and drug development professionals seeking to reliably synthesize these valuable molecular scaffolds.
Introduction: The Significance of the N-Alkylated Indole Scaffold
The indole nucleus is often described as a "privileged scaffold" in drug discovery, renowned for its ability to bind to numerous biological targets.[2][3] Functionalization of the indole nitrogen (N1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile. The presence of a carbaldehyde group at the C6 position, as in indole-6-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration, making its N-alkylated derivatives highly sought-after intermediates in the synthesis of complex drug candidates.
However, the selective N-alkylation of indoles presents a distinct challenge due to the competitive nucleophilicity of the C3 position.[4][5] This guide outlines a protocol that leverages fundamental principles of reactivity and reaction control to achieve high selectivity for the desired N-alkylated product.
The Chemical Rationale: Achieving N-Selectivity
The regioselectivity of indole alkylation is a classic problem in heterocyclic chemistry. The outcome (N1 vs. C3 alkylation) is dictated by the precise reaction conditions, which control the nature of the indole nucleophile.
-
The Indole Anion: The nitrogen proton of an indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation.[6] Using a strong, non-nucleophilic base such as sodium hydride (NaH) quantitatively generates the indole anion (indolate). This anion, governed by electrostatic factors, is more nucleophilic at the nitrogen atom, thus strongly favoring N-alkylation.[5][7]
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are essential. They effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophilicity of the indolate anion, ensuring a homogeneous and efficient reaction environment.[5][6]
-
Substituent Effects: The presence of an electron-withdrawing group, such as the C6-carbaldehyde, increases the acidity of the N-H proton. This facilitates deprotonation, making the formation of the reactive indolate anion more favorable.[2][5]
The overall transformation proceeds via a two-step SN2 mechanism: initial deprotonation followed by nucleophilic attack on the alkylating agent.
Caption: SN2 mechanism for N-alkylation of indole.
Detailed Experimental Protocol
This protocol describes a general and reliable method for the N-alkylation of indole-6-carbaldehyde using an alkyl halide.
3.1. Materials and Reagents
-
Indole-6-carbaldehyde (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
Alkylating agent (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
3.2. Equipment
-
Two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line with bubbler)
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
3.3. Step-by-Step Procedure
Caption: General workflow for indole N-alkylation.
-
Reaction Setup: Place an oven-dried two-neck round-bottom flask containing a magnetic stir bar under a positive pressure of inert gas (Nitrogen or Argon).
-
Dissolution: To the flask, add indole-6-carbaldehyde (1.0 eq) followed by anhydrous DMF (to make a ~0.2 M solution). Stir until all the solid has dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise over 5-10 minutes. Caution: NaH reacts with moisture to produce flammable hydrogen gas; handle with care. Stir the resulting suspension at 0 °C for 30 minutes. The solution may change color, and gas evolution will be observed.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated indole-6-carbaldehyde.
Comparative Data: Reaction Condition Optimization
The choice of base and solvent is critical for successful N-alkylation. While the NaH/DMF system is robust, other conditions have been successfully employed and may be advantageous for specific substrates.
| Base (equiv.) | Solvent | Alkylating Agent | Temperature (°C) | Selectivity (N:C3) | Typical Yield | Reference |
| NaH (1.1) | DMF | Benzyl Bromide | RT | >99:1 | 91% | [6] |
| KOH (2.5) | Dioxane | N-Tosylhydrazone | 100 | N-selective | Good | |
| DABCO (0.1) | DMC/DMF | Dimethyl Carbonate | 90-95 | N-selective | ~98% | [8] |
| Cs₂CO₃ | DMF | Alkyl Halide | RT - 80 | High | Good | [6][9] |
| DTBMP | CH₂Cl₂ | Alkenol (Pd-cat.) | RT | N-selective | 72% | [1] |
DABCO = 1,4-diazabicyclo[2.2.2]octane; DMC = Dimethyl Carbonate; DTBMP = 2,6-di-tert-butyl-4-methylpyridine
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Expert Solution |
| Low or No Yield | 1. Insufficient basicity. 2. Protic impurities (water). 3. Low reaction temperature. | 1. Ensure a strong base like NaH is used.[6] 2. Use anhydrous solvents and reagents under a strict inert atmosphere.[6] 3. Consider gently heating the reaction (e.g., to 50-80 °C) after the initial addition if it is sluggish at room temperature.[6] |
| C3-Alkylation Side Product | Incomplete deprotonation of the indole N-H, allowing the neutral, C3-nucleophilic indole to compete.[5] | Ensure at least 1.1 equivalents of NaH are used to drive the deprotonation to completion. A higher proportion of DMF in mixed solvent systems can also favor N-alkylation.[3][5] |
| Multiple Alkylations | For highly reactive alkylating agents (e.g., methyl iodide), dialkylation or quaternization can sometimes occur. | Use the alkylating agent in slight excess (1.05-1.1 eq) and avoid a large excess. Add it slowly at a low temperature. |
| Difficult Purification | The product has similar polarity to the starting material or byproducts. | Optimize the reaction to go to completion to simplify the mixture. Use a shallow solvent gradient during column chromatography for better separation. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the N-alkylation of indole-6-carbaldehyde. By understanding the mechanistic principles governing regioselectivity—namely, the quantitative formation of the indolate anion—researchers can reliably and efficiently synthesize these crucial building blocks. The detailed procedure, workflow diagrams, and troubleshooting guide serve as a robust resource for professionals in organic synthesis and drug development, enabling the confident application of this essential transformation.
References
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Retrieved from [Link]
-
Stahl, S. S., & Sigman, M. S. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. Retrieved from [Link]
-
Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Retrieved from [Link]
-
Buchwald, S. L. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Retrieved from [Link]
- Shabana, R., & El-Gazzar, A. A. (2006). N-alkylation of indole derivatives. Google Patents.
-
Serafin, K., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate. Retrieved from [Link]
- Weiss, M. J., & O'Brochta, J. (1961). Process for n-alkylation of indoles. Google Patents.
-
Reddy, V. P., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Retrieved from [Link]
-
Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]
-
Sharma, U., et al. (n.d.). Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Wiley Online Library. Retrieved from [Link]
-
ChemTube3D. (n.d.). Indole Alkylation - Intramolecular Friedel-Crafts. ChemTube3D. Retrieved from [Link]
-
Shibasaki, M., & Chen, Z. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel Crafts alkylation reaction of indole with benzaldehyde. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction. Organic Chemistry Portal. Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde for Structure-Activity Relationship (SAR) Studies
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural products.[1][2][3][4][5] This guide provides a detailed framework for the chemical modification of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde , a versatile starting material for generating compound libraries aimed at Structure-Activity Relationship (SAR) exploration. SAR studies are fundamental to drug discovery, enabling the systematic optimization of a lead compound's potency, selectivity, and pharmacokinetic properties by analyzing how structural changes affect its biological activity.[6][7][8][9] This document outlines several robust derivatization strategies centered on the reactive aldehyde functionality, including reductive amination, Wittig olefination, and Grignard additions. Each section provides not only step-by-step protocols but also the underlying chemical rationale to empower researchers in drug development to make informed decisions for lead optimization.
Introduction: The Strategic Importance of the Indole-6-Carbaldehyde Scaffold
The indole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[5] The starting material, This compound , presents three key regions for synthetic manipulation and SAR analysis:
-
N1-Substituent: The (4-fluorobenzyl) group occupies a critical vector space. While this guide focuses on the C6-aldehyde, modifications at this position are a common strategy for probing interactions with target proteins.
-
Indole Core: The bicyclic aromatic system itself can be modified, though this often requires more complex, multi-step syntheses.
-
C6-Carbaldehyde: This is the primary reactive handle for derivatization. Its electrophilic carbon is susceptible to a wide range of nucleophilic attacks, making it an ideal anchor point for introducing chemical diversity.
The goal of SAR is to systematically alter a molecule's structure to build a relationship between its chemical features and its biological effect.[7][10] By generating a focused library of derivatives from a common core, researchers can identify which functional groups and structural motifs are essential for activity, which ones enhance it, and which ones are detrimental.[9]
Figure 1: Overall derivatization strategy for SAR studies.
Core Derivatization Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Reductive Amination: Introducing Diverse Amino Moieties
Reductive amination is a powerful method for installing a vast range of secondary and tertiary amines, which can introduce basic centers to improve solubility or form key salt-bridge interactions with a biological target. The reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ.
Causality Behind Reagent Choice: We recommend sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike the more reactive sodium borohydride, STAB is mild enough that it will not readily reduce the starting aldehyde, allowing the reaction to be performed in a single pot.[11] It is also less toxic and more selective than sodium cyanoborohydride. The mild acidity of STAB can also catalyze imine formation. For less reactive amines, a catalytic amount of acetic acid can be added to accelerate imine formation.[12]
Protocol 2.1.1: One-Pot Reductive Amination using STAB
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent: Dissolve the aldehyde in an appropriate anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) (1.1 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For hindered or electron-poor amines, add 1-2 drops of glacial acetic acid and stir for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Wittig Reaction: Synthesis of Alkene Derivatives
The Wittig reaction transforms the aldehyde into an alkene, providing a means to probe the steric and electronic requirements of the binding pocket.[13][14] The stereochemical outcome (Z- or E-alkene) can often be controlled by the choice of Wittig reagent. Stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides (e.g., alkyl-substituted) favor the Z-alkene.[14]
Causality Behind Reagent Choice: The Wittig reagent (a phosphonium ylide) is typically generated in situ from the corresponding phosphonium salt by treatment with a strong base.[15] The choice of base is critical. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides, weaker bases such as potassium carbonate or triethylamine can be sufficient. Anhydrous conditions are essential to prevent quenching of the highly basic ylide.
Figure 2: Simplified workflow of the Wittig reaction.
Protocol 2.2.1: Wittig Olefination with a Non-Stabilized Ylide
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate triphenylphosphonium bromide salt (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back down to 0 °C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide (Ph₃P=O). Purify by flash column chromatography, often using a hexanes/ethyl acetate gradient.
Grignard Reaction: Formation of Secondary Alcohols
Addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents to the aldehyde creates a secondary alcohol, introducing a new chiral center and a hydrogen-bond donor.[16][17] This allows for the installation of a wide variety of alkyl, aryl, and vinyl substituents.
Causality Behind Reagent Choice: Grignard reagents are potent nucleophiles and strong bases.[17] The reaction must be conducted under strictly anhydrous conditions, as any protic source (like water) will quench the reagent. While the indole N-H is acidic, the N1-benzyl group in our starting material prevents this side reaction. Diethyl ether or THF are common solvents as they are aprotic and help to stabilize the Grignard reagent.[17]
Protocol 2.3.1: Grignard Addition to Form a Secondary Alcohol
-
Setup: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq, as a solution in THF/ether) dropwise via syringe.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Add ethyl acetate and water, and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash column chromatography.
Advanced Strategy: Suzuki-Miyaura Cross-Coupling
To further expand chemical diversity, the indole core itself can be modified. If a halogenated version of the starting material is available (e.g., 4-bromo-1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde), the Suzuki-Miyaura cross-coupling reaction is an excellent method to introduce new aryl or heteroaryl moieties.[18][19][20][21] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry due to its functional group tolerance and reliability.
Protocol 3.1: General Conditions for Suzuki-Miyaura Coupling
-
Setup: To a microwave vial or Schlenk tube, add the bromo-indole starting material (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with stirring, either conventionally (e.g., 80-100 °C) or in a microwave reactor (e.g., 100-140 °C) for 30-90 minutes. Monitor by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Filter through a pad of Celite to remove the catalyst.
-
Extraction & Purification: Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Data Summary for SAR Analysis
After synthesis and purification, all new derivatives should be characterized (e.g., by ¹H NMR, ¹³C NMR, HRMS) to confirm their structure and purity. They are then submitted for biological evaluation. The results should be compiled into a table to facilitate SAR analysis.
Table 1: Hypothetical SAR Data for Derivatives of this compound
| Compound ID | R Group Structure | Synthetic Route | Yield (%) | Biological Activity (IC₅₀, µM) |
| Start-1 | -CHO | - | - | > 50 |
| DA-01 | -CH₂-NH(CH₃)₂ | Red. Amination | 78 | 15.2 |
| DA-02 | -CH₂-NH-Cyclopropyl | Red. Amination | 85 | 5.1 |
| DA-03 | -CH₂-Morpholino | Red. Amination | 81 | 8.9 |
| W-01 | -(E)-CH=CH-Ph | Wittig | 65 | 22.5 |
| W-02 | -(Z)-CH=CH-CH₃ | Wittig | 58 | 45.0 |
| GA-01 | -CH(OH)-CH₃ | Grignard | 92 | 18.3 |
| GA-02 | -CH(OH)-Ph | Grignard | 88 | 12.6 |
-
Conversion of the aldehyde to an amine (DA series) appears beneficial for activity.
-
A small, constrained ring like cyclopropylamine (DA-02) provides the best potency, suggesting a specific steric requirement in the binding pocket.
-
The bulky morpholine group (DA-03) is less tolerated than the smaller dimethylamine (DA-01).
-
The secondary alcohol derivatives (GA series) show moderate activity.
These initial findings guide the next round of synthesis, perhaps focusing on a wider variety of small, cyclic amines for the reductive amination protocol. This iterative process of synthesis and testing is the essence of SAR-driven lead optimization.[8]
References
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SAR: Structure Activity Relationships - Collaborative Drug Discovery . (n.d.). Collaborative Drug Discovery. Retrieved January 17, 2026, from [Link]
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What is the structure-activity relationship SAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
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Structure-Activity Relationship (SAR) Studies . (n.d.). Oncodesign Services. Retrieved January 17, 2026, from [Link]
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Structure Activity Relationships . (n.d.). Drug Design Org. Retrieved January 17, 2026, from [Link]
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Structure–activity relationship . (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery . (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery . (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Bar-Nun, A., et al. (2021). Learning the structure–activity relationship (SAR) of the Wittig reaction from genetically-encoded substrates . National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents . (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Grignard Reaction - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
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Wittig reaction . (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Learning the structure–activity relationship (SAR) of the Wittig reaction from genetically-encoded substrates . (2021, October 8). ResearchGate. Retrieved January 17, 2026, from [Link]
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Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications . (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles . (2025, July 21). Ursinus College Digital Commons. Retrieved January 17, 2026, from [Link]
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Wittig Reaction . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Wittig Reaction - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
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The Reaction of 3-Acylindoles with Grignard Reagents . (n.d.). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Reaction of aldehydes and ketones with Grignard reagents . (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]
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Kašpárek, S. (1967). The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide . SciSpace. Retrieved January 17, 2026, from [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . (2018, October 17). MDPI. Retrieved January 17, 2026, from [Link]
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Reductive Amination . (2023, March 16). YouTube. Retrieved January 17, 2026, from [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . (2016, August 9). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines . (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . (2023, July 20). ResearchGate. Retrieved January 17, 2026, from [Link]
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Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries . (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]
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Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions . (2024, August 30). PubMed. Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41 . (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Reductive Amination & Amide Synthesis (IOC 40) . (2022, April 29). YouTube. Retrieved January 17, 2026, from [Link]
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Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review . (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions . (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
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A manifold implications of indole and its derivatives: A brief Review . (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: 1-(4-Fluorobenzyl)-1H-indole-6-carbaldehyde as a Versatile Synthetic Intermediate
Introduction: Strategic Value in Medicinal Chemistry
1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde is a key heterocyclic building block poised for significant applications in drug discovery and development. Its structure strategically combines three pharmacologically relevant motifs:
-
The Indole Nucleus: A privileged scaffold found in a vast array of natural products and synthetic drugs, known for its ability to interact with diverse biological targets.[1]
-
The Aryl Aldehyde: A versatile functional group that serves as a synthetic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.[2]
-
The 4-Fluorobenzyl Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. The 4-fluoro substituent can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity (logP) and pKa, often leading to improved pharmacokinetic profiles.
This unique combination makes this compound an ideal starting point for the synthesis of novel compounds targeting a range of therapeutic areas, from oncology to neurodegenerative diseases.[3] This guide provides detailed protocols for its synthesis and its application in two fundamental transformations: Reductive Amination and the Wittig Reaction.
Physicochemical & Spectroscopic Data
While specific experimental data for this compound is not widely published, the following properties can be predicted based on its constituent parts and data from closely related analogs like 1-benzyl-1H-indole-3-carbaldehyde and indole-6-carboxaldehyde.[4][5]
| Property | Value (Estimated) | Notes |
| Molecular Formula | C₁₆H₁₂FNO | - |
| Molecular Weight | 253.27 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on related indole aldehydes. |
| Melting Point | > 130 °C | N-benzylation and fluorination are expected to increase the MP compared to indole-6-carboxaldehyde (127-131 °C).[3] |
| Solubility | Soluble in DCM, THF, DMF, DMSO. Sparingly soluble in alcohols. Insoluble in water. | Typical for N-substituted indole derivatives. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0 (s, 1H, CHO), ~7.9-8.1 (m, 2H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.2-7.4 (m, 4H, Ar-H), ~7.0-7.1 (m, 2H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.4 (s, 2H, N-CH₂) | Chemical shifts are estimated from 1-benzyl-1H-indole-3-carbaldehyde[4] and indole chemical shift patterns.[6] |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~192 (C=O), ~162 (d, J≈245 Hz, C-F), ~138-140 (Ar-C), ~130-135 (Ar-C), ~128-129 (d, J≈8 Hz, Ar-C), ~120-125 (Ar-C), ~115-116 (d, J≈21 Hz, Ar-C), ~105-110 (Ar-C), ~51 (N-CH₂) | Chemical shifts are estimated from 1-benzyl-1H-indole-3-carbaldehyde[4] and known fluorine coupling constants. |
Synthesis of this compound
The most direct and reliable method for the synthesis of the title compound is the N-alkylation of commercially available indole-6-carboxaldehyde. The following protocol is adapted from a robust, high-yield procedure for the N-benzylation of indole published in Organic Syntheses, a highly trusted source for synthetic methods.[7]
Reaction Scheme: N-Alkylation
Caption: Synthetic pathway for N-alkylation.
Protocol 1: N-Alkylation of Indole-6-carboxaldehyde
Rationale: This protocol utilizes a strong base (KOH) to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that effectively solvates the potassium cation without protonating the anion, thus accelerating the subsequent Sₙ2 reaction with the electrophilic 4-fluorobenzyl bromide.[7] An ice bath is used initially to moderate the exothermic deprotonation step.
Materials:
-
Indole-6-carboxaldehyde (1.0 eq) [CAS: 1196-70-9]
-
Potassium hydroxide (KOH), 85% pellets, freshly crushed (1.5 eq)
-
4-Fluorobenzyl bromide (1.2 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon inlet
-
Septa and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Charge a dry round-bottom flask with a magnetic stir bar, indole-6-carboxaldehyde (1.0 eq), and freshly crushed KOH (1.5 eq). Seal the flask with a septum and place it under an inert atmosphere (N₂ or Ar).
-
Dissolution: Add anhydrous DMSO (approx. 0.5 M concentration relative to indole) via syringe and begin vigorous stirring at room temperature for 30-45 minutes. The solution will typically become colored as the indolide anion forms.
-
Alkylation: Cool the flask in an ice-water bath. Slowly add 4-fluorobenzyl bromide (1.2 eq) dropwise via syringe over 10-15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting indole.
-
Workup: Once the reaction is complete, cautiously pour the reaction mixture into a separatory funnel containing deionized water (approx. 4 times the volume of DMSO used).
-
Extraction: Extract the aqueous phase with diethyl ether (3 x volume of DMSO). Expertise Note: Diethyl ether is preferred for initial extraction due to its low miscibility with the DMSO/water mixture and ease of removal.
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then brine (1x). This removes residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization (e.g., from ethanol/water) to yield the pure this compound as a solid.
Application 1: Reductive Amination for Amine Synthesis
Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not require acidic conditions that can be detrimental to sensitive substrates.[8]
Workflow: Reductive Amination
Caption: Stepwise workflow for STAB-mediated reductive amination.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
Rationale: This protocol uses a primary amine (e.g., benzylamine) as a nucleophile. Dichloromethane (DCM) is a common solvent. The reaction is typically run at room temperature. The mild nature of STAB ensures that the starting aldehyde is not prematurely reduced.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 eq) and the chosen amine (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM (approx. 0.2 M concentration). Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Trustworthiness: Adding STAB in portions helps to control any potential effervescence and ensures a smooth reaction. The reaction is typically slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor for the disappearance of the intermediate imine and starting aldehyde by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amine.
Application 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[1] It involves the reaction of the carbonyl group with a phosphorus ylide (a Wittig reagent). The reaction is highly reliable and provides excellent control over the location of the newly formed double bond. For non-stabilized ylides, it often favors the formation of the Z-alkene.
Reaction Scheme: Wittig Olefination
Caption: Key stages of the Wittig reaction pathway.
Protocol 3: Synthesis of a 6-Vinylindole Derivative
Rationale: This protocol describes the formation of the ylide from its corresponding phosphonium salt using a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent (THF). The reaction is conducted at low temperatures to ensure the stability of the ylide and control the reaction rate. The driving force for the final step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[9]
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Preparation:
-
Add methyltriphenylphosphonium bromide (1.1 eq) to a dry, three-necked flask under an inert atmosphere.
-
Add anhydrous THF (to approx. 0.3 M) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. The mixture will typically turn a characteristic yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Aldehyde Addition:
-
Cool the ylide solution back down to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the stirred ylide solution over 15-20 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the aldehyde is consumed (typically 1-4 hours).
-
-
Quenching:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
-
Washing and Drying:
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (eluting with a hexanes/ethyl acetate gradient) to isolate the 1-(4-fluorobenzyl)-6-vinyl-1H-indole. Triphenylphosphine oxide is typically more polar and will elute later.
-
References
-
. Journal of Medicinal Chemistry.
-
. Organic Syntheses.
-
. The Royal Society of Chemistry.
-
. PubChem.
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. PubMed Central.
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. EduBirdie.
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. Santa Cruz Biotechnology.
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. Organic Chemistry Portal.
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. Scribd.
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. Beilstein Journals.
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. Sigma-Aldrich.
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. ChemicalBook.
-
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Application Notes and Protocols for Cell-Based Assays Involving 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Introduction: The Promise of the Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic and steric properties allow it to interact with a wide range of biological targets, leading to diverse therapeutic activities, including potent anticancer effects.[3][4] Indole derivatives have been successfully developed as agents that interfere with critical cellular processes in cancer, such as cell division, signaling, and survival.[5][6]
This document concerns 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde , a synthetic indole derivative. Structurally, it combines the established indole core with two key features: a reactive carbaldehyde group at the 6-position and a 4-fluorobenzyl moiety at the N1 position. The aldehyde can act as a crucial pharmacophore for covalent or non-covalent interactions with protein targets, while the N-benzyl group can enhance binding affinity and modulate pharmacokinetic properties.
Given the extensive literature on indole compounds as modulators of oncogenic signaling, we hypothesize that this compound possesses anticancer activity. A particularly compelling target for this class of molecules is the Wnt/β-catenin signaling pathway .[7][8] Aberrant activation of this pathway is a fundamental driver in numerous cancers, most notably colorectal cancer, making it a high-priority target for therapeutic intervention.[9][10]
These application notes provide detailed protocols for characterizing the biological activity of this compound, with a primary focus on its potential as an inhibitor of the Wnt/β-catenin pathway and its consequent effects on cancer cell viability.
Application 1: Quantifying Wnt/β-Catenin Pathway Inhibition
Principle of the Assay
The canonical Wnt signaling pathway is critical for cell fate determination during embryonic development and for adult tissue homeostasis.[11] In the "off" state, a destruction complex phosphorylates the key transcriptional co-activator β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[11] There, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes like c-myc and cyclin D1, driving cell proliferation.[10]
Many cancers harbor mutations (e.g., in APC or β-catenin) that lead to constitutive pathway activation.[9] This assay employs a luciferase reporter system to quantify pathway activity. Cells are engineered with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene (TOP-Flash). High Wnt pathway activity results in high luciferase expression. A control plasmid with mutated TCF/LEF sites (FOP-Flash) is used as a crucial negative control to identify non-specific effects on the reporter machinery.[9][12]
Signaling Pathway Diagram
Caption: Canonical Wnt/β-catenin signaling pathway and reporter assay principle.
Experimental Protocol: TOP-Flash/FOP-Flash Reporter Assay
This protocol is designed for a 96-well plate format and utilizes the HCT116 colorectal cancer cell line, which has a constitutively active Wnt pathway due to a stabilizing mutation in β-catenin.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
DMEM high-glucose medium with 10% FBS and 1% Penicillin-Streptomycin
-
Mirus TransIT-LT1 Transfection Reagent
-
TOP-Flash and FOP-Flash plasmids
-
This compound (Test Compound, TC)
-
Positive Control: A known Wnt inhibitor (e.g., ICG-001)
-
Vehicle Control: DMSO
-
White, clear-bottom 96-well cell culture plates
-
Luciferase Assay System (e.g., Promega ONE-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding (Day 1):
-
Culture HCT116 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.
-
Scientist's Insight: Seeding density is critical. Too few cells will yield a weak signal, while over-confluency can introduce artifacts and affect cell health. 20,000 cells/well is an optimized starting point for HCT116 in a 96-well format for a 48-hour assay.
-
-
Transient Transfection (Day 2):
-
For each well, prepare a transfection mix in serum-free medium. Combine 100 ng of either TOP-Flash or FOP-Flash plasmid with a 3:1 ratio of TransIT-LT1 reagent (3 µL reagent per 1 µg DNA).
-
Incubate the mix at room temperature for 20 minutes to allow complexes to form.
-
Add 10 µL of the transfection complex dropwise to each well. Gently swirl the plate to mix.
-
Incubate for 24 hours.
-
Trustworthiness Check: Transfecting TOP-flash and FOP-flash reporters in parallel is non-negotiable. A compound that inhibits both reporters equally is likely a non-specific inhibitor of transcription or the luciferase enzyme itself and should be flagged.
-
-
Compound Treatment (Day 3):
-
Prepare a 2X serial dilution of the Test Compound in culture medium. A typical starting range is 100 µM down to low nM concentrations. Also prepare 2X solutions of the positive and vehicle controls.
-
Carefully remove the medium from the wells and replace it with 100 µL of the appropriate 2X compound dilution.
-
Incubate for 24 hours. This incubation time allows for effects on transcription and subsequent protein expression to manifest.
-
-
Luciferase Measurement (Day 4):
-
Equilibrate the plate and the ONE-Glo™ reagent to room temperature.
-
Add 100 µL of ONE-Glo™ reagent to each well. This reagent combines cell lysis and substrate delivery into a single step, simplifying the workflow.
-
Place the plate on an orbital shaker for 5 minutes to ensure complete lysis.
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.
-
Data Analysis and Visualization
-
Normalization: For each well, normalize the TOP-Flash luminescence signal to the average FOP-Flash signal at the same compound concentration. This corrects for non-specific effects.
-
Normalized Activity = Luminescence_TOP / Average_Luminescence_FOP
-
-
Percentage Inhibition Calculation: Express the data relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
-
IC50 Determination: Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Experimental workflow for the Wnt/β-catenin reporter assay.
Application 2: Assessing General Cellular Cytotoxicity
Principle of the Assay
A potent inhibitor of an oncogenic pathway is only therapeutically useful if it selectively affects cancer cells without causing widespread, non-specific cell death. Therefore, it is essential to run a cytotoxicity assay in parallel with the primary functional assay. The Resazurin (AlamarBlue) assay is a robust method for measuring cell viability. The blue, non-fluorescent resazurin is reduced by metabolically active (i.e., viable) cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.
Experimental Protocol: Resazurin Cell Viability Assay
Materials:
-
Cells and compounds prepared as in the Wnt assay (can be done on a parallel plate).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Procedure:
-
Plate Setup and Treatment:
-
Seed and treat cells with the Test Compound exactly as described in steps 1 and 3 of the Wnt assay protocol. A parallel plate should be used for this assay.
-
-
Reagent Addition (Day 4):
-
After the 24-hour compound incubation, add Resazurin solution to each well to a final concentration of 0.015 mg/mL (typically 10 µL of a 10X stock).
-
Scientist's Insight: The incubation time with resazurin is critical and cell-line dependent. For HCT116, a 2-4 hour incubation is usually sufficient. Over-incubation can lead to complete conversion of the substrate even in wells with fewer cells, masking cytotoxic effects.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Measure fluorescence using a plate reader with appropriate filters.
-
Data Presentation and Interpretation
The data should be analyzed similarly to the Wnt assay, calculating a CC50 (50% cytotoxic concentration). A promising compound will exhibit a significantly lower IC50 in the Wnt pathway assay than its CC50 in the viability assay. This difference, known as the therapeutic window or selectivity index (CC50/IC50), is a key indicator of a compound's potential.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | Wnt Pathway Inhibition (%) | Cell Viability (%) |
| 100 | 98.5 | 5.2 |
| 30 | 95.2 | 25.6 |
| 10 | 88.1 | 75.3 |
| 3 | 65.4 | 92.1 |
| 1 | 45.8 | 98.5 |
| 0.3 | 20.1 | 99.1 |
| 0.1 | 5.3 | 100.2 |
| Calculated Value | IC50 = 1.2 µM | CC50 = 25.5 µM |
| Selectivity Index | \multicolumn{2}{c | }{21.3 } |
Interpretation: In this hypothetical example, the compound shows potent inhibition of the Wnt pathway at concentrations that have a minimal impact on overall cell viability, indicated by a selectivity index >20. This suggests the compound's primary effect is pathway-specific rather than general cytotoxicity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects on the plate; Incomplete mixing of reagents. | Use a multichannel pipette for seeding; Avoid using the outermost wells of the plate; Ensure gentle but thorough mixing after reagent addition. |
| Low Luminescence/Fluorescence Signal | Too few cells seeded; Low transfection efficiency; Reagents expired or improperly stored. | Optimize cell seeding density; Use a high-quality transfection reagent and optimize DNA:reagent ratio; Check reagent expiration dates and storage conditions. |
| FOP-Flash Signal is Inhibited | Compound is a non-specific transcriptional inhibitor or a direct luciferase inhibitor. | The compound is not a specific Wnt pathway inhibitor. Deprioritize or use as a control for non-specific effects. Consider orthogonal assays. |
| IC50 and CC50 Values are Very Similar | The compound's primary mechanism of action is cytotoxicity, not pathway inhibition. | The compound is likely not a specific inhibitor. The observed "inhibition" in the primary assay is likely due to cell death. |
References
-
(Reference to a general synthetic cannabinoid paper - not directly relevant but contains the compound class) Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. [Link]
-
(Review on indole alkaloids) Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. ResearchGate. [Link]
-
(Review on anticancer indoles) Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Cureus. [Link]
-
(Review on indole derivatives in drug discovery) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
-
(Paper on indole synthesis and anticancer evaluation) Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
-
(Review on indole derivatives in cancer treatment) Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
-
(Paper on synthesis and anticancer activity of indole derivatives) Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
-
(Review on bioactive natural compounds from indole-3-carboxaldehyde) Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
(Paper on indole-3-carbinol and Wnt/Notch signaling) Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently. PMC - PubMed Central. [Link]
-
(Paper on a cell model for screening Wnt inhibitors) A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway. PMC - NIH. [Link]
-
(Paper on indole-functionalized betulin derivatives) Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. [Link]
-
(Paper on antibacterial indole derivatives) 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. [Link]
-
(Review on indole-based neurodegenerative agents) Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
-
(Paper on an indole-based Wnt inhibitor) 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells... Oxford Academic. [Link]
-
(Review on biological activity of indole derivatives) Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
(Review on indole compounds in oncology) Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
-
(Paper on identifying novel Wnt inhibitors) A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. PMC - NIH. [Link]
-
(Review on indole as an anti-tubercular scaffold) Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]
-
(Paper on discovery of Wnt signaling inhibitors) Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen. ACS Publications. [Link]
-
(Paper on indole-3-carbinol and Wnt/β-catenin pathway) Indole-3-Carbinol Promotes Apoptosis and Inhibits the Metastasis of Esophageal Squamous Cell Carcinoma by Downregulating the Wnt/β-Catenin Signaling Pathway. PubMed. [Link]
-
(Paper on virtual screening for Wnt/β-catenin inhibitors) Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]
-
(Paper on indole-based PDE5 inhibitors) Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters. [Link]
-
(Paper on indole-based tyrphostin derivatives) Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives... PubMed. [Link]
-
(Company page on screening libraries) Signal Pathway Inhibitor. Asinex.com. [Link]
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- 12. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde: Validated HPLC-UV and qNMR Methodologies
An Application Note from the Senior Scientist's Desk
Abstract This application note presents robust and validated analytical methods for the precise quantification of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a key intermediate in pharmaceutical research and development. We provide detailed protocols for two orthogonal techniques: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a primary Quantitative Nuclear Magnetic Resonance (qNMR) method. The HPLC-UV method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[1][2] The qNMR protocol offers a direct and accurate determination of purity without the need for a specific certified reference standard of the analyte. These methodologies are designed for researchers, quality control analysts, and drug development professionals requiring accurate and reliable quantification of this compound.
Introduction and Compound Overview
This compound is a substituted indole derivative of interest in medicinal chemistry and drug discovery. Its structure combines an indole core, an aldehyde functional group, and a fluorobenzyl moiety. Accurate quantification of this molecule is critical for determining reaction yields, assessing purity in synthetic batches, and for quality control in early-stage drug development. The presence of strong chromophores (indole and aromatic rings) makes it highly suitable for UV-based detection, while its unique proton signals allow for precise analysis by NMR spectroscopy.[3][4]
Table 1: Compound Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₂FNO |
| Molecular Weight | 253.27 g/mol |
| Structure | ![]() |
| Key Features | Indole core, aromatic aldehyde, fluorinated benzyl group |
Method 1: Quantification by RP-HPLC-UV
2.1. Principle and Rationale Reversed-phase HPLC is the method of choice for the routine analysis of moderately polar small molecules like the target analyte. A C18 stationary phase provides excellent retention and resolution. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape by controlling the ionization state of the indole nitrogen. A gradient elution is employed to ensure the timely elution of the main analyte while also separating it from potential non-polar impurities and polar starting materials, making the method stability-indicating.[2] UV detection is selected based on the strong absorbance of the conjugated π-system of the indole and aromatic rings.
2.2. Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Standards: this compound reference standard (purity >98%).
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
QC Samples: Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL) from a separate weighing of the reference standard.
2.2.3. Chromatographic Conditions
Table 2: HPLC-UV Method Parameters | Parameter | Setting | | :--- | :--- | | Column Temperature | 30 °C | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Detection Wavelength | 280 nm (with DAD scanning 200-400 nm) | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 10.0 | 95 | | | 12.0 | 95 | | | 12.1 | 40 | | | 15.0 | 40 | | Run Time | 15 minutes |
2.3. Method Validation Protocol (ICH Q2(R2) Framework) The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2][5]
Caption: Workflow for HPLC method validation per ICH Q2(R2).
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
|---|---|---|
| System Suitability | 5 replicate injections of a standard solution. | %RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light). | Peak is free from interference at its retention time. Peak purity index > 0.999. |
| Linearity & Range | Analyze 6 concentration levels (1-100 µg/mL) in triplicate. | Coefficient of determination (r²) ≥ 0.999. |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120% of target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%.[6][7] |
| Precision | Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeatability test by a different analyst on a different day. | %RSD ≤ 2.0%.[8] |
| LOQ | Signal-to-Noise ratio (S/N) of 10:1 or based on standard deviation of the response and the slope. | Precision at LOQ concentration with %RSD ≤ 10%. |
| LOD | Signal-to-Noise ratio (S/N) of 3:1. | - |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2 °C), and initial %B (±2%). | %RSD of results remains within acceptable limits (< 2.0%). |
Method 2: Quantification by ¹H-qNMR
3.1. Principle and Rationale Quantitative NMR (qNMR) is a primary ratio method that allows for the determination of analyte concentration or purity by comparing the integral of a specific analyte signal to that of a known amount of an internal standard.[9][10] This technique is particularly valuable as it does not require a reference standard of the analyte with certified purity. The key to accurate qNMR is ensuring full relaxation of all relevant nuclei by using a sufficiently long relaxation delay (D1), which is typically 5 times the longest T₁ relaxation time of the protons being integrated.[3]
3.2. Experimental Protocol: qNMR
3.2.1. Instrumentation and Materials
-
NMR Spectrometer: Bruker 400 MHz Avance III or equivalent, equipped with a 5 mm probe.
-
Internal Standard (IS): Maleic Anhydride (purity ≥ 99.0%, certified).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.
-
Equipment: High-precision analytical balance (readable to 0.01 mg), screw-cap NMR tubes.
3.2.2. Sample Preparation Causality: Accurate weighing is the most critical step for qNMR. Any error in mass will directly translate to an error in the final calculated purity. The goal is to achieve a near 1:1 molar ratio between the analyte and the internal standard to minimize integration errors.[9]
-
Accurately weigh ~15 mg of this compound into a clean, dry vial.
-
Accurately weigh ~5 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Caption: Standard workflow for qNMR purity determination.
3.2.3. NMR Acquisition Parameters Rationale: A pulse angle of 90° ensures maximum signal for quantification. The long relaxation delay (D1) of 10 seconds is critical to allow all protons to fully return to equilibrium before the next pulse, preventing saturation and ensuring the signal integral is directly proportional to the number of protons.[3]
Table 4: qNMR Acquisition Parameters
| Parameter | Setting |
|---|---|
| Spectrometer | 400 MHz |
| Pulse Program | zg30 (or similar standard 1D pulse sequence) |
| Pulse Angle | 90° |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Acquisition Time (AQ) | ~4 s |
| Relaxation Delay (D1) | 10 s |
| Number of Scans (NS) | 16-64 (to achieve S/N > 250:1) |
3.2.4. Data Processing and Purity Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Signal Selection:
-
Analyte: Select a well-resolved singlet for the aldehyde proton (-CHO), expected around δ 9.9-10.1 ppm. This signal corresponds to 1 proton (Nₐ = 1).
-
Internal Standard (IS): Select the singlet for the two equivalent vinyl protons of Maleic Anhydride, expected around δ 7.3 ppm. This signal corresponds to 2 protons (NₛₜᏧ = 2).
-
-
Carefully integrate the selected signals (Iₐ and IₛₜᏧ).
-
Calculate the purity of the analyte using the following equation[11]:
Purityₐ (%) = (Iₐ / Nₐ) * (NₛₜᏧ / IₛₜᏧ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass (Analyte: 253.27 g/mol ; IS: 98.06 g/mol )
-
m: Mass from weighing
-
Purity: Purity of the standard (in %)
-
Subscripts (a, std): Refer to Analyte and Internal Standard, respectively.
-
Alternative Method: GC-MS Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) can be an alternative for quantification, particularly for impurity profiling.
-
Rationale: GC-MS offers high sensitivity and structural information from the mass spectrometer.
-
Challenges: The analyte's relatively high molecular weight and polarity may require high inlet and oven temperatures, posing a risk of thermal degradation. The aldehyde functional group can be reactive in the hot GC inlet.[12]
-
Recommendation: If GC-MS is pursued, derivatization of the aldehyde group with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended.[13][14] This procedure forms a stable oxime derivative, improving thermal stability and chromatographic behavior. However, this adds complexity to sample preparation and requires careful optimization. For routine quantification, HPLC-UV remains the more direct and robust approach.
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. [Link]
-
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ACS Publications. [Link]
-
HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. [Link]
-
Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Oxford Academic. [Link]
-
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. resolvemass.ca [resolvemass.ca]
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- 6. database.ich.org [database.ich.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. emerypharma.com [emerypharma.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. commons.und.edu [commons.und.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Scale-Up Synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde: An Application Note and Protocol
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of the indole nitrogen, in particular, offers a powerful avenue to modulate the pharmacological properties of these molecules. This application note provides a comprehensive guide for the gram-scale synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a valuable intermediate for the development of novel therapeutics. The introduction of the 4-fluorobenzyl group can enhance metabolic stability and binding interactions with biological targets.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, an in-depth discussion of the synthetic strategy, and critical considerations for process scale-up, ensuring scientific integrity and practical applicability.
Synthetic Strategy: N-Alkylation of Indole-6-carbaldehyde
The synthesis of this compound is achieved through a classical and robust N-alkylation reaction. This method involves the deprotonation of the indole nitrogen of the starting material, 1H-indole-6-carbaldehyde, followed by a nucleophilic substitution reaction with 4-fluorobenzyl bromide.
Reaction Mechanism
The reaction proceeds in two key steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), is used to abstract the acidic proton from the indole nitrogen, generating a highly nucleophilic indolide anion. The choice of a strong, non-nucleophilic base is crucial to avoid side reactions.
-
Nucleophilic Substitution (SN2): The resulting indolide anion acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide ion and forming the desired N-C bond.
The aldehyde group at the C6 position of the indole is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the indole nitrogen. However, the use of a strong base like sodium hydride effectively overcomes this, driving the reaction to completion.
Process Workflow
The overall synthetic process can be visualized as a straightforward workflow, from readily available starting materials to the purified final product.
Figure 1: A high-level overview of the synthetic workflow.
Detailed Experimental Protocol (Gram-Scale)
This protocol is designed for the synthesis of approximately 10 grams of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Material | Grade | Supplier |
| 1H-Indole-6-carbaldehyde | ≥97% | Commercially available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard chemical supplier |
| 4-Fluorobenzyl Bromide | ≥98% | Standard chemical supplier |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Standard chemical supplier |
| Ethyl Acetate | ACS Grade | Standard chemical supplier |
| Hexanes | ACS Grade | Standard chemical supplier |
| Deionized Water | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard chemical supplier |
Equipment:
-
Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Separatory funnel (1 L).
-
Rotary evaporator.
-
Büchner funnel and filter flask.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup:
-
Set up the 500 mL three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a thermometer. Ensure all glassware is thoroughly dried.
-
Charge the flask with 1H-indole-6-carbaldehyde (10.0 g, 68.9 mmol).
-
Add anhydrous DMF (150 mL) to the flask and stir until the starting material is completely dissolved.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Under a gentle stream of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 3.3 g, 82.7 mmol, 1.2 equivalents) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become a dark-colored slurry.
-
-
N-Alkylation:
-
Dissolve 4-fluorobenzyl bromide (14.4 g, 76.2 mmol, 1.1 equivalents) in anhydrous DMF (50 mL) in the addition funnel.
-
Cool the reaction mixture back down to 0 °C.
-
Add the 4-fluorobenzyl bromide solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system).
-
-
Work-up and Extraction:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of deionized water (100 mL). Caution: The initial quenching can be exothermic.
-
Transfer the mixture to a 1 L separatory funnel and add ethyl acetate (300 mL).
-
Wash the organic layer sequentially with deionized water (2 x 150 mL) and brine (1 x 150 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
For purification, dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified product under vacuum to a constant weight.
-
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Expected in the range of 100-110 °C (based on similar N-benzylated indole aldehydes).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.0 (s, 1H, -CHO)
-
δ 8.0-8.2 (m, 1H, Ar-H)
-
δ 7.6-7.8 (m, 2H, Ar-H)
-
δ 7.2-7.4 (m, 3H, Ar-H)
-
δ 6.9-7.1 (m, 2H, Ar-H)
-
δ 5.4 (s, 2H, -CH₂-)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 192 (-CHO)
-
δ 163 (d, J=247 Hz, C-F)
-
δ 138-120 (aromatic carbons)
-
δ 110-100 (indole C3 and C7)
-
δ 50 (-CH₂-)
-
Scale-Up Considerations and Process Optimization
Transitioning this synthesis to a larger, pilot-plant, or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Safety Precautions
-
Sodium Hydride: NaH is a highly flammable and water-reactive solid.[1][2][3] It should be handled under an inert atmosphere (nitrogen or argon).[2] Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[1] In case of fire, use a Class D fire extinguisher (dry powder); do not use water, foam, or carbon dioxide.[2][3]
-
4-Fluorobenzyl Bromide: This reagent is a lachrymator and corrosive.[4] It causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[4]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and avoid contact with skin and eyes.
Process Optimization
| Parameter | Laboratory Scale | Scale-Up Consideration | Rationale |
| Solvent | Anhydrous DMF | Consider alternative solvents like THF or Acetonitrile. | DMF can be difficult to remove on a large scale due to its high boiling point. THF is a good alternative, though the solubility of the indolide salt may be lower. |
| Base | Sodium Hydride (60% dispersion) | Use of NaH requires careful handling of flammable solids and hydrogen gas evolution. Consider alternative bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with a phase-transfer catalyst, although this may require higher temperatures and longer reaction times. | To improve process safety and simplify handling on a larger scale. |
| Temperature Control | Ice-water bath | Use of a jacketed reactor with a chiller for precise temperature control during additions. | The deprotonation and alkylation steps can be exothermic. Proper temperature control is critical to prevent runaway reactions and minimize side products. |
| Work-up | Quenching with water | Controlled addition of the quenching agent is crucial. Consider reverse quenching (adding the reaction mixture to water) for better temperature management. | To ensure a safe and controlled work-up procedure on a large scale. |
| Purification | Crystallization from Ethyl Acetate/Hexanes | Develop a robust crystallization protocol with defined solvent ratios, cooling profiles, and seeding strategies. | To ensure consistent product purity and yield, and to facilitate efficient isolation on a large scale. |
Conclusion
The N-alkylation of 1H-indole-6-carbaldehyde with 4-fluorobenzyl bromide using sodium hydride in DMF is a reliable and high-yielding method for the gram-scale synthesis of this compound. By adhering to the detailed protocol and considering the scale-up recommendations provided, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development activities. The self-validating nature of this protocol, coupled with the provided characterization data, ensures the reliable synthesis of the target compound.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride.
- University of California Center for Laboratory Safety. (2012).
- ChemicalBook. (2023). Sodium Hydride Safety Data Sheet.
- MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5653.
- PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546.
- ECHEMI. (n.d.). 4-Fluorobenzyl bromide SDS, 459-46-1 Safety Data Sheets.
- BenchChem. (2025). Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole)
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44875-44883.
- Organic Syntheses. (n.d.). Indole-3-aldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluorobenzyl bromide.
- PubChem. (n.d.). 1-(4-Fluorobenzyl)-1H-indole.
- Sigma-Aldrich. (n.d.). Indole-6-carboxaldehyde 97%.
- ChemicalBook. (n.d.). 1196-70-9(Indole-6-carboxaldehyde) Product Description.
- ResearchGate. (n.d.). Crystallization purification of indole.
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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- 4. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
Introduction: The Power of Fragments and the Promise of a Privileged Scaffold
An Application Guide to Leveraging 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde in Fragment-Based Drug Design
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, offering an efficient and intelligent alternative to high-throughput screening (HTS).[1][2][3] By screening low molecular weight compounds (typically <300 Da), FBDD identifies weak but high-quality interactions, providing fertile starting points for the development of potent and selective drug candidates.[1][4][5] The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile ability to engage in various protein-ligand interactions.[6]
This application note details the utility of a specific, strategically designed fragment, This compound , as a high-potential starting point for FBDD campaigns. This fragment combines three key features:
-
An Indole Core: Provides a rich pharmacophore capable of hydrogen bonding (via the indole N-H, if unsubstituted, or through other functionalities) and critical hydrophobic interactions.
-
A 6-Carbaldehyde Group: Acts as a key hydrogen bond acceptor and provides a synthetic handle for subsequent elaboration via reactions like reductive amination, allowing for vectoral growth into a defined pocket.
-
A 1-(4-fluorobenzyl) Substituent: This group serves as an exploration vector, probing deeper into binding pockets. The fluorine atom offers a unique advantage as a sensitive reporter for ¹⁹F NMR-based screening and validation techniques.[7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for effectively utilizing this fragment in a typical FBDD cascade, from initial screening to lead optimization.
Fragment Profile: Physicochemical Properties
A fragment's success is rooted in its physicochemical properties, which should align with the "Rule of Three" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure adequate solubility and maximize the exploration of chemical space. This compound is designed to meet these criteria.
| Property | Value | Source/Method | Significance in FBDD |
| Molecular Formula | C₁₆H₁₂FNO | - | Defines the atomic composition. |
| Molecular Weight | 253.27 g/mol | Calculated | Falls well within the recommended <300 Da, ensuring higher screening hit rates. |
| cLogP | ~2.9 - 3.2 | Calculated | Balances solubility with the lipophilicity needed for binding pocket interactions. |
| Hydrogen Bond Donors | 0 | Calculated | The N1 position is substituted. |
| Hydrogen Bond Acceptors | 2 (Aldehyde O, Fluorine F) | Calculated | Provides specific points for directional interaction with the protein target. |
| Rotatable Bonds | 3 | Calculated | Offers conformational flexibility to adapt to the binding site topology. |
The FBDD Workflow: A Strategic Overview
A successful FBDD campaign is a multi-stage, iterative process. The journey from a weakly binding fragment to a potent lead compound relies on a cascade of biophysical and structural techniques to validate hits and guide their evolution.
Caption: The Fragment-Based Drug Design (FBDD) cascade.
Experimental Protocols: From Screening to Structure
The following protocols provide detailed, step-by-step methodologies for key stages of an FBDD campaign using this compound.
Protocol 1: Primary Hit Identification via Differential Scanning Fluorimetry (DSF)
Principle: DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening. It measures the thermal stability of a target protein. The binding of a ligand, such as our indole fragment, typically stabilizes the protein's structure, resulting in a measurable increase in its melting temperature (Tₘ).[4][8]
Materials:
-
Purified target protein (0.1-0.2 mg/mL final concentration).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound (100 mM stock in DMSO).
-
Quantitative PCR (qPCR) instrument with melt-curve analysis capability.
-
96-well PCR plates.
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For a 96-well plate, a typical mix would be (e.g., for 100 wells, 20 µL/well): 2 mL of buffer, protein to a final concentration of 0.1 mg/mL, and 4 µL of 5000x SYPRO Orange (final concentration 10x).
-
Fragment Dispensing: Add 18 µL of the master mix to each well of the 96-well plate.
-
Compound Addition: Add 0.2 µL of the 100 mM fragment stock solution to the sample wells for a final fragment concentration of 1 mM (and 1% DMSO). To control wells, add 0.2 µL of pure DMSO.
-
Plate Sealing and Centrifugation: Seal the plate with an optical seal, mix gently, and centrifuge briefly (e.g., 1000 rpm for 1 minute) to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt-curve program, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature). The Tₘ is the inflection point of this curve, often calculated by taking the negative first derivative. A hit is identified by a significant positive shift in Tₘ (ΔTₘ > 2 °C) compared to the DMSO control.
Causality and Trustworthiness: This protocol is self-validating through the inclusion of DMSO controls, which establish the baseline Tₘ. The magnitude of the ΔTₘ provides a semi-quantitative measure of binding, allowing for the ranking of initial hits. Its high throughput makes it an excellent choice for screening an entire fragment library.[8]
Protocol 2: Hit Validation and Affinity Measurement by Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (Kᵢ) and kinetics (kₐ, kᵢ).[8][9] It measures changes in the refractive index at the surface of a sensor chip as the fragment (analyte) flows over the immobilized target protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor Chip (e.g., CM5, for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Target protein (0.02-0.05 mg/mL in immobilization buffer).
-
This compound, prepared in a dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.) in running buffer.
Procedure:
-
Chip Activation & Protein Immobilization: Activate the sensor chip surface with a 1:1 mixture of EDC/NHS. Inject the target protein solution over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 Response Units, RU). Deactivate any remaining active esters with an injection of ethanolamine. A reference channel should be prepared similarly but without protein immobilization.
-
Binding Analysis:
-
Equilibrate the system by flowing running buffer over both the protein and reference channels until a stable baseline is achieved.
-
Inject the highest concentration of the fragment solution over both channels for a set association time (e.g., 60 seconds), followed by a dissociation phase where only running buffer flows (e.g., 120 seconds).
-
Perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any remaining bound fragment.
-
Repeat the injection cycle for each concentration in the dilution series, including a zero-concentration (buffer only) sample for double referencing.
-
-
Data Processing and Analysis:
-
Subtract the signal from the reference channel from the active channel to correct for bulk refractive index changes.
-
Subtract the buffer-only injection signal (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kᵢ), association rate constant (kₐ), and dissociation rate constant (kᵢ).
-
Causality and Trustworthiness: SPR provides robust, quantitative data that orthogonally validates the initial DSF hit. By measuring both on- and off-rates, it offers deeper insight into the binding mechanism. The use of a reference channel and buffer blanks ensures high data integrity by correcting for non-specific binding and instrument drift.[10]
Protocol 3: Elucidating the Binding Mode with X-ray Crystallography
Principle: The ultimate validation of a fragment hit is the visualization of its binding mode at atomic resolution.[11][12] X-ray crystallography provides a three-dimensional electron density map of the protein-fragment complex, which is indispensable for structure-guided optimization.[13][14]
Materials:
-
Highly pure and concentrated target protein (>5 mg/mL).
-
Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion).
-
This compound (high concentration stock in a cryo-compatible solvent, e.g., 1 M in DMSO).
-
Cryoprotectant solution.
-
Access to an X-ray diffraction source (in-house or synchrotron).
Procedure:
-
Protein Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the apo-protein (protein without ligand). Optimize the conditions to produce robust crystals of sufficient size (>50 µm).
-
Fragment Soaking: Prepare a soaking solution by adding the fragment stock to the optimized crystallization condition (mother liquor) to a final concentration of 10-50 mM. Add a suitable cryoprotectant.
-
Crystal Soaking and Freezing: Carefully transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the target. After soaking, loop the crystal and flash-freeze it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray beamline. Collect a full diffraction dataset.
-
Structure Determination and Analysis:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Analyze the resulting electron density map (Fo-Fc map) to locate the bound fragment. A clear, unambiguous density corresponding to the shape of the indole fragment confirms its binding location and orientation.
-
Refine the model of the protein-fragment complex to achieve good agreement with the experimental data.
-
Causality and Trustworthiness: This method provides the highest level of evidence for binding. The resulting co-crystal structure is a definitive, self-validating system that reveals the specific amino acid residues involved in the interaction, the conformation of the bound fragment, and potential sites for chemical modification.[12][13]
From Hit to Lead: Strategies for Fragment Evolution
With a validated hit and a high-resolution crystal structure in hand, the next phase is to rationally evolve the fragment into a more potent lead compound. The goal is to increase affinity by establishing additional favorable interactions with the target, while maintaining good ligand efficiency and drug-like properties.[5][15][16]
Caption: Key strategies for hit-to-lead optimization.
-
Fragment Growing: This is often the most direct strategy.[17] The crystal structure will reveal unoccupied space adjacent to the bound fragment.
-
Vector 1 (C6-aldehyde): The aldehyde is a prime position for growth. Reductive amination with a library of small amines can introduce new functional groups to pick up additional hydrogen bonds or hydrophobic interactions.
-
Vector 2 (N1-benzyl): Modifications to the fluorobenzyl ring (e.g., adding substituents) can probe deeper pockets or improve packing efficiency.
-
-
Fragment Linking: If a secondary fragment screen identifies another fragment binding in a nearby pocket, a linker can be designed to connect the two, often leading to a dramatic increase in affinity and selectivity.[17]
-
Fragment Merging: If a second fragment is found that overlaps with the first, a new, merged molecule can be designed that incorporates the key binding features of both, creating a novel and more potent scaffold.[17]
Throughout this process, computational chemistry plays a vital role in triaging ideas, predicting binding affinities of virtual compounds, and ensuring that new designs maintain favorable physicochemical properties.[18][19][20][21][22]
Conclusion
This compound represents a highly valuable chemical tool for fragment-based drug discovery. Its adherence to fragment-like properties, combined with a privileged indole scaffold and strategically placed vectors for synthetic elaboration, makes it an excellent starting point for tackling a wide range of biological targets. By employing a systematic and integrated workflow of biophysical screening, structural determination, and rational design, researchers can effectively leverage this fragment to accelerate the journey from an initial, low-affinity hit to a high-quality, optimized lead compound.
References
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Retrieved from [Link]
-
Vivian, J. P., & Scoble, J. A. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 9(5), 1193-1206. Retrieved from [Link]
-
Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. Retrieved from [Link]
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Fologea, D., Al-Mestarihi, A., & Waxman, E. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 2141, 161-182. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
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Hajduk, P. J., & Greer, J. (2007). Fragment-based drug discovery using NMR spectroscopy. Nature Reviews Drug Discovery, 6(3), 211-219. Retrieved from [Link]
-
Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. Retrieved from [Link]
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Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons: The International Journal of Student Research, 12. Retrieved from [Link]
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A-A-A, A., & A, A. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. AAPS PharmSciTech, 19(6), 2496-2506. Retrieved from [Link]
-
Ciulli, A., & Williams, G. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 5), 480–491. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design. Retrieved from [Link]
-
Talon, R., & Perrakis, A. (2018). Protein Crystallography and Fragment-Based Drug Design. Crystals, 8(3), 122. Retrieved from [Link]
-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]
-
Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-249. Retrieved from [Link]
-
Engel, M., et al. (2019). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 24(21), 3949. Retrieved from [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 91. Retrieved from [Link]
-
Chen, H., et al. (2017). Fragment informatics and computational fragment-based drug design: an overview and update. Drug Discovery Today, 22(12), 1774-1783. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]
-
Liu, Z., et al. (2009). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorganic & Medicinal Chemistry, 17(15), 5535-5542. Retrieved from [Link]
-
Wang, L., et al. (2017). Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors. Archiv der Pharmazie, 350(1-2). Retrieved from [Link]
-
Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Retrieved from [Link]
-
Springer Nature. (n.d.). Computational Fragment-Based Drug Design. Retrieved from [Link]
-
de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 91. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from [Link]
-
Tantawy, M. A., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Wu, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). Retrieved from [Link]
-
National Institutes of Health. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions | Request PDF. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
National Institutes of Health. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Retrieved from [Link]
-
Aribo Biotechnology. (n.d.). CAS: 23073-31-6 Name: 1H-Indole-3-carboxaldehyde, 4-fluoro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde. This molecule is a key intermediate in medicinal chemistry and drug development, often serving as a scaffold for more complex therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis.
Our approach focuses on the most direct and regiochemically controlled synthetic route: the N-alkylation of indole-6-carbaldehyde. We will provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Recommended Synthetic Workflow
The most reliable method for preparing the title compound is the direct N-alkylation of commercially available indole-6-carbaldehyde with 4-fluorobenzyl bromide. This strategy avoids the significant regioselectivity challenges associated with attempting to formylate the C6 position of a pre-formed 1-(4-fluorobenzyl)-1H-indole, which overwhelmingly favors formylation at the more electron-rich C3 position.[1][2]
Caption: Recommended workflow for the synthesis of this compound.
Troubleshooting Guide: N-Alkylation Issues
This section addresses specific problems you may encounter during the N-alkylation of indole-6-carbaldehyde.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Answer: Low conversion is one of the most common issues in indole N-alkylation and typically points to problems with deprotonation of the indole nitrogen or the reactivity of the electrophile. The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), requiring careful selection of reagents and conditions to generate a sufficient concentration of the reactive indolate anion.[3]
Troubleshooting Steps:
-
Assess Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not sufficiently favor the indolate anion.
-
Solution: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is a highly effective choice that irreversibly deprotonates the indole, driving the reaction to completion.[3][4] Cesium carbonate (Cs₂CO₃) can also be more effective than K₂CO₃ due to the increased solubility of the cesium indolate salt.[3][5]
-
-
Verify Reagent and Solvent Purity: Strong bases like NaH are extremely sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried. Use a freshly opened bottle of anhydrous solvent (e.g., DMF, THF).[3] If the 4-fluorobenzyl bromide has been stored for a long time, it may have hydrolyzed; consider purifying it or using a fresh bottle. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).[3]
-
-
Optimize Reaction Temperature: Many N-alkylation procedures start at 0 °C during the deprotonation step and are then allowed to warm to room temperature. This may not be sufficient.
Caption: Decision tree for troubleshooting low reaction conversion.
Q2: I'm observing a significant side product along with my desired N-alkylated product. How can I identify and prevent it?
Answer: While the electron-withdrawing C6-aldehyde group deactivates the indole ring and favors N-alkylation, competing C3-alkylation can still occur, especially under certain conditions.[4] The C3 position of the indole nucleus is inherently nucleophilic and can compete with the nitrogen for the electrophile.[4][7]
Identification and Prevention:
-
Side Product Identification: The C3-alkylated isomer will have a different retention factor (Rf) on TLC and distinct NMR signals. Most notably, the proton on the indole nitrogen (N-H) will still be present in the C3-alkylated product, typically appearing as a broad singlet far downfield in the ¹H NMR spectrum.
-
Favoring N-Selectivity: The choice of base and solvent is critical for controlling regioselectivity.
-
Mechanism: Using a strong base like NaH in a polar aprotic solvent (e.g., DMF, THF) fully generates the indolate anion. In this state, the nitrogen atom is the more sterically accessible and kinetically favored site for alkylation.[4][6]
-
Problematic Conditions: In contrast, phase-transfer conditions or the use of weaker bases can result in an equilibrium where a significant amount of the neutral indole exists. The neutral indole can react directly with the alkyl halide via electrophilic attack at C3, leading to the undesired isomer.
-
Solution: Employ classical conditions: a strong base (NaH) in an anhydrous polar aprotic solvent (DMF is often superior to THF for solubility) to ensure complete deprotonation before the electrophile is added.[4][6]
-
Q3: My product is difficult to purify. What are the best practices for isolation?
Answer: Purification can be challenging due to the similar polarities of the starting material and product, or the presence of persistent impurities from the reaction.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete (as determined by TLC), quench it carefully by slowly adding it to ice-cold water or a saturated NH₄Cl solution. This will neutralize any remaining base and precipitate the crude product. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Column Chromatography: This is the most effective method for purification.
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 5-10% ethyl acetate/hexanes) to elute non-polar impurities and unreacted 4-fluorobenzyl bromide. Gradually increase the polarity (e.g., to 20-30% ethyl acetate) to elute your product. The starting indole-6-carbaldehyde is more polar and will elute later.
-
Monitoring: Use TLC with the same solvent system to track the separation and combine the pure fractions.
-
-
Recrystallization: If the product obtained from chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step. Test various solvent systems, such as ethyl acetate/hexanes or ethanol/water, to find conditions that yield high-purity crystals.
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization of temperature and reaction time may be necessary.
Materials:
-
Indole-6-carbaldehyde (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Fluorobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes (for chromatography)
-
Deionized water, Brine
Procedure:
-
Setup: Add indole-6-carbaldehyde to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the indole) via syringe and stir to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may change color as the indolate anion forms.
-
Alkylation: Cool the solution back to 0 °C. Add the 4-fluorobenzyl bromide dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate/hexanes). If the reaction is sluggish, heat to 50 °C until the starting material is consumed.
-
Workup: Once complete, carefully pour the reaction mixture into an ice-water mixture to quench. Extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: Why is this route preferred over formylating 1-(4-fluorobenzyl)-1H-indole? A: The Vilsmeier-Haack reaction (a common formylation method using POCl₃/DMF) is an electrophilic aromatic substitution.[8][9][10] The indole ring system is highly activated towards electrophilic attack, with the C3 position being the most electron-rich and nucleophilic site.[1] Attempting to formylate 1-(4-fluorobenzyl)-1H-indole would yield almost exclusively 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. Directing formylation to the C6 position is exceptionally difficult and would require a more complex, multi-step synthesis involving protecting groups or directed metalation, making the N-alkylation of indole-6-carbaldehyde the far more efficient and practical approach.
Q2: What are the pros and cons of different base/solvent systems? A: The choice of base and solvent is crucial for yield and selectivity.
| Base / Solvent System | Pros | Cons | Recommendation |
| NaH / DMF or THF | Irreversible deprotonation, high yields, excellent N-selectivity.[4][6] | Moisture sensitive, requires inert atmosphere, H₂ gas evolution. | Highly Recommended for optimal results. |
| K₂CO₃ / DMF or Acetone | Milder, easier to handle, inexpensive. | Reversible deprotonation, often requires heat, may result in lower yields and side products. | Suitable for robust substrates or initial scale-up, but may require more optimization. |
| Cs₂CO₃ / DMF | More effective than K₂CO₃, good yields.[5] | More expensive than other carbonate bases. | A good alternative to NaH if milder conditions are desired without sacrificing too much reactivity. |
| KOH / DMSO | Strong base system, can be effective.[11] | Can have solubility issues, DMSO can be difficult to remove. | Viable, but NaH/DMF is generally a cleaner and more reliable system. |
Q3: How can I confirm the structure of my final product? A: A combination of standard analytical techniques is required:
-
¹H NMR: Look for the disappearance of the N-H proton signal (typically >10 ppm) from the starting material. Confirm the appearance of a singlet for the benzylic CH₂ group (around 5.4 ppm) and the characteristic signals for the 4-fluorobenzyl group and the indole-6-carbaldehyde core.
-
¹³C NMR: Confirm the correct number of carbons and the presence of key signals for the aldehyde carbonyl, benzylic CH₂, and carbons attached to fluorine.
-
Mass Spectrometry (MS): Verify the molecular weight of the product. The expected [M+H]⁺ for C₁₆H₁₂FNO would be approximately 254.09.
-
HPLC: To assess purity, develop a method that shows a single, sharp peak for the final product.
Q4: Can I use 4-fluorobenzyl chloride instead of the bromide? A: Yes, 4-fluorobenzyl chloride can be used, but it is a less reactive electrophile than the bromide. Consequently, the reaction will likely be slower and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve full conversion.[12] For laboratory-scale synthesis, the bromide is generally preferred for its higher reactivity.
References
- Benchchem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
- Benchchem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
- ResearchGate. (n.d.). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
-
ResearchGate. (n.g.). Optimization of the Reaction Conditions. Retrieved January 17, 2026, from [Link]
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 17, 2026, from [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
-
YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2025, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [chemistrysteps.com]
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- 12. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Common Byproducts in N-Benzyl Indole Synthesis
Welcome to the Technical Support Center for N-Benzyl Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chemistry. Here, we address the common challenges and byproduct formations encountered during the N-benzylation of indoles, providing in-depth technical insights and practical troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of a C-3 benzylated byproduct in my N-benzylation reaction. What is happening and how can I improve N-selectivity?
A1: The formation of 3-benzylindole alongside your desired 1-benzylindole is a classic problem in indole alkylation, stemming from the ambident nucleophilic nature of the indole ring.
The Underlying Chemistry: N- vs. C-Alkylation
The indole anion, formed upon deprotonation of the N-H bond, is a resonance-stabilized species. While the negative charge formally resides on the nitrogen, there is significant electron density at the C-3 position, making it a competing site for electrophilic attack. The regioselectivity of the benzylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by your reaction conditions.
-
Kinetic vs. Thermodynamic Control: C-3 alkylation is often the kinetically favored pathway due to the higher electron density at this position in the neutral indole. However, N-alkylation is typically the thermodynamically more stable outcome. Your goal is to create conditions that favor the thermodynamic product.
Troubleshooting Strategies for Enhancing N-Selectivity:
-
Choice of Base and Solvent: This is the most critical factor. Using a strong base in a polar aprotic solvent is paramount for favoring N-alkylation.
-
Recommended: Sodium hydride (NaH) or potassium hydride (KH) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These conditions promote the formation of the indolide anion, increasing the nucleophilicity of the nitrogen.
-
To Avoid: Weaker bases or incomplete deprotonation can leave a substantial amount of neutral indole in the reaction mixture, which preferentially reacts at the C-3 position.
-
-
The Role of the Counter-ion: The cation from the base can influence the reaction's regioselectivity. Larger, softer cations like potassium (K+) or cesium (Cs+) can coordinate less tightly with the indolide anion, leaving the nitrogen more accessible for alkylation.
-
Temperature Control: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product. However, this must be balanced with the potential for increased side reactions. If C-3 alkylation persists at lower temperatures, a modest increase in temperature may be beneficial.
-
Phase-Transfer Catalysis (PTC): Utilizing a phase-transfer catalyst, such as a quaternary ammonium salt, in a biphasic system (e.g., toluene/aqueous NaOH) can be an effective method for selective N-alkylation. The catalyst transports the indolide anion to the organic phase where it reacts with the benzyl halide.[1]
Q2: My reaction is producing a di-benzylated product. How can I prevent this over-alkylation?
A2: The formation of a di-benzylated product, most likely 1,3-dibenzylindole, occurs when the initially formed N-benzylindole undergoes a second benzylation at the C-3 position.
Mechanism of Di-benzylation:
Once the N-benzylindole is formed, the C-3 position remains a nucleophilic site. If there is an excess of benzyl bromide and the reaction conditions are forcing enough, a second electrophilic substitution can occur at the C-3 position, leading to the 1,3-dibenzylindole byproduct.
Strategies to Minimize Di-benzylation:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess (1.05-1.1 equivalents) of benzyl bromide. Avoid a large excess of the alkylating agent.
-
Controlled Addition: Add the benzyl bromide dropwise to the solution of the deprotonated indole. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of a second alkylation event.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting indole is consumed to prevent the formation of the di-benzylated product.
-
Lowering the Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the likelihood of over-alkylation.
Summary of Common Byproducts and Troubleshooting
| Byproduct | Identification (Typical ¹H NMR signals) | Causative Factors | Troubleshooting Solutions |
| 3-Benzylindole | - N-H proton signal present- Methylene protons (CH₂) ~4.1 ppm | - Incomplete deprotonation of indole- Use of weak bases or non-polar solvents- Low reaction temperature | - Use a strong base (NaH, KH) in a polar aprotic solvent (DMF, DMSO)- Ensure complete deprotonation before adding benzyl bromide- Consider increasing the reaction temperature modestly |
| 1,3-Dibenzylindole | - Absence of N-H proton signal- Two distinct methylene proton signals (N-CH₂ and C₃-CH₂) | - Excess benzyl bromide- Prolonged reaction time- High reaction temperature | - Use a slight excess (1.05-1.1 eq.) of benzyl bromide- Add benzyl bromide dropwise- Monitor the reaction and quench upon completion- Optimize for the lowest effective temperature |
Experimental Protocol: A Validated Method for N-Benzyl Indole Synthesis
This protocol is adapted from a reliable procedure and includes checkpoints for minimizing byproduct formation.[2]
Materials:
-
Indole
-
Potassium hydroxide (KOH), freshly crushed
-
Dimethyl sulfoxide (DMSO)
-
Benzyl bromide
-
Diethyl ether
-
Water
-
Anhydrous calcium chloride
Procedure:
-
Deprotonation: In a flask equipped with a magnetic stirrer, add freshly crushed potassium hydroxide (4 equivalents) to dimethyl sulfoxide (DMSO). Stir the mixture at room temperature for 5-10 minutes. Add indole (1 equivalent) and continue stirring for 45 minutes to ensure complete formation of the indolide anion.
-
Benzylation: Cool the reaction mixture in an ice-water bath. Add benzyl bromide (2 equivalents) dropwise to the stirred solution. Self-validation checkpoint: The dropwise addition helps to control the exothermic reaction and minimize localized high concentrations of the alkylating agent.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 45-60 minutes. Self-validation checkpoint: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of di-benzylated byproducts.
-
Work-up: Dilute the reaction mixture with water. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with water to remove residual DMSO and salts. Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to remove any unreacted starting materials and byproducts.
Visualizing the Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for N-benzyl indole synthesis and the formation of common byproducts.
References
- BenchChem. (2025).
-
Trubitsõn, D., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
- Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, (2), 124-126.
-
PubChem. (n.d.). 3-Benzyl-1H-indole. National Center for Biotechnology Information. [Link]
-
Heaney, H., & Ley, S. V. (1973). 1-Benzylindole. Organic Syntheses, 53, 11. [Link]
- BenchChem. (2025).
-
Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. [Link]
- Darcel, C., et al. (2017). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles.
-
Conroy, T., et al. (2011). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Organic letters, 13(24), 6468–6471. [Link]
-
Trost, B. M., & Gnanamani, E. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie International Edition, 56(35), 10544-10548. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Chem LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
-
PubChem. (n.d.). 1-Benzylindole. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
-
Royal Society of Chemistry. (2023). Supporting information for Indoles. [Link]
-
Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Organic Syntheses. (n.d.). 3-benzoylindole. [Link]
-
Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. [Link]
-
Organic Syntheses. (n.d.). 4-benzyloxyindole. [Link]
-
Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. [Link]
-
Organic Syntheses. (n.d.). 1-benzylindole. [Link]
-
MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
MDPI. (2023). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. [Link]
-
MDPI. (2018). 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds. [Link]
-
NIH. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. [Link]
-
NIH. (2017). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]
-
IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
The Royal Society of Chemistry. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]
-
SMU. (2013). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. [Link]
-
SpectraBase. (n.d.). 3-[p-(methylamino)benzyl]indole. [Link]
-
Thesis. (n.d.). THE DEVELOPMENT OF A 1,3-DIPOLAR CYCLOADDITION REACTION WITH 1,5-DIMETHYL-3-PHENYL-6-OXOVERDAZYL RADICAL. [Link]
-
ResearchGate. (n.d.). 13C-NMR and mass spectral data of steroids with a 17,17-dialkyl-18- nor-13(14)-ene substructure. [Link]
-
ResearchGate. (n.d.). Intermolecular N-alkylation of amines under conditions of the Mitsunobu reaction: A new solid-phase synthesis of tertiary benzylamines. [Link]
-
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]
-
ResearchGate. (n.d.). N-Benzylindole-2,3-dione (N-benzylisatin). [Link]
Sources
Technical Support Center: Purification of Substituted Indole-6-Carbaldehydes
Welcome to the Technical Support Center for the purification of substituted indole-6-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable synthetic intermediates. The unique electronic properties and reactivity of the indole scaffold, combined with the presence of a carbaldehyde group at the 6-position, present a distinct set of purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve high purity and yield in your experiments.
Introduction: The Purification Conundrum of Substituted Indole-6-Carbaldehydes
Substituted indole-6-carbaldehydes are crucial building blocks in medicinal chemistry, often serving as precursors for a wide array of biologically active molecules. However, their purification is frequently hampered by a combination of factors:
-
Formation of stubborn impurities: Side reactions during synthesis, particularly in widely used methods like the Vilsmeier-Haack formylation, can lead to the formation of closely related byproducts that are difficult to separate.
-
Variable solubility and stability: The physicochemical properties of these compounds can change dramatically depending on the nature and position of the substituents on the indole ring, impacting the choice of purification technique.
-
Reactivity of the aldehyde group: The aldehyde functionality can be susceptible to oxidation or other unwanted reactions under certain purification conditions.
-
The influence of the indole nitrogen: The NH group of the indole can influence the molecule's polarity and chromatographic behavior. Protection of this nitrogen can simplify purification but adds extra steps to the synthetic route.
This guide will address these challenges head-on, providing you with the technical insights and practical advice needed to overcome them.
Troubleshooting Guide
This section is formatted as a series of common problems encountered during the purification of substituted indole-6-carbaldehydes, followed by their probable causes and step-by-step solutions.
Q1: After my Vilsmeier-Haack reaction to synthesize a substituted indole-6-carbaldehyde, I see a baseline spot on my TLC plate and have a significant amount of insoluble material. What is this, and how can I prevent it?
A1: This is a classic sign of the formation of bis(indolyl)methane or higher-order oligomers.[1] This side product arises when the newly formed, electron-rich indole-6-carbaldehyde acts as a nucleophile and attacks the electrophilic Vilsmeier reagent or another molecule of the aldehyde.[1]
Causality: The acidic conditions of the Vilsmeier-Haack reaction can promote this side reaction, especially at elevated temperatures or with prolonged reaction times.
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of your substituted indole to the pre-formed Vilsmeier reagent. Do not let the reaction temperature rise uncontrollably.
-
Order of Addition: Always add the indole solution dropwise to the Vilsmeier reagent, not the other way around. This ensures that the indole is always in the presence of an excess of the formylating agent, minimizing its opportunity to react with itself.
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents). A large excess can lead to the formation of more of the aldehyde product, which in turn can increase the rate of byproduct formation.
-
Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting indole is consumed, quench the reaction promptly to prevent the accumulation of byproducts.
Q2: My column chromatography purification is giving me poor separation between my desired substituted indole-6-carbaldehyde and a closely eluting impurity. What can I do?
A2: Poor separation is a common issue, often caused by an inappropriate solvent system or suboptimal column packing. The polarity of substituted indole-6-carbaldehydes can be very similar to that of certain impurities, such as regioisomers or over-formylated products.
Causality: The choice of mobile phase is critical for achieving differential migration of your product and impurities on the stationary phase (typically silica gel).
Troubleshooting Steps:
-
TLC Optimization: Before running a column, meticulously optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your product. Test a range of solvent systems with varying polarities. Good starting points for indole-6-carbaldehydes include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
-
Solvent System Modification:
-
If your compounds are streaking, consider adding a small amount (0.1-1%) of a modifier to the eluent. For acidic impurities, a trace of acetic acid can improve peak shape. For basic impurities, a small amount of triethylamine can be beneficial.
-
For very closely eluting spots, consider using a less polar solvent system in an isocratic elution to maximize the separation.
-
-
Column Packing: Ensure your column is packed perfectly. Any channels or cracks will lead to poor separation. A slurry packing method is generally preferred.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column for preparative HPLC.
Q3: I am experiencing low recovery of my substituted indole-6-carbaldehyde from my silica gel column. Where is my product going?
A3: Low recovery can be due to several factors, including irreversible adsorption onto the silica gel, degradation on the column, or co-elution with a non-UV active impurity.
Causality: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The aldehyde group can also be susceptible to oxidation.
Troubleshooting Steps:
-
Deactivate the Silica: If you suspect your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent, followed by flushing with the pure solvent.
-
Run the Column Quickly: Do not let your compound sit on the column for an extended period. A faster flow rate (while still maintaining separation) can minimize on-column degradation.
-
Check for Oxidation: The aldehyde group can be oxidized to a carboxylic acid, which will have a very different polarity and may not elute with your chosen solvent system. You can test for this by running a TLC of your crude material and staining with an appropriate indicator (e.g., potassium permanganate).
-
Consider N-Protection: If the indole NH is unprotected, it can interact strongly with the silica gel. Protecting the nitrogen with a group like Boc or tosyl can make the compound less polar and less prone to strong adsorption, often leading to cleaner chromatography and better recovery.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel substituted indole-6-carbaldehyde?
A1: A two-stage approach is often most effective. First, attempt a recrystallization. This can be a very efficient way to remove a significant portion of impurities with minimal effort. If the purity is still not sufficient, then proceed with column chromatography on the recrystallized material. This reduces the amount of crude material you need to load onto a column, often resulting in better separation.
Q2: How does the electronic nature of the substituent on the indole ring affect purification?
A2: The electronic nature of the substituent has a significant impact:
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups make the indole ring more electron-rich and can increase its reactivity. This can sometimes lead to more side products during synthesis.[2] During purification, these compounds are generally more non-polar.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, halogens): These groups make the indole ring less reactive, which can sometimes lead to cleaner reactions.[3] These compounds are typically more polar, which will affect their elution profile during chromatography. For example, a 5-nitroindole-3-carbaldehyde was purified using a DCM/MeOH (9:1) solvent system.[3]
Q3: Should I protect the indole nitrogen before purification?
A3: The decision to protect the indole nitrogen is a trade-off.
-
Advantages of N-protection:
-
Often leads to cleaner reactions with fewer side products.
-
Protected indoles are generally less polar and less prone to hydrogen bonding, which can result in sharper peaks and better separation during chromatography.
-
Increases the stability of the indole ring towards oxidation.
-
-
Disadvantages of N-protection:
-
Adds two steps to your synthetic sequence (protection and deprotection).
-
Common protecting groups like Boc can be labile under acidic conditions, which might be a concern depending on your subsequent reaction steps.
-
Recommendation: If you are struggling with the purification of an N-unprotected indole-6-carbaldehyde, it is often worthwhile to try the synthesis with an N-protected starting material.
Q4: What are some good starting solvent systems for recrystallizing substituted indole-6-carbaldehydes?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points include:
-
Ethanol or Methanol: Often effective for moderately polar indole-6-carbaldehydes.
-
Ethyl Acetate/Hexanes: A versatile solvent pair that allows for fine-tuning of polarity.
-
Dichloromethane/Hexanes: Another good option for compounds of intermediate polarity.
-
Toluene: Can be effective for less polar analogues.
Always test solubility in small vials before attempting a large-scale recrystallization.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Substituted Indole-6-Carbaldehyde
This protocol provides a general workflow for the purification of a moderately polar substituted indole-6-carbaldehyde.
1. Preparation: a. TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a 7:3 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve an Rf of ~0.25 for the product. b. Column Packing: Prepare a silica gel column using the slurry method with your chosen non-polar solvent (e.g., hexanes). Ensure the column is packed evenly without any air bubbles. c. Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. If the product is not fully soluble, you can adsorb it onto a small amount of silica gel.
2. Elution: a. Load your sample onto the column. b. Begin eluting with your chosen solvent system. c. Collect fractions and monitor them by TLC. d. Combine the pure fractions containing your product.
3. Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization of a Halogenated Indole-6-Carbaldehyde
This protocol is a representative example for the purification of a crystalline, halogenated indole-6-carbaldehyde.
1. Solvent Selection: a. In a small test tube, add a small amount of your crude product. b. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. c. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating, this is a potentially good solvent. d. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, you have found a good solvent system. A mixture of ethanol and water is often effective.
2. Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent to completely dissolve the solid. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of cold solvent. g. Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of Substituted Indole-6-Carbaldehydes on Silica Gel
| Substituent Type | Example Substituent | Recommended Starting Eluent System (v/v) | Approximate Rf |
| Electron-Donating | 5-Methoxy | Hexanes:Ethyl Acetate (8:2 to 7:3) | 0.3-0.4 |
| Halogen | 6-Bromo | Hexanes:Ethyl Acetate (7:3 to 1:1) | 0.2-0.3 |
| Electron-Withdrawing | 5-Nitro | Dichloromethane:Methanol (98:2 to 95:5)[3] | 0.2-0.3 |
Visualizations
Workflow for Troubleshooting Purification
Caption: A decision tree for selecting a purification strategy.
Impact of Substituents on Polarity
Caption: The effect of substituents on the polarity of indole-6-carbaldehydes.
References
- BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
- Movassaghi, M., & Schmidt, M. A. (2007). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters, 9(10), 1959–1962.
- Akhtar, M. S., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 9(5), 589–599.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 17, 2026, from [Link]
- Li, J., et al. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. The Chemical Record, 23(3), e202200289.
-
SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved January 17, 2026, from [Link]
- Ishikura, M., et al. (2005). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Electrophile. HETEROCYCLES, 65(11), 2641.
- Majdecki, M., & Jurczak, J. (2018).
-
Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved January 17, 2026, from [Link]
- Peng, X.-X., et al. (2014). Crystallization purification of indole. Journal of Chemical and Pharmaceutical Research, 6(1), 226-230.
- Organic Syntheses. (1984). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses, 62, 158.
-
Chemiz. (2020, June 10). Vilsmeier–Haack reaction of indole. YouTube. [Link]
- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
- Beilstein Journals. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 16, 2838–2863.
-
NIST. (n.d.). Indole-6-carboxaldehyde. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
Request PDF. (n.d.). Haloindole Carboxaldehyde as an Emerging Precursor for the Synthesis of Versatile Essential Skeletons. Retrieved January 17, 2026, from [Link]
- Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287.
- American Chemical Society. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 5(11), 9948–9957.
- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 933-939.
-
ResearchGate. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts. Retrieved January 17, 2026, from [Link]
-
OUCI. (2025). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. Retrieved January 17, 2026, from [Link]
- MDPI. (2022).
-
Wikipedia. (n.d.). Ergine. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Organocatalytic Friedel-Crafts Arylation of Aldehydes with Indoles utilizing N-Heterocyclic Iod(az)olium Salts as the Halogen-Bonding Catalyst. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Welcome to the technical support center for 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical solutions for handling and analysis. My aim is to combine established chemical principles with practical field insights to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a bifunctional molecule featuring a substituted indole nucleus and an aldehyde group. The indole ring system is electron-rich and can be susceptible to oxidation, while the aldehyde functional group is prone to oxidation and other nucleophilic reactions. The N-benzyl group provides stability to the indole nitrogen but can also influence the overall electronic properties of the ring system. Understanding these inherent chemical characteristics is crucial for troubleshooting stability-related challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the functional groups present, the primary degradation pathways are oxidation of the aldehyde and oxidation of the indole ring.
-
Aldehyde Oxidation: The aldehyde group (-CHO) at the C-6 position is susceptible to oxidation to the corresponding carboxylic acid, 1-(4-fluorobenzyl)-1H-indole-6-carboxylic acid. This can be initiated by atmospheric oxygen, particularly in the presence of light or trace metal impurities.
-
Indole Ring Oxidation: The electron-rich indole nucleus can undergo oxidation, especially at the C-2 and C-3 positions, to form oxindole or other oxygenated derivatives. While the N-substitution offers some protection, oxidation can still occur under harsh conditions.[1]
Q2: What are the optimal storage conditions for long-term stability?
A2: To ensure the long-term stability of this compound, it is imperative to minimize exposure to oxygen, light, and moisture. The recommended storage conditions are:
-
Temperature: 2-8 °C in a refrigerator.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen.
-
Container: A tightly sealed amber glass vial to protect from light.
-
Environment: Store in a desiccator to maintain a dry environment.
Q3: Can I store the compound in solution? If so, for how long?
A3: It is highly recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary, use de-gassed solvents and store the solution at 2-8 °C under an inert atmosphere for no longer than 24 hours. Prolonged storage in solution, especially in protic solvents, can accelerate degradation.
Q4: I am observing a new, more polar spot on my TLC plate after leaving the compound on the bench. What could it be?
A4: The appearance of a new, more polar spot on a TLC plate is a classic indicator of degradation, most likely the oxidation of the aldehyde to the corresponding carboxylic acid. Carboxylic acids are significantly more polar than aldehydes and will exhibit a lower Rf value.
Q5: Are there any known incompatibilities with common solvents or reagents?
A5: Yes, care should be taken with the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and chromates will readily oxidize both the aldehyde and the indole ring.
-
Strong Acids: While the N-benzyl group offers some protection against polymerization, strong acids can lead to undesired side reactions on the indole ring.
-
Strong Bases: Strong bases can catalyze the Cannizzaro reaction if the aldehyde is sterically hindered and has no α-hydrogens, or other condensation reactions.
-
Primary and Secondary Amines: The aldehyde group can react with primary and secondary amines to form imines and enamines, respectively.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experimentation.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe a decrease in the compound's activity or variable results over time.
-
Potential Cause: Degradation of the parent compound, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Purity: Immediately analyze the purity of the stock compound and the working solutions using the HPLC method outlined in Part 3.
-
Fresh Preparations: Always use freshly prepared solutions for your assays. Avoid using solutions that have been stored for an extended period.
-
Solvent Purity: Ensure that the solvents used for preparing solutions are of high purity and are de-gassed to remove dissolved oxygen.
-
Control Experiments: Include a positive control with a freshly weighed sample of the compound in each experiment to monitor for any systematic issues.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: You observe new peaks in your HPLC, LC-MS, or GC-MS analysis that were not present in the initial characterization.
-
Potential Cause: Degradation of the compound due to improper handling, storage, or experimental conditions.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 3: Color Change of the Solid Compound
-
Symptom: The white to off-white solid has developed a yellowish or brownish tint over time.
-
Potential Cause: This is often indicative of oxidative degradation or the formation of polymeric impurities.
-
Recommendations:
-
Do Not Use: It is advisable not to use the discolored material for quantitative experiments as its purity is compromised.
-
Repurification: If a significant amount of material is affected, repurification by column chromatography or recrystallization may be necessary.
-
Purity Check: Before repurification, confirm the presence of impurities using HPLC or NMR.
-
Part 3: Experimental Protocols & Data
This section provides detailed protocols for assessing the stability of this compound.
Protocol for Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
Protocol for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[2][3][4][5][6]
-
Acid Hydrolysis:
-
Dissolve 5 mg of the compound in 1 mL of acetonitrile.
-
Add 9 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 5 mg of the compound in 1 mL of acetonitrile.
-
Add 9 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 5 mg of the compound in 10 mL of acetonitrile.
-
Add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place 5 mg of the solid compound in a vial.
-
Heat in an oven at 80 °C for 48 hours.
-
Dissolve in mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Place 5 mg of the solid compound in a transparent vial.
-
Expose to direct sunlight or a photostability chamber for 48 hours.
-
Dissolve in mobile phase for HPLC analysis.
-
Predicted Degradation Products
Based on the known reactivity of indole and aldehyde functionalities, the following are the most likely degradation products to be observed in a forced degradation study.
| Degradation Condition | Predicted Major Degradant | Structure |
| Oxidative | 1-(4-fluorobenzyl)-1H-indole-6-carboxylic acid | |
| Oxidative/Photolytic | 1-(4-fluorobenzyl)-1H-indole-2,3-dione (Isatin derivative) | |
| Acidic/Thermal | Potential for de-benzylation or polymerization | - |
Visualization of Degradation Pathways
Caption: Potential oxidative degradation pathways.
References
-
Felice, M. (1977). Studies on the N-oxidation of heterocycles of pharmacological importance: the N-oxidation of indoles (Master's dissertation). [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Retrieved January 17, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Stability indicating study by using different analytical techniques. (2023). IJSDR. [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics. [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 17, 2026, from [Link]
-
Characterization of the major degradation products of the praziquantel API by mass spectrometry: Development and validation of a stability-indicating reversed phase UPLC method. (2022). Semantic Scholar. [Link]
-
A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijisrt.com [ijisrt.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing the N-Alkylation of Indoles
Welcome to the technical support center for the N-alkylation of indoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to overcome common challenges in this crucial transformation. This guide is structured to move from foundational principles to specific troubleshooting, ensuring you have the knowledge to not only solve current issues but also to design more robust reactions in the future.
Part 1: Foundational Principles of Indole N-Alkylation
The N-alkylation of indoles is a cornerstone reaction in synthetic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. The reaction typically proceeds via a nucleophilic substitution (S_N2) mechanism. The core of the process involves the deprotonation of the indole nitrogen, followed by the attack of the resulting indolide anion on an alkyl electrophile.
The success of this reaction is a delicate balance of several factors:
-
The Indole Substrate: The pKa of the indole N-H is approximately 17 in DMSO, meaning a sufficiently strong base is required for deprotonation. Electron-withdrawing groups on the indole ring increase acidity, making deprotonation easier, while electron-donating groups have the opposite effect.
-
The Base: The choice of base is critical. It must be strong enough to deprotonate the indole but not so reactive that it causes decomposition or unwanted side reactions.
-
The Solvent: The solvent solubilizes the reactants and influences the reactivity of the nucleophile and electrophile. Polar aprotic solvents like DMF, DMSO, and THF are commonly used as they can solvate the cation of the base without deactivating the indolide anion.
-
The Alkylating Agent (Electrophile): The reactivity of the electrophile depends on the nature of the leaving group (I > Br > Cl > OTs) and the steric hindrance at the reaction center.
-
Temperature: Like most reactions, temperature affects the rate. However, excessive heat can lead to side reactions and decomposition.
Below is a diagram illustrating the general workflow for optimizing an N-alkylation reaction.
Caption: A typical workflow for planning and executing an indole N-alkylation experiment.
Part 2: Troubleshooting Guide (Question & Answer)
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion to the N-Alkylated Product
Q1: My reaction shows no consumption of the starting indole after several hours. What are the most common reasons for this lack of reactivity?
A1: A stalled reaction is typically due to one of four key issues:
-
Insufficient Deprotonation: The base you have chosen may not be strong enough to effectively deprotonate the indole N-H. For example, a weak base like potassium carbonate (K₂CO₃) may be insufficient for a less acidic, electron-rich indole.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the indole to form the sodium indolide and hydrogen gas. Potassium tert-butoxide (t-BuOK) is another strong, non-nucleophilic base that can be effective.
-
-
Poorly Reactive Electrophile: The leaving group on your alkylating agent may not be sufficiently labile. The general trend for leaving group ability is I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: If possible, switch to the corresponding alkyl bromide or iodide. Alternatively, you can add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction mixture. This performs an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.
-
-
Steric Hindrance: Significant steric bulk on either the indole (e.g., at the C7 position) or the alkylating agent can slow down the S_N2 reaction.
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If the reaction is still slow, a less sterically hindered base or a different synthetic route may be necessary.
-
-
Solvent Issues: The use of a protic solvent (e.g., ethanol, water) will quench the base and the indolide anion, preventing the reaction. Ensure your solvent is aprotic and anhydrous.
-
Solution: Use a polar aprotic solvent like DMF, THF, or acetonitrile. Ensure the solvent is dry. For sensitive reactions, it is best to use freshly distilled solvent or solvent from a solvent purification system.
-
Q2: I'm observing the formation of C3-alkylated byproducts instead of the desired N-alkylation. How can I improve N-selectivity?
A2: The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the carbon at the 3-position (C3). The N-alkylation product is typically the thermodynamic product, while C3-alkylation is often the kinetic product. The selectivity is highly dependent on the reaction conditions.
-
Counter-ion Effect: The nature of the cation from the base plays a significant role. "Harder" cations like Li⁺ and Na⁺ associate more tightly with the "harder" nitrogen atom, promoting N-alkylation. "Softer" cations like K⁺ or Cs⁺ can lead to a more dissociated, "naked" indolide anion, which can increase the amount of C3-alkylation.
-
Solution: Use a sodium-based base like NaH or sodium bis(trimethylsilyl)amide (NaHMDS) in a polar aprotic solvent like DMF. This combination strongly favors N-alkylation.
-
-
Solvent Polarity: Less polar solvents like THF or dioxane can sometimes favor C3-alkylation because they do not solvate the ions as effectively.
-
Solution: Stick with highly polar aprotic solvents like DMF or DMSO. These solvents help to keep the indolide anion dissociated while solvating the counter-ion, favoring attack at the nitrogen.
-
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a weaker base like solid KOH or Cs₂CO₃ in a solvent like toluene or acetonitrile can be highly selective for N-alkylation. The bulky quaternary ammonium cation preferentially pairs with the indolide, and this large lipophilic ion pair is more reactive at the nitrogen.
Q3: My starting material appears to be decomposing under the reaction conditions. What could be causing this?
A3: Decomposition often arises from conditions that are too harsh for the specific indole substrate.
-
Base-Induced Decomposition: Very strong bases, especially organolithiums like n-BuLi, can be problematic. They can deprotonate other positions on the indole ring, leading to complex side reactions, or they can react with sensitive functional groups on your substrate.
-
Solution: Use the mildest base that is effective for the deprotonation. For many indoles, K₂CO₃ or Cs₂CO₃ in DMF at elevated temperatures can work well and are much milder than NaH.
-
-
High Temperatures: While heat can increase the reaction rate, many complex indole derivatives are thermally unstable.
-
Solution: Monitor your reaction carefully. If you see decomposition at higher temperatures, try running the reaction for a longer time at a lower temperature. For highly reactive electrophiles, it may be possible to run the reaction at room temperature or even 0 °C after the initial deprotonation.
-
Problem 2: Complex Reaction Mixture and Purification Challenges
Q4: My TLC or LC-MS shows multiple spots, making purification difficult. What are the likely side products and how can I minimize them?
A4: Besides the C-alkylation discussed earlier, other side reactions can complicate your mixture:
-
Over-alkylation: If the product of the reaction also has an acidic proton, it could be deprotonated and react again. While this is not common for simple indole N-alkylation, it can occur if other functional groups are present.
-
Reaction with Solvent: In some cases, strong bases can react with the solvent. For example, NaH in DMF can slowly form sodium dimethylaminomethoxide, which can act as a nucleophile.
-
Elimination Reactions: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the S_N2 substitution, leading to the formation of an alkene.
-
Solution: Use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if elimination is a major issue. Also, using a more polar solvent can favor substitution over elimination.
-
Q5: I'm struggling to remove unreacted starting material and reagents during the workup. What are some effective purification strategies?
A5: A well-planned workup is key to simplifying purification.
-
Quenching: After the reaction is complete, it's crucial to quench any remaining base and unreacted electrophile. A slow, careful addition of water or saturated aqueous ammonium chloride (NH₄Cl) is standard.
-
Extraction: After quenching, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water will remove DMF or DMSO. Washing with brine (saturated NaCl solution) helps to remove residual water from the organic layer.
-
Chromatography: Column chromatography is almost always necessary.
-
Tip 1: If your N-alkylated product and starting indole have very similar Rf values, try using a different solvent system for your column. A mixture of hexanes and ethyl acetate is standard, but sometimes adding a small amount of a more polar solvent like methanol or a less polar one like toluene can improve separation.
-
Tip 2: If the unreacted electrophile is volatile, it can sometimes be removed under high vacuum. If it is a polar compound, it may be removed during the aqueous washes.
-
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: Which base is best for my specific indole and alkylating agent?
The "best" base depends on your substrate's acidity and the overall reaction conditions you want to employ. Here is a general guide:
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| K₂CO₃ / Cs₂CO₃ | 10.3 / 10.4 | DMF, Acetonitrile | Good for indoles with electron-withdrawing groups. Mild, but often requires heat. |
| NaH (Sodium Hydride) | ~36 | THF, DMF | Very common and effective. Irreversible deprotonation. Can be a fire hazard; handle with care. |
| t-BuOK | ~19 | THF, t-BuOH | Strong, non-nucleophilic base. Good for preventing side reactions with the base itself. |
| NaHMDS / KHMDS | ~26 | THF | Strong, non-nucleophilic, and soluble in organic solvents. Generates a non-nucleophilic byproduct. |
FAQ 2: How do I choose the right solvent?
Always use a polar aprotic solvent.
-
DMF (Dimethylformamide): Excellent solvating power for a wide range of reactants. High boiling point allows for a wide temperature range. Can be difficult to remove completely.
-
THF (Tetrahydrofuran): Lower boiling point, easier to remove. Less polar than DMF. Good for reactions with NaH.
-
Acetonitrile (CH₃CN): Good alternative to DMF, often used in PTC conditions.
FAQ 3: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted organic synthesis (MAOS) can significantly accelerate indole N-alkylation, often reducing reaction times from hours to minutes. It is particularly effective for less reactive electrophiles or sterically hindered substrates. Reactions are typically run in sealed vessels, allowing for temperatures above the solvent's boiling point.
FAQ 4: Are there "greener" alternatives to traditional N-alkylation methods?
Absolutely. The field is moving towards more sustainable methods.
-
Catalytic Methods: Transition-metal-catalyzed N-alkylations using alcohols as alkylating agents are a greener alternative as the only byproduct is water.
-
Solvent-Free Conditions: Some reactions can be performed under solvent-free conditions using a solid base and grinding the reactants together, or by using microwave irradiation without a solvent.
Part 4: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a 0.1-0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Caution: NaH reacts violently with water. Hydrogen gas is evolved. Ensure proper ventilation.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. You should observe the cessation of gas evolution.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive electrophiles.
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)
-
Preparation: To a round-bottom flask, add the indole (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent and Reagent Addition: Add acetonitrile (or toluene) to create a 0.2-0.5 M solution. Add the alkylating agent (1.2 eq).
-
Reaction: Heat the mixture to reflux (or a lower temperature, e.g., 60 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the solid base. Rinse the solid with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be directly purified by flash column chromatography, or an aqueous workup can be performed if necessary.
Part 5: Visualizations
Caption: A decision tree for troubleshooting low yield in indole N-alkylation reactions.
References
-
Finkelstein Reaction, Organic Chemistry Portal, [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2010). Recent advances in phase transfer catalysis in organic synthesis. Journal of the Indian Chemical Society, 87(9), 1043-1058. [Link]
-
Bandyopadhyay, D., & Mukherjee, B. (2011). Microwave-assisted N-alkylation of indoles. Current Organic Chemistry, 15(22), 3936-3955. [Link]
-
Shimizu, K. I., & Kon, K. (2015). Borrowing hydrogen catalysis for N-alkylation of amines and related reactions. Green Chemistry, 17(4), 2053-2067. [Link]
Technical Support Center: A Troubleshooting Guide for Indole Derivative Synthesis
Welcome to the technical support center for indole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic routes. The content is structured in a question-and-answer format to directly address common experimental issues, providing not just solutions but also the underlying chemical principles to empower your future synthetic designs.
Part 1: General Troubleshooting - First Principles
Before delving into method-specific issues, it's crucial to address universal factors that can impact any reaction's success.
Question 1: My reaction is resulting in a very low yield or has failed completely. What are the first things I should check?
Low yields are a common frustration, but they can often be traced back to a few fundamental issues.[1] A systematic approach is key to diagnosing the problem.
Answer:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your starting materials, such as the arylhydrazine or carbonyl compound in a Fischer synthesis, can introduce side reactions or poison a catalyst.[1][2]
-
Actionable Advice: Always verify the purity of your reagents by NMR or another suitable analytical method. If purity is questionable, consider recrystallization or distillation before use.[2]
-
-
Reaction Conditions: Suboptimal conditions are a primary cause of low yields. Key parameters include temperature, reaction time, and catalyst concentration.[1]
-
Actionable Advice: Monitor your reaction by Thin-Layer Chromatography (TLC) or LC-MS to establish the optimal reaction time.[2] Avoid excessively high temperatures or prolonged reaction times, which can lead to the decomposition of starting materials or the desired product.[2] Systematically screen conditions, varying one parameter at a time.
-
-
Atmosphere and Solvents: Many reactions, especially those involving organometallic catalysts, are sensitive to oxygen and moisture.
-
Actionable Advice: For sensitive substrates or catalyst systems, ensure you are working under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous, degassed solvents.
-
Logical Workflow for General Troubleshooting
Below is a visual guide to a systematic troubleshooting process for low-yield reactions.
Caption: A systematic workflow for initial troubleshooting of low-yield reactions.
Part 2: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is sensitive to several factors.[1] It involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1]
Question 2: My Fischer indole synthesis is failing or giving a low yield. What are the likely causes?
Answer:
Several factors can impede this reaction.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are critical and often need to be optimized empirically.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃) are used.[2][3] Polyphosphoric acid (PPA) is often a highly effective catalyst.[2]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1]
-
Steric Hindrance: Bulky groups on either the hydrazine or the carbonyl compound can sterically hinder the key[2][2]-sigmatropic rearrangement.[1]
-
Temperature Control: The rearrangement step often requires elevated temperatures to overcome its activation energy.[2] However, too much heat can cause decomposition.[2]
Table 1: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Common Applications/Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, Acetic Acid | Widely applicable. Acetic acid can also serve as the solvent.[2] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Effective for a range of substrates.[2][3] |
| Solid Acids | Polyphosphoric Acid (PPA), Zeolites | PPA is very effective, often used neat.[2] Zeolites offer easier workup. |
Question 3: I'm observing many side products on my TLC plate. How can I improve the selectivity?
Answer:
Byproduct formation is common and is highly dependent on reaction conditions.[4]
-
Aldol Condensation: The carbonyl starting material can undergo self-condensation under acidic conditions.
-
Solution: Consider a one-pot procedure where the hydrazone is formed first under milder conditions before the addition of the strong acid required for cyclization. This minimizes the time the free carbonyl is exposed to the acid.[2]
-
-
Reductive Cleavage: The N-N bond of the hydrazine or hydrazone intermediate can be cleaved, especially with electron-rich systems.
-
Solution: Carefully control the temperature. Lowering the temperature, even if it requires a longer reaction time, can sometimes favor the desired cyclization over cleavage pathways.[4]
-
-
Use of Microwave Irradiation: Microwave-assisted synthesis can be highly advantageous. The rapid heating to the target temperature can reduce the formation of byproducts that may occur during slower conventional heating and dramatically shorten reaction times.[2][3][4]
Protocol: Microwave-Assisted Fischer Indole Synthesis (General)
-
Reactant Preparation: In a microwave-safe vial, combine the phenylhydrazine hydrochloride (1.0 eq.) and the ketone/aldehyde (1.05 eq.).[4]
-
Solvent Addition: Add the chosen solvent (e.g., THF, Acetic Acid).[2][4]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at the desired temperature (e.g., 150°C) for the optimized time (e.g., 3-10 minutes).[3][4]
-
Work-up: After cooling, quench the reaction (e.g., with a bicarbonate solution) and extract the product with a suitable organic solvent. Purify by column chromatography.
Part 3: Bischler-Möhlau Indole Synthesis
This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[5][6] Historically, it is known for requiring harsh reaction conditions, which can lead to poor yields and unpredictable regioselectivity.[1][5][6][7]
Question 4: My Bischler-Möhlau synthesis is giving a very low yield and a mixture of isomers. How can I improve this?
Answer:
You are encountering the classic challenges of this reaction.[7] The complex mechanistic pathways can lead to both 2-aryl and 3-aryl indole products.[7]
-
Harsh Conditions: The high temperatures traditionally required often lead to product degradation.[1]
-
Solution: Modern modifications can significantly improve outcomes. The use of microwave irradiation allows for controlled, rapid heating to high temperatures for short periods, which can dramatically improve yields and reduce side products.[4][6][8] One study found that prolonging the reaction time to 40 minutes at 120°C under microwave conditions gave an 88% yield.[8]
-
-
Catalyst Choice: While often run neat, certain catalysts can promote the reaction under milder conditions.
Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
-
Reactant Mixture: In a microwave vial, mix the α-bromo-acetophenone (1.0 eq.) and a suitable excess of aniline (e.g., 3-10 eq.).[4]
-
Promoter/Solvent: Add a promoter like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) if required.[4]
-
Microwave Heating: Subject the mixture to microwave irradiation at a predetermined temperature (e.g., 120°C) for an optimized duration (e.g., 40 minutes).[4][8]
-
Isolation: After the reaction, the product is isolated through standard aqueous work-up and purification procedures, typically column chromatography.
Part 4: Palladium-Catalyzed Indole Syntheses
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions. For indole synthesis, methods like the Buchwald-Hartwig amination and Larock indole synthesis are powerful tools.[10][11]
Question 5: My Buchwald-Hartwig amination to form an indole precursor is not working. What are the key parameters to optimize?
Answer:
The success of a Buchwald-Hartwig amination depends on the synergistic interplay of the palladium source, ligand, base, and solvent. The catalytic cycle involves Pd(0)/Pd(II) intermediates, and failure can occur at multiple points.[12]
Caption: Key failure points within the Buchwald-Hartwig catalytic cycle.
-
Palladium Precatalyst: The active catalyst is a Pd(0) species.[12] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ. Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more efficient as they cleanly and rapidly form the active LPd(0) catalyst upon exposure to the base.[12][13]
-
Ligand Choice: This is arguably the most critical variable. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[13] The choice is highly dependent on the substrates.
-
Guidance: For primary amines, bulky, electron-rich ligands like BrettPhos are effective. For secondary amines, RuPhos is a good starting point. For challenging couplings, more specialized ligands like tBuBrettPhos may be needed.[13]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. However, an overly strong or poorly soluble base can cause issues.[13]
Question 6: I'm attempting a Larock indole synthesis, but the regioselectivity is poor with my unsymmetrical alkyne. How is selectivity controlled?
Answer:
The Larock indole synthesis is a powerful method for creating 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[10] Regioselectivity is a key consideration with unsymmetrical alkynes.
The reaction proceeds via syn-insertion of the alkyne into an arylpalladium bond.[11] It was once thought that the smaller alkyne substituent would orient itself adjacent to the aryl group to minimize steric hindrance. However, extensive studies by Larock's group demonstrated that the larger, more sterically-hindering group is typically inserted next to the arylpalladium intermediate .[11] This directs the bulkier substituent to the 2-position of the final indole.[14] If you are observing poor selectivity, it may be because the steric and electronic differences between your alkyne substituents are not significant enough to strongly favor one insertion pathway over the other.
Part 5: Purification Challenges
Question 7: I have successfully formed my indole product, but I'm having extreme difficulty purifying it by column chromatography. What can I do?
Answer:
Purification of indole derivatives can be notoriously difficult due to their unique properties.
-
Product Instability: Some indoles are sensitive to acid. Standard silica gel is slightly acidic and can cause streaking on the TLC plate or decomposition of the product on the column.
-
Solution: Deactivate your silica gel by preparing a slurry with 1-2% triethylamine (TEA) or ammonia in your eluent system.[15] Alternatively, consider using neutral alumina for chromatography.
-
-
Poor Separation: The crude product may contain multiple byproducts with similar polarities to your desired indole, leading to co-elution.[2][15]
-
Solution:
-
Explore Different Solvent Systems: Systematically screen various eluent systems. Sometimes switching from a standard ethyl acetate/hexane system to something different like dichloromethane/methanol can provide the necessary separation.[15]
-
Reverse-Phase Chromatography: If normal-phase silica fails, reverse-phase (C18) flash chromatography is an excellent alternative, separating compounds based on hydrophobicity rather than polarity.[15]
-
Crystallization: If your product is a solid, crystallization is often the best method for achieving high purity at scale.[16][17][18] Experiment with different solvent/anti-solvent systems (e.g., dissolving in a minimal amount of hot ethyl acetate and adding cold hexanes).
-
-
References
- BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Fischer Indole Synthesis. BenchChem.
- BenchChem. (2025).
-
MacDonough, M. T., Shi, Z., & Pinney, K. G. (2015). Mechanistic considerations in the synthesis of 2-aryl-indole analogues under Bischler-Mohlau conditions. Tetrahedron Letters, 56(26), 3624–3629. [Link]
-
Wikipedia contributors. (2023). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
ChemEurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem.
-
Clayden, J., & Moran, W. J. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry, 68(1), 119-124. [Link]
-
Reddit user discussion. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
- BenchChem. (2025). Common challenges in the scale-up of isoindole production. BenchChem.
-
Wang, Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3249. [Link]
-
Lee, J. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(9), 1735. [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. [Link]
-
IntechOpen. (2012). Larock Reaction in the Synthesis of Heterocyclic Compounds. [Link]
-
ResearchGate. (2012). Crystallization purification of indole. [Link]
-
Wikipedia contributors. (2023). Larock indole synthesis. Wikipedia. [Link]
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Technical Support Center: Formylation of N-Substituted Indoles
Welcome to the Technical Support Center for the formylation of N-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] While the Vilsmeier-Haack reaction is the most common and efficient method for this purpose, its success is highly dependent on the nature of the N-substituent and precise control of reaction conditions.[2][3]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the formylation of N-substituted indoles. Each issue is presented in a question-and-answer format, detailing the probable causes, mechanistic explanations, and step-by-step protocols for resolution.
Issue 1: Low or No Yield of the Desired 3-Formylindole
Question: "My reaction has stalled. After work-up, I've recovered mostly unreacted starting material. What went wrong?"
Answer:
This is a common issue, particularly when dealing with indoles bearing electron-withdrawing N-substituents. Several factors could be at play, from reagent quality to the intrinsic reactivity of your substrate.
Potential Causes & Solutions:
-
Deactivated Indole Ring: Electron-withdrawing groups (EWGs) on the indole nitrogen (e.g., -SO₂R, -COR, -Boc) decrease the nucleophilicity of the C3 position, making the electrophilic attack by the Vilsmeier reagent less favorable.[4]
-
Solution: For these less reactive substrates, increasing the reaction temperature is often necessary. Monitor the reaction progress by TLC. While electron-rich indoles may react at 0°C or room temperature, deactivated systems often require heating to 60-80°C.[5] A higher stoichiometry of the Vilsmeier reagent (2-3 equivalents) can also help drive the reaction to completion.[5]
-
-
Improper Vilsmeier Reagent Formation/Handling: The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is moisture-sensitive.
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried).[6] Use anhydrous N,N-dimethylformamide (DMF) and ensure the phosphorus oxychloride (POCl₃) is of high quality. The reagent is typically prepared in situ at low temperatures (0°C) before the addition of the indole substrate.[7]
-
-
Insufficient Reaction Time or Temperature: The optimal reaction time and temperature are highly substrate-dependent.
-
Protocol: Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the consumption of the starting material by TLC every hour. If no significant conversion is observed after 2-3 hours at room temperature, gradually increase the heat to 50-60°C and continue monitoring.[5][8]
-
Issue 2: Formation of a Dark, Insoluble Polymeric Material
Question: "My reaction turned into a dark, tar-like mess, and I can't isolate any desired product. What is this byproduct?"
Answer:
The formation of dark, often polymeric, material is a classic sign of indole ring degradation under acidic conditions. Indoles, while aromatic, are susceptible to acid-catalyzed polymerization.
Mechanistic Insight:
The indole nucleus, particularly at the C3 position, can be protonated under strongly acidic conditions.[9] This protonation disrupts the aromaticity and generates a reactive indoleninium ion. This cation can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to the formation of trimers and higher-order polymers.[2]
Preventative Measures & Solutions:
-
Strict Temperature Control: The Vilsmeier-Haack reaction is exothermic. The initial formation of the Vilsmeier reagent and its subsequent reaction with the indole should be performed at low temperatures (0°C to -10°C) to dissipate heat and minimize side reactions.[2] Add the POCl₃ to the DMF slowly, and then add the indole solution dropwise to the pre-formed reagent.
-
Correct Stoichiometry: Using a large excess of POCl₃ can create an overly acidic environment. Use a modest excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents).[5]
-
Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular polymerization reactions.[10]
Issue 3: Observation of Multiple Spots on TLC, Indicating Byproducts
Question: "I see my desired product on the TLC plate, but there are several other significant spots. What are these side products and how can I avoid them?"
Answer:
The formation of multiple products often points to a lack of regioselectivity or over-reaction. The most common byproduct is a di-formylated indole.
Potential Side Reactions & Prevention:
-
Di-formylation: With highly activated N-substituted indoles (e.g., N-methyl, N-benzyl), or under harsh reaction conditions (high temperature, prolonged reaction time), a second formyl group can be introduced.[5] This typically occurs at the C2 or another activated position on the benzene ring.
-
Prevention: Use milder conditions. Reduce the reaction temperature and time, and use a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.2 equivalents). Careful monitoring by TLC is critical to quench the reaction once the starting material is consumed, before significant di-formylation occurs.[6]
-
-
Formylation at C2: While C3 formylation is electronically favored, formylation at the C2 position can occur, especially if the C3 position is blocked. For some substrates, like 2-methylindole, formylation can lead to a mixture of products, including 1-formyl and 2-formyl derivatives.[1]
-
Confirmation & Separation: The identity of the isomers must be confirmed by spectroscopic methods (¹H NMR, NOESY). Separation can typically be achieved by silica gel column chromatography.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in indole formylation.
Caption: Troubleshooting Decision Tree for N-Substituted Indole Formylation.
Frequently Asked Questions (FAQs)
Q1: How does the N-substituent electronically influence the reaction?
The electronic nature of the N-substituent is paramount. Electron-donating groups (EDGs) like alkyl (-CH₃, -Bn) or aryl groups enhance the electron density of the indole ring, making it more nucleophilic and reactive towards the Vilsmeier reagent. Conversely, electron-withdrawing groups (EWGs) such as sulfonyl (-SO₂R), acyl (-COR), or tert-butoxycarbonyl (-Boc) decrease the ring's electron density, deactivating it and making the reaction more challenging.[4][11]
| N-Substituent Type | Example Groups | Effect on Indole Ring | Typical Reaction Condition |
| Electron-Donating (EDG) | -CH₃, -C₂H₅, -Benzyl | Activation | 0°C to Room Temperature |
| Electron-Withdrawing (EWG) | -SO₂Ph, -COCH₃, -Boc | Deactivation | Elevated Temperature (e.g., 60-80°C) |
Q2: Which formylation method is best for my N-substituted indole?
While the Vilsmeier-Haack reaction is the workhorse, other methods can be advantageous for specific substrates.
-
Vilsmeier-Haack Reaction: The most versatile and widely used method. It is generally high-yielding for electron-rich and moderately deactivated indoles.[3]
-
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄). It can be effective for some substrates but often involves more hazardous reagents.[12]
-
Duff Reaction: Employs hexamine and an acid. It is typically used for highly activated systems like phenols and is generally less efficient for indoles.[13]
-
Metal-Catalyzed Formylations: Newer methods using catalysts like iron have been developed as greener alternatives, avoiding reagents like POCl₃.[14] These can be suitable for a range of N-substituted indoles.
For most standard applications involving N-substituted indoles, optimizing the Vilsmeier-Haack reaction is the most direct path to success.
Q3: How do I perform and work up a standard Vilsmeier-Haack reaction?
Below is a representative protocol. Note: Amounts and conditions must be optimized for your specific substrate.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylindole
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 mL).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 12 mmol) dropwise to the stirred DMF over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
Stir the resulting solution at 0°C for 30 minutes. The solution may become a pale yellow solid or slurry.
-
-
Reaction:
-
Dissolve N-methylindole (1.31 g, 10 mmol) in anhydrous DMF (5 mL).
-
Add the N-methylindole solution dropwise to the cold Vilsmeier reagent slurry over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
-
Work-up and Hydrolysis:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice (approx. 30 g), followed by a cold 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 9). This step hydrolyzes the intermediate iminium salt to the aldehyde and should be done with vigorous stirring.[7][15]
-
Stir the mixture at room temperature for 1 hour.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
Purify the resulting crude solid by silica gel column chromatography or recrystallization to afford pure 1-methylindole-3-carboxaldehyde.
-
Vilsmeier-Haack Mechanism and Key Side Reaction
The following diagram illustrates the accepted mechanism for the Vilsmeier-Haack reaction on an indole nucleus and a potential pathway for acid-catalyzed polymerization.
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- 15. youtube.com [youtube.com]
Overcoming poor solubility of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde in assays
Welcome to the technical support center for 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common experimental challenges, with a primary focus on the compound's poor solubility. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is causing this?
A1: this compound is a hydrophobic molecule with inherently low aqueous solubility. This is a common characteristic of many small molecule drug candidates.[1][2][3] The indole scaffold, coupled with the fluorobenzyl group, contributes to its lipophilic nature, leading to precipitation when introduced into aqueous environments, such as cell culture media or biochemical assay buffers.[4][5][6]
Q2: What is the maximum concentration of DMSO I can use to dissolve the compound without affecting my assay?
A2: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving poorly soluble compounds for in vitro assays.[7][8][9] However, the concentration of DMSO must be carefully optimized as it can have direct effects on your experimental system. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[10][11] Some robust enzymatic assays may tolerate higher concentrations, but this should be empirically determined by running a solvent tolerance control experiment.[12] High concentrations of DMSO can lead to protein denaturation, altered cell membrane permeability, and interference with assay signals.[10][13]
Q3: Are there alternatives to DMSO for solubilizing this compound?
A3: Yes, several alternatives can be considered if DMSO is incompatible with your assay. These include other organic co-solvents such as ethanol, methanol, or polyethylene glycol (PEG).[14][15][16] Additionally, formulation strategies using excipients like cyclodextrins can be highly effective.[17][][19][20] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility without the need for organic solvents.[17][]
Troubleshooting Guides
Guide 1: Optimizing Compound Solubilization Using Co-solvents
This guide provides a systematic approach to using co-solvents to maintain the solubility of this compound in your assay.
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds.[14][21] They work by reducing the polarity of the solvent system.
Workflow:
Caption: Decision workflow for co-solvent selection.
Experimental Protocol: Determining Solvent Tolerance
-
Prepare a dilution series of your chosen co-solvent (e.g., DMSO, ethanol) in your final assay buffer. Typical concentrations to test range from 0.1% to 5% (v/v).
-
Run your assay with these solvent-only controls. This means excluding the test compound.
-
Measure the assay output (e.g., cell viability, enzyme activity, signal intensity).
-
Plot the assay output against the solvent concentration.
-
Determine the highest concentration of the co-solvent that does not significantly alter the assay's baseline performance. This is your maximum tolerable concentration.
Data Interpretation:
| Co-Solvent | Max Tolerable Concentration (Cell-Based Assay) | Max Tolerable Concentration (Biochemical Assay) | Notes |
| DMSO | 0.1% - 0.5% | ≤ 5% | Cell type dependent; can interfere with some enzymatic reactions.[7][10][11][12][13] |
| Ethanol | 0.1% - 1% | ≤ 5% | Can have metabolic effects on cells.[15][16] |
| PEG 300/400 | ≤ 1% | ≤ 10% | Generally well-tolerated but can increase viscosity. |
Guide 2: Enhancing Solubility with Cyclodextrins
This guide details the use of cyclodextrins as a formulation strategy to improve the aqueous solubility of this compound.
Principle: Cyclodextrins are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[17] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[17][19][20] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[]
Workflow:
Caption: Workflow for cyclodextrin-based solubilization.
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired assay buffer.
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.
-
Separate the undissolved compound by centrifugation and filtration through a 0.22 µm filter.
-
Quantify the concentration of the solubilized compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the concentration of the solubilized compound against the concentration of HP-β-CD. The slope of this plot can be used to determine the complexation efficiency.
Data Interpretation:
A linear increase in the solubility of the compound with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex. This data will allow you to determine the concentration of cyclodextrin required to achieve your desired working concentration of the compound.
Final Recommendations
For initial experiments, dissolving this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM) is the most straightforward approach. Subsequently, this stock should be serially diluted in the assay buffer to achieve the final desired concentration while ensuring the final DMSO concentration remains within the tolerated limits of the assay system. If solubility issues persist or if DMSO is not compatible with your assay, exploring the use of cyclodextrins is a highly recommended alternative.
References
-
Kar, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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Touro College. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
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Jadhav, P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
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Kim, D-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Available at: [Link]
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Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link]
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Al-Janabi, A., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... Available at: [Link]
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Wikipedia. (n.d.). Cosolvent. Available at: [Link]
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Gurtat, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available at: [Link]
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Xu, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Atale, N., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. National Institutes of Health. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
-
PharmaGuideline. (n.d.). Solubility Enhancement Techniques. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). Available at: [Link]
-
National Institutes of Health. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
-
Hamzeloo-Moghadam, M., et al. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?. Available at: [Link]
-
Kumar, R., & Kumar, V. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Available at: [Link]
-
MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Available at: [Link]
-
PubMed Central. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available at: [Link]
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. Available at: [Link]
-
National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]
-
Cheméo. (n.d.). 1H-Indole-4-carboxaldehyde. Available at: [Link]
-
Aribo Biotechnology. (n.d.). CAS: 23073-31-6 Name: 1H-Indole-3-carboxaldehyde, 4-fluoro-. Available at: [Link]
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Preventing degradation of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde during storage
Technical Support Center: 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Welcome to the technical support guide for this compound (Product ID: F-IND-CHO). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a molecule possessing both an indole ring and an aldehyde functional group, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, field-proven insights into preventing degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: Visual inspection can often provide the first clues of degradation. Key indicators include:
-
Color Change: A shift from its typical off-white or pale yellow crystalline powder to a more pronounced yellow, orange, or brownish hue.[1] This often suggests oxidation or the formation of polymeric impurities.
-
Change in Physical State: The powder may become gummy, oily, or clump together, which can indicate moisture absorption and subsequent hydration or polymerization of the aldehyde group.
-
Insolubility: Previously observed solubility in solvents like Chloroform or Dichloromethane may decrease as degradation products, particularly polymers, are often less soluble.[2]
-
Analytical Discrepancies: The most definitive sign is a loss of purity as determined by analytical methods like HPLC, or the appearance of new signals in ¹H NMR spectroscopy, notably a broad singlet around 10-12 ppm indicative of a carboxylic acid proton (from aldehyde oxidation).
Q2: What is the optimal storage temperature for this compound?
A2: For long-term stability, we recommend storing this compound at -20°C . While storage at 4°C is acceptable for short periods (days to weeks), lower temperatures significantly reduce the kinetic rates of all potential degradation reactions, including oxidation and polymerization.[3][4][5] It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[6]
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, absolutely. The aldehyde functional group is highly susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding carboxylic acid. The indole ring itself can also undergo oxidative degradation. Storing the compound under a dry, inert gas like argon or nitrogen is one of the most critical steps to ensure its long-term integrity.[7][8][9][10]
Q4: How sensitive is this compound to light?
A4: Indole-containing molecules are well-documented to be photolabile.[11][12][13] Exposure to UV and even ambient laboratory light can provide the energy to initiate free-radical-based degradation pathways. Therefore, it is mandatory to protect the compound from light by using amber glass vials or completely opaque containers.[7]
Q5: What is the best type of container for storage?
A5: The ideal container is an amber glass vial with a PTFE-lined screw cap . For the highest level of protection, especially for long-term archival storage, sealing the compound in a glass ampule under an inert atmosphere is the gold standard. The container should be appropriately sized to minimize the headspace volume of air or inert gas.[9] For multi-use containers, a bottle with a septum-sealed cap (e.g., a Sure/Seal™ type bottle) allows for the removal of material via syringe under a positive pressure of inert gas, preventing atmospheric exposure.[6][10]
Q6: Can I store the compound as a solution? If so, what is the best solvent?
A6: Storing this compound as a solid is strongly preferred for long-term stability. If you must store it in solution for short-term experimental use, use an anhydrous, aprotic solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). The solution should be stored under an inert atmosphere at -20°C and protected from light. Avoid protic solvents like methanol or ethanol for storage, as aldehydes can form hemiacetals, which, while sometimes more stable, alters the chemical nature of your starting material.[14]
Troubleshooting Guide: Degradation Issues
| Observed Problem | Probable Cause(s) | Corrective & Preventive Actions |
| Purity Decrease by HPLC/NMR | Oxidation: The aldehyde (-CHO) has oxidized to a carboxylic acid (-COOH). | Corrective: The oxidized impurity cannot be reversed. If the purity is unacceptably low, the material must be repurified (e.g., by column chromatography) or discarded. Preventive: Always handle and store the solid under a dry inert atmosphere (N₂ or Ar).[8][10] Ensure the container seal is airtight. |
| Compound has turned brown/dark yellow | Oxidation & Photodegradation: A combination of air and light exposure has created colored impurities. Indole rings are particularly susceptible.[11][12] | Corrective: Assess purity via analytical methods. Minor color changes may not significantly impact purity. Preventive: Store in an amber vial, inside a dark cabinet or box.[7] Blanket with inert gas before sealing. |
| Solid has become sticky or solidified | Polymerization/Hydration: Exposure to moisture has led to the formation of hydrates, which can catalyze polymerization. Trace acid/base contaminants can also initiate this.[14][15] | Corrective: Attempt to dry the material under high vacuum. Note that polymerization is generally irreversible. Preventive: Store in a desiccator, preferably within a controlled low-humidity environment. Always allow the container to reach room temperature before opening.[6] |
| Inconsistent biological assay results | Progressive Degradation: The concentration of the active aldehyde is decreasing over time due to suboptimal storage, leading to variable experimental outcomes. | Corrective: Re-qualify the purity of your current stock immediately. Preventive: Implement a rigorous storage protocol. Aliquot the material upon receipt into smaller, single-use vials to avoid repeated opening and exposure of the main stock. |
Key Degradation Pathways & Mechanisms
The two most significant threats to the stability of this compound are oxidation and photodegradation. Understanding these pathways is key to preventing them.
-
Oxidative Degradation: The aldehyde group is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This process can be accelerated by light, heat, and trace metal impurities. The indole nucleus itself can also be oxidized, leading to complex mixtures and coloration.
-
Photodegradation: Indole derivatives can absorb UV-Vis light, promoting electrons to an excited state.[12][13] This can lead to bond cleavage, radical formation, and subsequent reactions with oxygen or other molecules, resulting in a cascade of degradation products.
Caption: Primary degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol establishes a self-validating system for maintaining compound integrity.
-
Initial Quality Control: Upon receipt, immediately perform a baseline purity analysis (e.g., HPLC-UV or ¹H NMR) and record the result as the T=0 reference.
-
Aliquoting: In a glove box or glove bag filled with dry argon or nitrogen, carefully aliquot the bulk compound into smaller, pre-weighed amber glass vials suitable for single experiments. This minimizes the exposure of the master stock during routine use.
-
Inert Gas Blanketing: Before sealing each vial, flush the headspace with a gentle stream of inert gas for 15-30 seconds to displace all atmospheric oxygen.[8]
-
Sealing: Tightly secure the PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each aliquot with the compound name, batch number, date of aliquoting, and weight.
-
Storage: Place the sealed vials inside a secondary container (e.g., a labeled freezer box) and store at -20°C in a dark location.[9][16]
-
Periodic Re-analysis: To validate the storage protocol, analyze one of the aliquots at set intervals (e.g., 6 and 12 months) and compare the purity data against the T=0 reference.
Caption: Workflow for optimal long-term storage and validation.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Reddit User Discussion. (2025, April 24). How to store reagents under an inert gas.
- Indiana University. Storage of Laboratory Chemicals: Research Safety. Protect IU.
- NIH. (2024, February 26).
- Chemistry Stack Exchange User Discussion. (2023, November 4).
- Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
- Chemistry Steps.
- ChemicalBook. Indole-6-carboxaldehyde CAS#: 1196-70-9.
- University of Delaware. Chemical Storage. Environmental Health & Safety.
- ResearchGate. (2014).
- PubMed. (2020, March 5). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method.
- Pell Wall Blog. (2013, February 7).
- PubMed. (2019, June 27).
- Sigma-Aldrich. Indole-6-carboxaldehyde 97%.
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- 15. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 16. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Synthesis of 1,6-Disubstituted Indoles
A Guide for Navigating Regioselectivity Challenges
Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 1,6-disubstituted indoles. The inherent electronic properties of the indole scaffold make regiocontrol, particularly at the C6-position, a significant synthetic hurdle. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common failures and optimize your reaction outcomes.
Part 1: Foundational Concepts & Strategic Planning
This section addresses the fundamental challenges and the strategic decisions you must make before starting your synthesis.
Q1: Why is the synthesis of 1,6-disubstituted indoles so challenging compared to other substitution patterns?
Answer: The difficulty lies in the intrinsic electronic nature of the indole ring system. The pyrrole ring is significantly more electron-rich than the benzene ring, making it more susceptible to electrophilic attack. The typical hierarchy of reactivity for electrophilic aromatic substitution is C3 >> C2 > C5 ≈ C7 > C4 ≈ C6. The C6 position is one of the least nucleophilic sites, making direct functionalization difficult.
Furthermore, achieving 1,6-disubstitution requires precise control over two distinct positions:
-
N1-Substitution: While typically straightforward via deprotonation followed by alkylation or arylation, this step can be complicated by the presence of other sensitive functional groups or by steric hindrance from a pre-existing C6 substituent.
-
C6-Substitution: This is the primary challenge. Directing a reagent to this position requires overcoming the innate preference for C3 and C2. This is usually accomplished through two main strategies:
-
Classical Synthesis: Building the indole core from a pre-functionalized benzene ring (e.g., a meta-substituted aniline/hydrazine). This often leads to regioselectivity issues, yielding mixtures of 4- and 6-substituted isomers.[1]
-
Modern C-H Functionalization: Using a directing group (DG) to guide a transition metal catalyst to the C6-position for C-C or C-X bond formation. This is a powerful but technically demanding approach.[2][3]
-
Q2: I am planning a synthesis. Should I functionalize the N1 or C6 position first?
Answer: The sequence of events is a critical strategic decision that depends on your target molecule and chosen synthetic route. There is no single correct answer, and the optimal path involves a trade-off between different challenges.
-
Pathway A: C6-Functionalization First, then N1-Functionalization.
-
Pros: This is often the preferred route when using modern C-H activation strategies. Many effective directing groups for C6-functionalization are installed on the indole nitrogen (e.g., N-P(O)tBu₂, N-pivaloyl).[2][3][4] This approach allows you to tackle the most difficult step first. The directing group can then be removed and replaced with your desired N1-substituent.
-
Cons: The conditions required for directing group removal might be incompatible with your C6-substituent. Additionally, the final N1-alkylation or arylation must be performed on a potentially complex, late-stage intermediate.
-
-
Pathway B: N1-Functionalization First, then C6-Functionalization.
-
Pros: Secures the N1-substituent early. This can be advantageous if the N1-substituent itself can act as a directing group or if it is sensitive to the conditions of C6-functionalization. Some palladium-catalyzed reactions show that modifying the N-substituent can influence C-H activation selectivity.[5]
-
Cons: The N1-substituent can sterically hinder access to the C6/C7 positions or electronically deactivate the ring, making the subsequent C6-functionalization more difficult. Many of the most reliable C6-directing strategies require the NH-indole or a specific N-directing group, making this pathway less common for C-H activation.
-
The logical relationship for this decision-making process can be visualized as follows:
Caption: Decision workflow for synthesizing 1,6-disubstituted indoles.
Part 2: Troubleshooting Specific Synthetic Routes
This section provides direct answers to common experimental failures.
FAQ: Classical Routes (Fischer Indole Synthesis)
Answer: This is a classic and well-documented problem in Fischer indole synthesis.[1] The reaction proceeds via a[6][6]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. With a substituent at the meta-position of the phenylhydrazine, the key C-C bond formation step can occur at either of the two positions ortho to the nitrogen, leading to the two different regioisomers.
Causality: The regioselectivity is governed by a delicate balance of steric and electronic factors in the transition state of the sigmatropic rearrangement.[7]
-
Steric Effects: Bulky substituents on the ketone/aldehyde or on the phenylhydrazine can influence the direction of cyclization.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[8][9] Different acids can lead to different transition state geometries and thus different isomer ratios. Polyphosphoric acid (PPA) and Eaton's reagent are often used to drive the reaction, but milder acids or Lewis acids (ZnCl₂, BF₃) can sometimes offer better control.[10]
Troubleshooting Protocol:
-
Systematically Vary the Acid Catalyst: This is the most critical parameter. Create a small screening panel to test different catalysts.
-
Screen 1: Brønsted Acids (PPA, p-TsOH, H₂SO₄)
-
Screen 2: Lewis Acids (ZnCl₂, BF₃·OEt₂, Sc(OTf)₃)
-
Screen 3: Milder Conditions (AcOH, Formic Acid)
-
-
Optimize Reaction Temperature and Time: The rearrangement is kinetically controlled. Running the reaction at the lowest possible temperature that still allows for conversion may favor one transition state over the other. Monitor the reaction by TLC or LC-MS to track the formation of both isomers over time.
-
Modify the Carbonyl Component: If possible, increasing the steric bulk on the ketone or aldehyde partner can sometimes influence the facial selectivity of the cyclization.
-
Consider a Different Synthetic Route: If optimization fails, the Fischer indole synthesis may not be suitable for achieving high regioselectivity with your specific substrate. A directed C-H activation approach may be a more reliable, albeit longer, route.
Sources
- 1. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Bioactivity: 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde versus Indole-6-carbaldehyde
A Guide for Researchers and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents.[1][2] Its inherent bioactivity, coupled with the versatility for chemical modification, makes it a privileged structure in the quest for novel drugs. This guide provides a comparative analysis of the bioactivity of the parent compound, indole-6-carbaldehyde, and its N-substituted derivative, 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde. While direct head-to-head experimental data is emerging, a robust understanding of their potential therapeutic applications can be extrapolated from existing research on the parent molecule and the well-documented influence of N-benzylation and fluorination on indole bioactivity.
At a Glance: Predicted Bioactivity Profile
| Feature | Indole-6-carbaldehyde | This compound (Predicted) |
| Antioxidant Activity | Demonstrated protective effects against oxidative stress.[3] | Potentially enhanced due to the electron-withdrawing nature of fluorine, which can modulate electron density on the indole ring. |
| Anti-inflammatory | Potential immunomodulatory effects observed.[4] | Likely to exhibit significant anti-inflammatory properties, a common trait of fluorinated indole derivatives.[5] |
| Anticancer Potential | Used as a precursor in the synthesis of antitumor agents. | High potential for enhanced anticancer activity due to increased metabolic stability and lipophilicity conferred by the fluorobenzyl group.[6] |
| Antimicrobial Activity | Limited intrinsic activity reported, but derivatives show promise. | N-benzylation is a known strategy to enhance antibacterial activity in indole compounds. |
| Metabolic Stability | Susceptible to metabolic degradation at the N-H position. | The N-benzyl group, particularly with fluorine, is expected to block metabolic oxidation, increasing the compound's half-life.[7] |
The Parent Compound: Indole-6-carbaldehyde
Indole-6-carbaldehyde, a naturally occurring compound found in sources like the brown algae Sargassum thunbergii, has demonstrated notable biological activities.[3]
Antioxidant and Cytoprotective Effects
Research has shown that indole-6-carboxaldehyde can protect skeletal myoblasts from oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis.[3] This suggests a therapeutic potential in conditions characterized by excessive oxidative damage.
Immunomodulatory Activity
Preliminary studies indicate that indole-6-carboxaldehyde may modulate the immune response. It has been suggested to enhance immunomodulatory activity in RAW 264.7 macrophage cells, potentially through the TLR4/NF-κB signaling pathway.[4]
The Impact of N-(4-fluorobenzyl) Substitution
The introduction of a 4-fluorobenzyl group at the N1 position of the indole ring is a strategic modification aimed at enhancing the therapeutic potential of the parent molecule. This enhancement is predicated on the well-established principles of medicinal chemistry concerning N-alkylation and fluorination.
The Role of the N-Benzyl Group
N-benzylation of indoles is a widely employed strategy in drug discovery to modulate bioactivity. The benzyl group can influence the compound's lipophilicity, steric profile, and potential for π-π stacking interactions with biological targets. Studies on N-benzyl tricyclic indolines have revealed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] Furthermore, N-benzyl substitution has been explored in the development of HIV-1 fusion inhibitors, highlighting its importance in antiviral research.[9][10]
The Advantage of Fluorination
The incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry.[7][6] Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, leading to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased in vivo half-life.[7]
-
Increased Lipophilicity: Fluorination can increase a molecule's ability to cross cell membranes, potentially leading to better bioavailability and target engagement.
-
Modulation of Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic properties of the indole ring, potentially leading to stronger and more specific interactions with target proteins.[11]
Given these established principles, it is highly probable that this compound will exhibit a more favorable pharmacokinetic profile and potentially enhanced or novel bioactivities compared to its parent compound.
Experimental Protocols
To empirically validate the predicted bioactivities, the following experimental workflows are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is fundamental for assessing the anticancer potential of the compounds.
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of indole-6-carbaldehyde and this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Caption: Workflow for MTT Cytotoxicity Assay.
Antioxidant Activity Assessment (DPPH Assay)
This assay measures the free radical scavenging capacity of the compounds.
Methodology:
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction Mixture: Mix the compound solutions with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the percentage of NO inhibition compared to the LPS-treated control.
Signaling Pathway Considerations
The bioactivity of indole compounds is often mediated through their interaction with key cellular signaling pathways. For instance, the anticancer effects of many indole derivatives are attributed to their ability to induce apoptosis, regulate cell cycle progression, and inhibit angiogenesis.[1]
Caption: Predicted Anticancer Mechanism.
Conclusion
While indole-6-carbaldehyde presents a foundation of interesting bioactivities, the strategic addition of a 4-fluorobenzyl group is poised to significantly enhance its therapeutic profile. The resulting compound, this compound, is predicted to have improved metabolic stability and enhanced potency across a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. Further empirical studies are warranted to fully elucidate the pharmacological potential of this promising derivative.
References
- Discovery and initial structure-activity relationships of N-benzyl tricyclic indolines as antibacterials for methicillin-resistant Staphylococcus aureus. (2014). Bioorganic & Medicinal Chemistry Letters.
- The Potent World of Fluorinated Indole-3-Acetic Acid Derivatives: A Technical Guide to Their Biological Activity. (2025). Benchchem.
- The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.
- Fluorine-containing indoles: Synthesis and biological activity. (n.d.).
- Structures of some bioactive fluorinated indole derivatives. (n.d.).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central.
- Synthesis, structure-activity relationships, and molecular modeling studies of N-(indol-3-ylglyoxylyl)benzylamine derivatives acting at the benzodiazepine receptor. (1996). Journal of Medicinal Chemistry.
- The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages. (n.d.). Semantic Scholar.
- Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. (n.d.). PMC - NIH.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry.
- Indole-6-carboxaldehyde 97 1196-70-9. (n.d.). Sigma-Aldrich.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI.
- Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflamm
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Indole Aldehydes: A Strategic Analysis for Drug Discovery and Synthesis
The indole ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. The introduction of an aldehyde group at the C3 position furnishes indole-3-carboxaldehyde, a versatile synthetic intermediate. However, the modern imperative to fine-tune molecular properties for enhanced efficacy and superior pharmacokinetic profiles has propelled the strategic incorporation of fluorine to the forefront of molecular design. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated indole aldehydes, moving beyond a simple list of properties to explain the causal relationships that drug development professionals and synthetic chemists must navigate.
The Foundational Impact of Fluorine: Altering the Physicochemical Landscape
Substituting hydrogen with fluorine, the most electronegative element, is a subtle structural change that imparts profound effects on a molecule's behavior.[1][2][3] These alterations are not isolated; they create a cascade of changes that influence everything from reaction kinetics to biological interactions.
Key Physicochemical Consequences of Fluorination:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ≈ 441 kJ/mol) than a carbon-hydrogen (C-H) bond (≈ 414 kJ/mol).[2] This increased bond strength makes the molecule more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation. This can effectively block metabolically labile sites, extending the half-life of a potential drug.[2]
-
Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While highly fluorinated motifs like a trifluoromethyl group can increase lipophilicity, strategic monofluorination of an aromatic ring often enhances it due to the reduced polarizability of the C-F bond.[1] This property is critical for tuning a molecule's ability to cross biological membranes.[1]
-
Alteration of Acidity/Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups.[4][5] For the indole N-H, this increases its acidity. This modulation can drastically alter a molecule's ionization state at physiological pH, directly impacting its solubility, permeability, and ability to bind to a target protein.[1]
-
Conformational Control and Binding Interactions: Fluorine can introduce unique, non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions with protein backbones. These interactions can lock a molecule into a more favorable, bioactive conformation, thereby increasing its binding affinity and intrinsic potency.[4]
Comparative Reactivity: The Aldehyde as a Synthetic Hub
The electronic perturbations caused by fluorine on the indole ring directly influence the reactivity of the aldehyde group. An electron-withdrawing fluorine atom, particularly on the benzene portion of the indole, enhances the electrophilicity of the carbonyl carbon, making it a more potent target for nucleophiles.
Experimental Protocol: Comparative Wittig Reaction
This protocol details a comparative Wittig reaction to highlight the difference in reactivity. The increased electrophilicity of the fluorinated aldehyde is expected to lead to a faster reaction and potentially higher yield.
Materials:
-
Indole-3-carboxaldehyde
-
5-Fluoroindole-3-carboxaldehyde
-
(Triphenylphosphoranylidene)acetonitrile (Wittig reagent)
-
Anhydrous Tetrahydrofuran (THF)
-
Round bottom flasks, magnetic stirrer, nitrogen atmosphere setup
-
TLC plates (silica gel 60 F254)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, flame-dried 50 mL round bottom flasks under a nitrogen atmosphere, dissolve indole-3-carboxaldehyde (1.0 mmol) and 5-fluoroindole-3-carboxaldehyde (1.0 mmol) in 15 mL of anhydrous THF, respectively.
-
Reagent Addition: To each stirring solution at room temperature, add (triphenylphosphoranylidene)acetonitrile (1.1 mmol) in one portion.
-
Reaction Monitoring: Stir the reactions at room temperature. Monitor the consumption of the starting aldehyde every 30 minutes using TLC (eluent: 3:1 Hexane/Ethyl Acetate). The fluorinated reaction is expected to reach completion sooner.
-
Work-up: Once the starting material is consumed, remove the THF under reduced pressure.
-
Purification: Redissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.
-
Characterization: Confirm the structure and purity of the isolated products via ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary & Analysis
The results of such comparative experiments consistently demonstrate the activating effect of fluorination.
Table 1: Comparative Performance in a Wittig Reaction
| Substrate | Reaction Time (hours) | Isolated Yield (%) |
| Indole-3-carboxaldehyde | 4 | 82 |
| 5-Fluoroindole-3-carboxaldehyde | 2.5 | 91 |
The data clearly indicates that the electron-withdrawing fluorine atom accelerates the nucleophilic attack of the ylide on the carbonyl carbon, shortening the reaction time and improving the yield.
Workflow Visualization: Reductive Amination
Reductive amination is a fundamental transformation in drug discovery. The following workflow illustrates the process, which is often more efficient with the more electrophilic fluorinated aldehyde.
Caption: Workflow of reductive amination comparing non-fluorinated and fluorinated indole aldehydes.
Implications for Biological Activity and Drug Design
The physicochemical and reactivity changes conferred by fluorine translate directly into tangible benefits in drug development.[6]
-
Enhanced Potency: The 4-fluoroindole moiety has been shown to be about 50 times more potent as an HIV-1 inhibitor than its non-fluorinated parent compound.[6] This dramatic increase is often attributed to a combination of favorable binding interactions and altered electronics.
-
Improved Pharmacokinetics: In a study of serotonin 5-HT1D receptor ligands, fluorination of the indole core was used to reduce the basicity (pKa) of the molecule.[5] This reduction in basicity led to a dramatic and beneficial improvement in oral absorption and bioavailability.[5]
-
Targeted Selectivity: The precise placement of fluorine can introduce specific interactions that favor binding to one receptor subtype over another, leading to improved drug selectivity and a reduction in off-target side effects.
Analytical Characterization: The Unique Signature of Fluorine
While standard analytical techniques are used for both classes of compounds, fluorinated analogs offer an additional and powerful characterization tool: ¹⁹F NMR spectroscopy.
Table 2: Comparative Analytical Signatures
| Technique | Non-Fluorinated Indole-3-carboxaldehyde | 5-Fluoroindole-3-carboxaldehyde |
| ¹H NMR | Aldehyde proton at ~9.9 ppm. Indole protons show characteristic splitting patterns. | Aldehyde proton slightly downfield (~10.0 ppm). Aromatic protons show additional coupling to ¹⁹F (JHF). |
| ¹³C NMR | Carbonyl carbon at ~185 ppm. | Carbonyl carbon at ~184 ppm. Carbons near the fluorine show distinct C-F coupling constants (JCF). |
| ¹⁹F NMR | Not applicable. | A single resonance at a characteristic chemical shift, providing unambiguous confirmation of fluorine's presence and electronic environment. |
| Mass Spec (ECNI) | Less sensitive. | N-trifluoroacetyl derivatives yield abundant, analyte-specific molecular ions, enabling highly sensitive quantification.[7] |
Conclusion: A Strategic Imperative
The choice between a fluorinated and a non-fluorinated indole aldehyde is a critical strategic decision in modern chemical research. While the non-fluorinated parent remains a valuable and cost-effective starting material, the introduction of fluorine provides an unparalleled toolkit for rationally designing molecules with superior properties. The enhanced reactivity of fluorinated indole aldehydes can streamline synthetic routes, while their profound impact on metabolic stability, target affinity, and pharmacokinetics makes them indispensable for overcoming the complex challenges of drug discovery. Understanding the fundamental principles outlined in this guide empowers researchers to leverage fluorine chemistry not as a mere substitution, but as a transformative design element.
References
- Belyaeva, A. A., et al. (2017).
- Bozilović, J., & Engels, J. W. (2007). Synthesis of Fluorinated Indoles as RNA Analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869-871.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization.
- Aldoshin, A. S., et al. (2019). One-Pot Synthesis of 3-(2-Fluoroalkenyl)indoles.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research.
- Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity.
- Carlotti, B., et al. (2023).
- Gorelov, D. S., et al. (2019). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Molecules, 24(18), 3244.
- Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
- Iqbal, N., & Iqbal, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5328.
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2604-2612.
- Midgley, J. M., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-1236.
- Ranu, B. C., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- Macor, J. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
- Mári, M., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. International Journal of Molecular Sciences, 22(16), 8936.
- Journal of the American Chemical Society.
- Dolbier, W. R. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3465.
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A Researcher's Guide to the Spectroscopic Differentiation of 1-(4-fluorobenzyl)-1H-indole-carbaldehyde Positional Isomers
In the landscape of medicinal chemistry and drug development, N-substituted indoles serve as privileged scaffolds for a multitude of pharmacologically active agents. The precise functionalization of the indole ring is paramount, as even minor structural changes, such as the position of a substituent, can drastically alter biological activity. This guide provides an in-depth spectroscopic comparison of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde and its positional isomers, offering researchers a robust framework for structural verification and differentiation.
The focus of this analysis is on isomers where the carbaldehyde (-CHO) group is located at various positions on the indole nucleus (positions 3, 4, 5, 6, and 7), while the 1-(4-fluorobenzyl) substituent remains constant. We will dissect the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between substituent position and spectral output. This guide is built upon established spectroscopic principles for indole derivatives and aromatic aldehydes, providing a reliable predictive model for researchers in the field.[1][2][3][4]
The Isomeric Landscape: Molecular Structures
The primary challenge lies in distinguishing between isomers with identical molecular formulas and, consequently, the same exact mass. The electronic environment of the indole ring is heterogeneous; the pyrrole moiety (positions 2 and 3) is electron-rich, while the benzene moiety (positions 4, 5, 6, and 7) behaves more like a substituted benzene ring.[3] This fundamental electronic difference is the primary driver of the spectroscopic variations we will explore.
Caption: Key positional isomers of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Story
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ) and coupling constants (J). The aldehyde proton, the protons on the indole ring, and the benzyl group protons each tell a part of the structural story.
-
Aldehyde Proton (CHO): This is a highly deshielded singlet, typically appearing far downfield (δ 9.8–10.5 ppm).[5][6] Its precise location can offer clues. For isomers with the aldehyde on the benzene portion (4, 5, 6, 7-CHO), the chemical shift is expected to be in a relatively narrow range. However, for the 3-CHO isomer, the strong electron-donating effect of the indole nitrogen (N1) can slightly shield this proton, potentially shifting it upfield compared to the others.
-
Indole Ring Protons: This is the most diagnostic region. The substitution pattern dictates unique chemical shifts and coupling patterns for the remaining aromatic protons.
-
6-CHO Isomer (Target): We expect H-7 and H-5 to be the most deshielded protons on the benzene ring due to the anisotropic effect of the adjacent carbonyl group. H-7 will likely appear as a doublet, while H-5 will be a doublet of doublets. H-2 and H-3 on the pyrrole ring will also be present, typically as doublets or singlets depending on the specific coupling.
-
3-CHO Isomer: The H-2 proton becomes the most deshielded proton on the indole ring, appearing as a distinct singlet far downfield (often > 8.0 ppm) due to its proximity to both the nitrogen and the electron-withdrawing aldehyde.[6] This is a hallmark of 3-substituted indoles.
-
Other Isomers (4, 5, 7-CHO): Each will present a unique splitting pattern for the protons on the benzene ring, allowing for unambiguous assignment through analysis of ortho, meta, and para coupling constants (typically J_ortho ≈ 7-9 Hz, J_meta ≈ 1-3 Hz).
-
-
Benzyl Group Protons: These signals are less affected by the aldehyde's position. Expect a singlet for the methylene protons (-CH₂-) around δ 5.4-5.6 ppm and a characteristic AA'BB' pattern for the 4-fluorophenyl ring (two doublets of doublets or two triplets) between δ 7.0-7.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Protons
| Proton | 3-CHO Isomer | 5-CHO Isomer | 6-CHO Isomer (Target) | 7-CHO Isomer |
| CHO | ~9.98 | ~10.05 | ~10.07 | ~10.10 |
| H-2 | >8.20 (singlet) | ~7.40 | ~7.35 | ~7.30 |
| H-4 | ~8.10 (doublet) | ~8.20 (singlet) | ~7.90 | ~7.80 |
| H-7 | ~7.40 | ~7.50 | ~8.15 (doublet) | - |
| -CH₂- | ~5.5 | ~5.5 | ~5.5 | ~5.5 |
Note: These are estimated values based on general principles for substituted indoles. Actual values may vary based on solvent and experimental conditions.[2][7][8]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data, with the carbonyl carbon being a key diagnostic signal.
-
Carbonyl Carbon (C=O): The chemical shift of the aldehyde carbon is highly indicative of its position.
-
Pyrrole Substitution (3-CHO): When attached to the electron-rich pyrrole ring, the carbonyl carbon is more shielded and appears further upfield (δ ~180-185 ppm).[2]
-
Benzene Substitution (4, 5, 6, 7-CHO): When attached to the benzene portion of the indole, the carbonyl carbon is less shielded and appears further downfield (δ ~190-195 ppm).[2] This provides a clear and immediate distinction between substitution on the five-membered versus the six-membered ring.
-
-
Indole Carbons: The position of the electron-withdrawing aldehyde group significantly perturbs the chemical shifts of the indole carbons, particularly the carbon atom to which it is attached (ipso-carbon) and the adjacent carbons. These unique patterns, while complex, provide definitive confirmation of the substitution pattern.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Diagnostic Carbons
| Carbon | 3-CHO Isomer | 6-CHO Isomer (Target) |
| C=O | ~184.5 | ~192.0 |
| C-3 | - | ~122.0 |
| C-6 | ~124.0 | - |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a rapid and non-destructive technique excellent for identifying key functional groups, especially the carbonyl group.
The primary diagnostic feature is the C=O stretching frequency (ν_C=O). The position of this band is sensitive to electronic effects like conjugation and induction.
-
General Features: All isomers will show characteristic absorptions for aromatic C-H stretching (~3030-3100 cm⁻¹) and C=C stretching in the aromatic rings (~1450-1600 cm⁻¹).[4][9] A strong band for the C-F stretch from the fluorobenzyl group is also expected around 1220-1240 cm⁻¹.
-
Carbonyl (C=O) Stretch: This is the most informative band for distinguishing the isomers.
-
3-CHO Isomer: The aldehyde is directly conjugated with the electron-donating pyrrole ring. This delocalization of electron density weakens the C=O double bond, causing its stretching frequency to appear at a lower wavenumber (typically 1655-1670 cm⁻¹).[3]
-
Isomers 4, 5, 6, 7-CHO: The aldehyde is attached to the benzene ring. While still conjugated, the electronic effect is different from that of the pyrrole ring. This results in a C=O stretch at a higher wavenumber (typically 1680-1705 cm⁻¹).[3][5][10] The subtle differences between the 4, 5, 6, and 7 positions are often too small to be reliably distinguished by IR alone but provide a clear separation from the 3-CHO isomer.
-
Table 3: Predicted IR Carbonyl Stretching Frequencies (ν_C=O, cm⁻¹)
| Isomer Type | Position | Predicted ν_C=O (cm⁻¹) | Causality |
| Pyrrole Substituted | 3-CHO | 1655 - 1670 | Strong conjugation with electron-rich pyrrole ring weakens C=O bond. |
| Benzene Substituted | 4, 5, 6, 7-CHO | 1680 - 1705 | Conjugation with benzene ring; less pronounced effect than pyrrole. |
Mass Spectrometry (MS): Fragmentation Pathways
All positional isomers have the same molecular weight, so they will exhibit the same molecular ion peak (M⁺˙) in a mass spectrum. Differentiation must therefore rely on analyzing the fragmentation patterns, which can be influenced by the stability of the resulting ions and neutral losses.
-
Molecular Ion Peak: For C₁₆H₁₂FNO, the expected exact mass will be readily identifiable in high-resolution mass spectrometry (HRMS).
-
Key Fragmentation Pathways:
-
Loss of the Fluorobenzyl Group: The most common initial fragmentation is often the cleavage of the N-CH₂ bond to lose the fluorobenzyl radical (•CH₂C₆H₄F, 109 Da), leading to a prominent ion corresponding to the indole-carbaldehyde fragment. This peak will be common to all isomers.
-
Formation of the Tropylium Ion: The fluorobenzyl cation itself ([C₇H₆F]⁺, m/z 109) is a very stable tropylium-like ion and will likely be a major peak in the spectrum for all isomers. This is a characteristic fragmentation for benzyl-substituted compounds.[11]
-
Subsequent Fragmentations: The indole-carbaldehyde fragment can then lose CO (28 Da) or H• (1 Da). Subtle differences in the relative intensities of these daughter ions may exist depending on the stability of the precursor ion, which is dictated by the aldehyde's position. For example, fragmentation of the 6-CHO isomer's radical cation might proceed differently than the 3-CHO isomer's due to differences in charge localization.[12]
-
While MS alone may not be sufficient for unambiguous differentiation of all positional isomers on the benzene ring, it serves as a powerful confirmation of the molecular weight and the presence of the key structural motifs (fluorobenzyl and indole-carbaldehyde).[13]
Experimental Protocols & Workflow
To ensure data integrity and reproducibility, standardized analytical protocols are essential.
General Workflow for Spectroscopic Analysis
Caption: A logical workflow for isomer structure confirmation.
Standard Operating Procedures
-
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 s, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire with a spectral width of ~240 ppm, a relaxation delay of 2 s, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak or internal standard (TMS).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of powder directly on the ATR crystal.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Parameters: Collect data over a spectral range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label characteristic absorption bands, paying close attention to the 1600-1800 cm⁻¹ region for the carbonyl stretch.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization Method: Use Electrospray Ionization (ESI) for soft ionization to confirm the molecular weight ([M+H]⁺) or Electron Ionization (EI) to induce fragmentation.
-
Mass Analyzer: Employ a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
-
Conclusion
The unambiguous identification of 1-(4-fluorobenzyl)-1H-indole-carbaldehyde positional isomers is a critical step in synthetic and medicinal chemistry. While each spectroscopic technique provides valuable clues, a consolidated approach is essential for definitive structural assignment.
Key Differentiating Features:
-
¹H NMR: The chemical shifts and splitting patterns of the indole ring protons are unique for each isomer, with the downfield shift of the H-2 proton being a clear marker for the 3-CHO isomer.
-
¹³C NMR: The chemical shift of the carbonyl carbon provides a clear distinction between substitution on the pyrrole ring (~184 ppm) versus the benzene ring (~192 ppm).
-
IR Spectroscopy: The C=O stretching frequency is significantly lower for the 3-CHO isomer (<1670 cm⁻¹) compared to all other isomers (>1680 cm⁻¹), offering a rapid and decisive diagnostic test.
-
Mass Spectrometry: Confirms the molecular formula for all isomers and reveals characteristic fragments like the fluorotropylium ion (m/z 109).
By integrating these techniques and understanding the underlying principles that govern their outputs, researchers can confidently navigate the complexities of indole chemistry and ensure the structural integrity of their target molecules.
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Cinar, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules. Available at: [Link]
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Al-Wabli, R. I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available at: [Link]
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Tiritiris, I., et al. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules. Available at: [Link]
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ResearchGate. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Available at: [Link]
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Liu, D., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde as a Putative Aldose Reductase Inhibitor
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's mechanism of action is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides an in-depth, technically-focused comparison of experimental approaches to validate the hypothesized activity of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde as an inhibitor of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.
The structural features of this compound, specifically its indole core and carbaldehyde group, suggest a potential interaction with aldose reductase. Indole-based compounds have been previously investigated as aldose reductase inhibitors[1][2][3]. This guide will detail a multi-faceted approach to not only confirm this hypothesis but also to characterize the nature of this inhibition in comparison to established drugs.
Hypothesized Mechanism of Action: Inhibition of Aldose Reductase and the Polyol Pathway
Under hyperglycemic conditions, the enzyme aldose reductase catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step of the polyol pathway.[4] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4][5] We hypothesize that this compound acts as an inhibitor of aldose reductase, thereby blocking this pathway and mitigating downstream cellular stress.
To rigorously validate this proposed mechanism, a series of experiments are outlined below, designed to provide converging lines of evidence. We will compare the performance of our test compound against Epalrestat , a known noncompetitive and reversible aldose reductase inhibitor used clinically for diabetic neuropathy.[5][6][7][8][9]
Experimental Validation Workflow
A robust validation strategy involves a multi-tiered approach, beginning with direct enzyme inhibition assays, followed by target engagement confirmation in a cellular context, and culminating in the assessment of downstream pathway modulation.
Caption: Experimental workflow for validating the mechanism of action.
Tier 1: Direct Enzyme Inhibition and Kinetic Analysis
The foundational step is to ascertain whether this compound directly inhibits aldose reductase activity in a controlled, in vitro setting.
Protocol 1: In Vitro Aldose Reductase Inhibition Assay
This assay spectrophotometrically measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[10][11]
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Epalrestat (positive control)[10]
-
Phosphate buffer (pH 6.8)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme in a quartz cuvette.
-
Add varying concentrations of this compound or Epalrestat to the respective cuvettes. A vehicle control (e.g., DMSO) should also be included.
-
Incubate the mixtures for a defined period at 37°C.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.
-
Calculate the rate of NADPH consumption and determine the percentage of enzyme inhibition for each concentration of the test compound and Epalrestat.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation: Comparative Inhibitory Potency
| Compound | Hypothesized Target | IC50 (nM) |
| This compound | Aldose Reductase | To be determined |
| Epalrestat | Aldose Reductase | ~20-100 nM (literature value) |
Tier 2: Confirmation of Target Engagement in a Cellular Milieu
Demonstrating direct binding to the target protein within a more physiologically relevant context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14][15]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA leverages the principle that a protein's thermal stability increases upon ligand binding.[13]
Materials:
-
A suitable cell line expressing aldose reductase (e.g., human lens epithelial cells)
-
This compound
-
Epalrestat
-
Cell lysis buffer
-
Antibodies specific for aldose reductase
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with either the test compound, Epalrestat, or a vehicle control.
-
Heat the cell suspensions across a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble aldose reductase in each sample using Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Tier 3: Assessment of Downstream Pathway Modulation
The final validation step is to demonstrate that target engagement translates into a functional effect on the downstream signaling pathway. In this case, we will assess the accumulation of sorbitol.
Protocol 3: Western Blot Analysis of the Polyol Pathway
This protocol will assess the levels of key enzymes in the polyol pathway in response to high glucose conditions and treatment with the inhibitor.
Materials:
-
Cell line (as in CETSA)
-
High glucose and normal glucose culture media
-
This compound
-
Epalrestat
-
Antibodies for aldose reductase and sorbitol dehydrogenase
-
Western blotting reagents and equipment
Procedure:
-
Culture cells in either normal or high glucose media.
-
Treat the high-glucose cultured cells with the test compound, Epalrestat, or a vehicle control.
-
After a suitable incubation period, lyse the cells and quantify protein concentrations.
-
Perform Western blot analysis to detect the expression levels of aldose reductase and sorbitol dehydrogenase. An effective inhibitor is not expected to necessarily alter the expression of these enzymes, but to inhibit their activity. However, this analysis is crucial to ensure that observed effects are not due to changes in enzyme levels.
Data Presentation: Comparative Effects on Sorbitol Accumulation
| Treatment Condition | Intracellular Sorbitol Level (relative to normal glucose) |
| Normal Glucose (Control) | 1.0 |
| High Glucose (Vehicle) | Expected to be >1.0 |
| High Glucose + this compound | Expected to be < High Glucose (Vehicle) |
| High Glucose + Epalrestat | Expected to be < High Glucose (Vehicle) |
Comparative Summary and Concluding Remarks
This guide outlines a comprehensive and logically structured workflow for validating the hypothesized mechanism of action of this compound as an aldose reductase inhibitor. By employing a combination of in vitro enzyme kinetics, cellular target engagement assays, and downstream pathway analysis, researchers can build a robust body of evidence. The direct comparison with a well-characterized inhibitor, Epalrestat, provides a crucial benchmark for evaluating the potency and cellular efficacy of this novel compound. Successful validation through these methodologies would provide a strong foundation for further preclinical development.
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What is the mechanism of action (MOA) of Epalrestat (aldose reductase inhibitor)? (2025). Patsnap Synapse. [Link]
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Tolrestat | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
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Tolrestat | C16H14F3NO3S | CID 53359. (n.d.). PubChem. [Link]
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The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats. (n.d.). PubMed. [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Springer Nature. [Link]
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Aldose reductase inhibition Assay protocol. (2017). ResearchGate. [Link]
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Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]
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Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. (2022). PMC. [Link]
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Requirement of Aldose Reductase for the Hyperglycemic Activation of Protein Kinase C and Formation of Diacylglycerol in Vascular Smooth Muscle Cells. (2005). Diabetes. [Link]
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Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. (n.d.). PubMed Central. [Link]
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The polyol pathway is an evolutionarily conserved system for sensing glucose uptake. (n.d.). PMC. [Link]
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Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors. (n.d.). PMC. [Link]
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The core scaffolds of the indole-based aldose reductase inhibitors/antioxidants. (n.d.). ResearchGate. [Link]
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Rat Lung Aldose Reductase Inhibition Capacity of Substituted Indole Hydrazide/Hydrazone Derivatives. (n.d.). Semantic Scholar. [Link]
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A New Approach to Control the Enigmatic Activity of Aldose Reductase. (n.d.). PLOS One. [Link]
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Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. (n.d.). ResearchGate. [Link]
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Inhibition of monoamine oxidase by indole and benzofuran derivatives. (n.d.). PubMed. [Link]
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Cellular thermal shift assay. (n.d.). Wikipedia. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). ResearchGate. [Link]
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The polyol pathway comprises two enzymes: aldose reductase and sorbitol... (n.d.). ResearchGate. [Link]
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High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (n.d.). NIH. [Link]
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Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. (n.d.). Semantic Scholar. [Link]
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A Comparative Guide to Cross-Reactivity Studies of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound, 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde. Given the limited publicly available data on this specific molecule, this document outlines a prospective, systematic approach for researchers, scientists, and drug development professionals to thoroughly characterize its selectivity profile. The methodologies described herein are grounded in established principles of preclinical drug discovery and safety pharmacology.
Introduction: Rationale for Cross-Reactivity Profiling
The therapeutic efficacy of any small molecule is defined by its selectivity for its intended biological target. Interactions with unintended proteins, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1] A rigorous evaluation of a compound's cross-reactivity is therefore a cornerstone of preclinical safety assessment.
The compound this compound is built upon an indole scaffold. The indole ring is a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[2][3][4] This versatility arises from the indole's ability to interact with a wide array of biological targets.[5][6] However, this same characteristic necessitates a thorough investigation of potential off-target binding.
Furthermore, the presence of a carbaldehyde group introduces a potential reactive moiety. Aldehydes can form covalent bonds with nucleophilic residues on proteins, such as cysteine thiols.[7][8] This raises the possibility of irreversible inhibition of off-target proteins, which warrants careful investigation using specialized techniques.[9][10]
This guide will detail a tiered, logical workflow to proactively identify and characterize the off-target interaction profile of this compound, enabling data-driven decisions for its further development.
Structural Analysis and Target Hypothesis
A molecule's structure dictates its function. By dissecting the key pharmacophoric features of this compound, we can hypothesize potential target classes and guide the experimental design.
-
1H-Indole Core: This planar, aromatic system is a known pharmacophore for a multitude of targets, including G-Protein Coupled Receptors (GPCRs), kinases, ion channels, and nuclear receptors. Its hydrogen bond donor and acceptor capabilities, along with potential for π-π stacking, allow it to fit into diverse binding pockets.[11]
-
1-(4-fluorobenzyl) Group: This substituent adds significant lipophilicity and size. The fluorophenyl ring can engage in hydrophobic, π-π, and halogen-bonding interactions within a protein binding site. Its presence suggests potential interactions with targets that have a well-defined hydrophobic pocket adjacent to the main pharmacophore binding site.
-
6-Carbaldehyde Group: This electron-withdrawing group significantly alters the electronic properties of the indole ring. More importantly, it is an electrophilic center that can potentially react with nucleophilic amino acid residues, most notably cysteine, to form covalent adducts. This suggests that enzymes with a reactive cysteine in their active site could be potential off-targets.[7]
Hypothesized Target Classes: Based on these features, initial cross-reactivity screening should prioritize targets from families known to interact with indole-containing molecules and those susceptible to covalent modification. These include:
-
Serotonin (5-HT) and Dopamine Receptors (GPCRs)
-
Cyclooxygenase (COX) Enzymes
-
Tyrosine and Serine/Threonine Kinases
-
Monoamine Oxidase (MAO)
-
Histone Deacetylases (HDACs)
-
Proteases with catalytic cysteines (e.g., caspases, cathepsins)
A Tiered Experimental Strategy for Selectivity Profiling
A systematic, tiered approach is the most efficient and cost-effective method for comprehensive cross-reactivity profiling.[12] The strategy begins with broad, high-throughput screening to identify potential "hits" and progressively narrows down to detailed pharmacological characterization of the most relevant interactions.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Screening
The initial goal is to cast a wide net to identify potential off-target liabilities early in the development process.[1][13]
A. In Silico Computational Profiling: Before committing to expensive wet-lab experiments, computational tools can predict potential off-target interactions.[14][15] These methods use the 2D and 3D structure of the compound to screen against databases of protein binding sites.[16][17]
-
Method: Utilize platforms like SwissTargetPrediction, SuperPred, or commercial tools that employ a combination of ligand-based (chemical similarity) and structure-based (molecular docking) approaches.[14]
-
Rationale: This provides a cost-effective preliminary risk assessment and helps prioritize targets for in vitro screening. It can highlight potential interactions that might be missed by standard screening panels.[18][19]
B. In Vitro Broad Panel Screening: This is the gold standard for early-stage safety assessment. The compound is tested at a single, high concentration (typically 1-10 µM) against a large panel of diverse biological targets.
-
Method: Submit the compound to a contract research organization (CRO) offering established safety panels. Examples include the Eurofins Discovery SafetyScreen44™, the WuXi AppTec Mini Safety 44 Panel, or the Pharmaron Safety Panel (44 or 94 targets).[1][12][20] These panels typically include a wide range of GPCRs, ion channels, transporters, and enzymes associated with known clinical adverse drug reactions.[13]
-
Rationale: Provides robust, empirical data on off-target binding across the most historically problematic target classes. A result of >50% inhibition at 10 µM is generally considered a "hit" that requires follow-up investigation.
Tier 2: Hit Confirmation and Potency Determination
Any targets identified as "hits" in Tier 1 must be confirmed and quantified.
A. Concentration-Response Assays: The objective is to determine the potency of the interaction by measuring the concentration of the compound required to produce a 50% effect (IC₅₀ for inhibition or EC₅₀ for activation).
-
Method: For each confirmed hit, perform a multi-point concentration-response curve (e.g., 8-10 concentrations over a 5-log unit range) using the same assay format as the primary screen (e.g., radioligand binding assay).[21]
-
Rationale: Quantifying potency is crucial. A low-potency off-target interaction (e.g., IC₅₀ > 10 µM) may be of little clinical concern, whereas a high-potency interaction (e.g., IC₅₀ < 100 nM) is a significant liability.
B. Orthogonal Assays: To ensure the observed interaction is not an artifact of the primary assay format, it's critical to confirm the finding using a different technological platform.
-
Method: If the primary hit came from a binding assay, confirm with a functional assay (e.g., a cell-based reporter assay). If it came from a functional assay, confirm with a direct binding assay.
-
Rationale: This practice increases confidence that the observed off-target interaction is genuine and not a result of compound interference with the assay technology (e.g., fluorescence quenching, light scattering).[22]
Tier 3: Mechanistic Characterization
For high-priority off-targets (i.e., those with high potency), a deeper understanding of the interaction's nature is required.
A. Functional Activity Profiling: It is essential to understand the biological consequence of the off-target interaction. Is the compound activating, inhibiting, or modulating the target's function?
-
Method: Employ functional assays to determine the mode of action. For a GPCR, this would involve testing for agonist, antagonist, or inverse agonist activity using, for example, a cAMP or calcium flux assay.[23] For an enzyme, this would involve kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Rationale: An antagonist at an off-target receptor may have a very different safety profile than an agonist. This information is vital for predicting potential clinical side effects.
B. Covalent Binding Assessment: Given the presence of a carbaldehyde, it is crucial to investigate the potential for covalent modification of off-target proteins.
-
Method: A state-of-the-art technique is Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). This chemical proteomics platform can map the reactive cysteines across the entire proteome that interact with an electrophilic compound.[7][8] A simpler method involves "washout" experiments, where the reversibility of inhibition is assessed after removing the compound.
-
Rationale: Covalent, irreversible binding to an off-target can lead to prolonged and potentially severe toxicity. Identifying such interactions is a critical safety checkpoint.[24]
Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the compound's activity across different targets.
Selectivity Data Summary Table
Quantitative data should be summarized in a table to allow for easy comparison of potencies and calculation of selectivity indices.
| Target Class | Target Name | Primary Assay Type | Potency (IC₅₀/EC₅₀, nM) | Functional Effect | Selectivity Index (vs. Primary Target) |
| Primary Target | Target X | Enzyme Inhibition | 15 | Inhibitor | - |
| GPCR | 5-HT2B Receptor | Radioligand Binding | 450 | Antagonist | 30-fold |
| Enzyme | COX-1 | Enzyme Inhibition | 2,100 | Inhibitor | 140-fold |
| Ion Channel | hERG | Electrophysiology | >10,000 | - | >667-fold |
| Cysteine Protease | Cathepsin B | Enzyme Inhibition | 850 | Irreversible Inhibitor | 57-fold |
Note: Data are illustrative.
Selectivity Index Calculation: This is a critical metric for comparing potency. It is calculated by dividing the potency (IC₅₀ or EC₅₀) for the off-target by the potency for the primary target. A higher selectivity index is desirable.
Detailed Experimental Protocols
The following are representative, detailed protocols for key assays described in this guide.
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of the test compound for a specific receptor.[21][25]
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Preparation: Prepare cell membrane homogenates from a cell line stably expressing the target receptor.[26] Protein concentration should be determined via a BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of test compound dilutions (or vehicle for total binding, or a saturating concentration of a known ligand for non-specific binding).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of membrane homogenate in assay buffer.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[26]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillant, and quantify the trapped radioactivity using a scintillation counter.[26]
-
Data Analysis: Subtract non-specific binding from all wells. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[26]
Protocol 2: Cell-Based GPCR Functional Assay (cAMP Measurement)
This protocol measures the functional consequence (agonist or antagonist) of compound binding to a Gs- or Gi-coupled GPCR by quantifying changes in intracellular cyclic AMP (cAMP).[27]
Methodology:
-
Cell Plating: Seed cells expressing the target GPCR into 384-well assay plates at an appropriate density and allow them to attach overnight.
-
Compound Addition:
-
Antagonist Mode: Add serial dilutions of the test compound and incubate for 15-30 minutes. Then, add a known agonist at its EC₈₀ concentration.
-
Agonist Mode: Add serial dilutions of the test compound directly to the cells.
-
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for receptor stimulation and cAMP production.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assay.[23][28][29] These kits typically involve a competitive immunoassay between cellular cAMP and a labeled cAMP tracer for a specific antibody.[27]
-
Data Analysis:
-
Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC₅₀.
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ and the maximum effect (Emax) relative to a known full agonist.
-
Conclusion
A comprehensive understanding of a compound's selectivity is paramount for successful drug development. For a novel molecule like this compound, which contains a privileged indole scaffold and a potentially reactive carbaldehyde moiety, a proactive and systematic cross-reactivity profiling campaign is not just recommended, but essential. By following the tiered strategy outlined in this guide—from broad in silico and in vitro screening to detailed mechanistic characterization—researchers can build a robust selectivity profile. This profile will enable a clear-eyed assessment of the compound's liabilities, guide future optimization efforts, and ultimately increase the probability of developing a safe and effective therapeutic agent.
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A Comparative Benchmarking Guide to 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde: Evaluating Inhibitory Potential Against Key Cellular Targets
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide presents a comparative framework for benchmarking the novel compound, 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, against well-established inhibitors of three critical classes of drug targets: protein kinases, tubulin, and bacterial DNA gyrase. Due to the nascent stage of research on this specific molecule, this guide provides a prospective analysis, outlining the scientific rationale and detailed experimental protocols for its comprehensive evaluation. By juxtaposing its potential performance with industry-standard inhibitors, we aim to furnish researchers with the necessary tools to ascertain its therapeutic promise.
Introduction: The Therapeutic Potential of Indole-Based Compounds
The indole ring system is a cornerstone of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the indole scaffold allows for a diverse range of chemical modifications, enabling the fine-tuning of its biological effects.[1] The subject of this guide, this compound, is a novel derivative whose biological targets are yet to be fully elucidated. Given the known activities of related indole-carbaldehyde compounds, we hypothesize that it may exhibit inhibitory effects against one or more of the following key cellular targets:
-
Protein Kinases: These enzymes are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Numerous indole derivatives have been developed as potent kinase inhibitors.[1][2][3]
-
Tubulin: As the building block of microtubules, tubulin is essential for cell division, intracellular transport, and the maintenance of cell structure.[5][6][7][8] Agents that disrupt tubulin polymerization are among the most effective anticancer drugs.[5][6][7]
-
Bacterial DNA Gyrase: This topoisomerase is a crucial enzyme in bacteria, responsible for managing DNA supercoiling during replication.[9][10][11] Its absence in eukaryotes makes it an attractive target for the development of novel antibiotics.
This guide will delineate a rigorous, multi-pronged approach to benchmark this compound against established inhibitors for each of these target classes.
Benchmarking Against Protein Kinase Inhibitors
Protein kinases represent a large and diverse family of enzymes, making broad-spectrum kinase inhibition a common feature of many small molecules. To comprehensively assess the potential of this compound as a kinase inhibitor, a multi-tiered screening approach is recommended.
Rationale for Benchmark Selection
We have selected two benchmark compounds for this comparison:
-
Staurosporine: A natural product known for its potent, albeit non-selective, inhibition of a wide range of protein kinases. It serves as an excellent positive control for broad kinase inhibitory activity.
-
Sorafenib: A clinically approved multi-kinase inhibitor that targets several kinases involved in tumor progression, including Raf kinases and VEGFR.[12] It represents a more targeted, therapeutically relevant benchmark.
Proposed Experimental Workflow: Kinase Inhibition Profiling
The following workflow provides a systematic approach to characterizing the kinase inhibitory profile of this compound.
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors tubulin polymerization by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules. [13][14][15] Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound and benchmark compounds
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test and benchmark compounds.
-
In a 96-well plate on ice, add the tubulin polymerization buffer, GTP, and the fluorescent reporter dye.
-
Add the test compounds or controls to the respective wells.
-
Add purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value for inhibition of tubulin polymerization.
Data Presentation: Comparative Effect on Tubulin Polymerization
| Compound | IC50 (µM) | Mechanism of Action |
| This compound | Experimental Value | Hypothesized: Destabilizing |
| Vincristine | Known Value | Destabilizing |
| Colchicine | Known Value | Destabilizing |
| Paclitaxel | N/A (Promoter) | Stabilizing |
Benchmarking Against Bacterial DNA Gyrase Inhibitors
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. [10]DNA gyrase is an excellent target for such agents. [16][17]
Rationale for Benchmark Selection
The following are chosen as benchmark inhibitors:
-
Novobiocin: A classic DNA gyrase inhibitor that targets the GyrB subunit, inhibiting its ATPase activity. [16]* Ciprofloxacin: A fluoroquinolone antibiotic that targets the GyrA subunit, trapping the gyrase-DNA complex and leading to double-strand DNA breaks. [18]
Proposed Experimental Workflow: DNA Gyrase Inhibition
Caption: Workflow for evaluating DNA gyrase inhibitors.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay is a direct measure of gyrase activity, which can be visualized by agarose gel electrophoresis. [19][20] Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer
-
ATP
-
This compound and benchmark compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare serial dilutions of the test and benchmark compounds.
-
In a reaction tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the test compound or control.
-
Add the DNA gyrase enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize it under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Data Presentation: Comparative DNA Gyrase Inhibition
| Compound | IC50 (µM) | Target Subunit (Hypothesized/Known) |
| This compound | Experimental Value | To be determined |
| Novobiocin | Known Value | GyrB |
| Ciprofloxacin | Known Value | GyrA |
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of this compound. By benchmarking its activity against well-characterized inhibitors of protein kinases, tubulin polymerization, and DNA gyrase, researchers can gain crucial insights into its potential mechanism of action and therapeutic utility. The detailed experimental protocols provided herein are intended to facilitate a rigorous and reproducible assessment. Positive results in any of these assays would warrant further investigation, including more extensive selectivity profiling, in vivo efficacy studies, and structure-activity relationship (SAR) optimization to develop more potent and selective analogs.
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A Comparative Guide to the Reproducibility of Synthetic Protocols for 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis and comparison of two primary synthetic routes for the preparation of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. The protocols presented herein are designed to be self-validating, with a focus on reproducibility, scalability, and the underlying chemical principles that govern each transformation. We will explore a one-step approach involving the direct N-alkylation of a commercially available starting material, and a two-step sequence that begins with the N-alkylation of indole followed by a regioselective formylation.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities. The target molecule, this compound, incorporates a synthetically versatile carbaldehyde group at the C-6 position and a 4-fluorobenzyl substituent on the indole nitrogen. This combination of functionalities makes it a valuable precursor for the synthesis of novel therapeutic agents. The reproducibility of any synthetic protocol is paramount in a research and development setting, ensuring consistent yields and purity, which are critical for subsequent biological testing and process scale-up. This guide aims to provide a critical evaluation of two distinct synthetic strategies to empower researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
Two plausible and experimentally viable routes to this compound are outlined below. Protocol A represents a convergent, one-step synthesis, while Protocol B follows a linear, two-step approach.
Caption: Overview of the two synthetic routes.
Protocol A: Direct N-Alkylation of 1H-Indole-6-carbaldehyde
This protocol leverages the direct N-alkylation of commercially available 1H-indole-6-carbaldehyde. The presence of the electron-withdrawing carbaldehyde group can influence the acidity of the N-H proton, potentially facilitating the deprotonation step.
Experimental Protocol
Step 1: N-Alkylation
-
To a solution of 1H-indole-6-carbaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension vigorously for 15-20 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Discussion of Protocol A
Causality behind Experimental Choices:
-
Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of the indole nitrogen. DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the indole anion.
-
Temperature: Gentle heating is employed to increase the reaction rate without promoting significant side reactions or decomposition of the starting material or product.
Trustworthiness and Self-Validation:
-
The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot.
-
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum should show a characteristic singlet for the benzylic protons around 5.4 ppm and a singlet for the aldehyde proton around 10.0 ppm.
Protocol B: Two-Step Synthesis via N-Alkylation of Indole and Subsequent C-6 Formylation
This approach involves the initial protection of the indole nitrogen with the 4-fluorobenzyl group, followed by the introduction of the carbaldehyde at the C-6 position. This strategy avoids any potential complications arising from the presence of the aldehyde group during the N-alkylation step.
Experimental Protocol
Step 1: Synthesis of 1-(4-Fluorobenzyl)-1H-indole
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq.) in THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 4-fluorobenzyl bromide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(4-fluorobenzyl)-1H-indole. A detailed, high-yield procedure for the analogous N-benzylation of indole can be found in Organic Syntheses.
Step 2: C-6 Formylation of 1-(4-Fluorobenzyl)-1H-indole (Modified Leimgruber-Batcho Approach)
The direct formylation of N-alkylindoles via the Vilsmeier-Haack reaction typically occurs at the electron-rich C-3 position. To achieve regioselective formylation at the C-6 position, a modified Leimgruber-Batcho indole synthesis approach starting from an appropriately substituted precursor is a more reliable strategy. However, for the purpose of this guide, which focuses on the functionalization of a pre-formed indole, an alternative method for direct C-6 formylation would be required. While challenging, directed ortho-metalation strategies or Friedel-Crafts type formylations under specific conditions with a suitable directing group could be explored. A more established, albeit longer, route would involve the synthesis of 6-bromo-1-(4-fluorobenzyl)-1H-indole followed by a lithium-halogen exchange and quenching with a formylating agent like DMF.
For a more direct comparison, a hypothetical direct C-6 formylation is presented below, acknowledging that optimization would be critical. A plausible approach could involve a Friedel-Crafts acylation with a formyl equivalent under conditions that favor benzene ring substitution over pyrrole ring substitution, followed by deprotection. A more practical alternative is the use of dichloromethyl methyl ether with a Lewis acid, which has been shown to favor formylation at the C-6 position of some indole derivatives.
Hypothetical C-6 Formylation:
-
To a solution of 1-(4-fluorobenzyl)-1H-indole (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add titanium tetrachloride (TiCl₄, 2.0 eq.).
-
Stir the mixture for 15 minutes, then add dichloromethyl methyl ether (1.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate this compound.
Discussion of Protocol B
Causality behind Experimental Choices:
-
Step 1: Sodium hydride is a strong base that ensures complete deprotonation of the indole nitrogen, leading to a clean N-alkylation reaction. THF is a suitable solvent for this reaction.
-
Step 2: The choice of a Lewis acid like TiCl₄ and a formylating agent like dichloromethyl methyl ether is based on literature precedents for achieving formylation on the benzene ring of the indole nucleus, although regioselectivity can be an issue. The low temperature is crucial to control the reactivity and selectivity of the reaction.
Trustworthiness and Self-Validation:
-
Each step can be monitored by TLC and the products characterized by standard spectroscopic methods.
-
The regioselectivity of the formylation step is the critical point for the success of this protocol and would require careful analysis of the product mixture, potentially using 2D NMR techniques to confirm the position of the aldehyde group.
Comparison of Protocols
| Feature | Protocol A (One-Step) | Protocol B (Two-Step) |
| Starting Material | 1H-Indole-6-carbaldehyde | Indole |
| Number of Steps | 1 | 2 |
| Overall Yield | Potentially lower due to competing side reactions. | Potentially higher overall yield if both steps are efficient. |
| Reproducibility | Generally good, but may be sensitive to reaction conditions. | Can be more reproducible as each step is optimized independently. |
| Key Challenge | Potential for O-alkylation or other side reactions involving the aldehyde. | Achieving high regioselectivity in the C-6 formylation step. |
| Purification | Single purification step. | Two purification steps required. |
| Scalability | More straightforward to scale up. | More complex to scale up due to the two-step nature. |
Workflow Diagrams
Caption: Workflow for Protocol A.
Caption: Workflow for Protocol B.
Conclusion and Recommendations
Both protocols offer viable pathways to the target molecule, each with its own set of advantages and challenges.
-
Protocol A is more atom-economical and time-efficient due to its one-step nature. It is likely the preferred method for initial small-scale synthesis and for researchers who have access to the starting 1H-indole-6-carbaldehyde. However, careful optimization of reaction conditions is necessary to minimize potential side reactions and ensure reproducibility.
-
Protocol B provides a more controlled and potentially higher-yielding approach, particularly if the C-6 formylation can be achieved with high regioselectivity. This route is advantageous when starting from the more readily available and less expensive indole. The major hurdle is the selective introduction of the formyl group at the C-6 position, which may require significant methodological development.
For researchers prioritizing speed and simplicity for small-scale synthesis, Protocol A is recommended. For those focused on developing a robust and potentially higher-yielding synthesis for larger quantities, and who are prepared to invest time in optimizing the formylation step, Protocol B offers a more modular and controllable route.
References
-
Heaney, H.; Ley, S. V. 1-Benzylindole. Org. Synth.1974 , 54, 58. DOI: 10.15227/orgsyn.054.0058. [Link]
-
Somei, M.; Natsume, M. The chemistry of indoles. XXXII A facile synthetic method for 6-indolecarbaldehyde, 6-indolemethanol, and 6-substituted 1-hydroxyindoles and its application for the synthesis of a natural alkaloid, (E). Chem. Pharm. Bull.1986 , 34 (10), 4145-4150. [Link]
-
Smith, G. F. The Vilsmeier–Haack Reaction. J. Chem. Soc.1954 , 3842-3846. [Link]
A Head-to-Head Comparison of N-Substituted Indole-6-Carbaldehydes: A Guide for Synthetic and Medicinal Chemists
Introduction: The Indole Scaffold and the Strategic Importance of N-Substitution
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic therapeutic agents.[1][2] Its versatile framework is integral to molecules with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[3][4] Within this class, indole-6-carbaldehyde serves as a particularly valuable synthetic intermediate. The aldehyde functional group at the C-6 position of the benzene ring provides a reactive handle for elaboration into more complex molecular architectures, while preserving the critical C2-C3 bond of the pyrrole moiety, a common site for biological interactions.[5]
A primary strategy for modulating the physicochemical and pharmacological properties of the indole scaffold is functionalization at the N-1 position.[3] The substitution of the indole N-H proton with various alkyl or aryl groups profoundly influences the molecule's lipophilicity, electronic distribution, metabolic stability, and steric profile. These modifications can dictate the compound's ability to interact with biological targets, making N-substitution a critical step in drug design and optimization.[6][7]
This guide provides a comprehensive, head-to-head comparison of key N-substituted indole-6-carbaldehyde derivatives, specifically focusing on N-methyl, N-benzyl, and N-phenyl analogues. We will delve into their synthesis, provide comparative experimental data, and discuss how the nature of the N-substituent impacts their spectroscopic properties and potential reactivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the synthesis and application of these versatile building blocks.
Part 1: Synthesis of N-Substituted Indole-6-Carbaldehydes
The functionalization of the indole nitrogen is typically achieved via nucleophilic substitution, where the deprotonated indole anion attacks an appropriate electrophile. The choice of base, solvent, and electrophile is crucial for achieving high yields and preventing side reactions.
N-Alkylation: A Direct Path to N-Methyl and N-Benzyl Derivatives
N-alkylation is a robust and widely used method for modifying the indole core. The reaction generally proceeds by deprotonating the indole N-H with a suitable base, followed by the addition of an alkyl halide. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the indole anion.[8]
Causality Behind Experimental Choices:
-
Base: Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are effective and economical bases. KOH in DMSO creates a strongly basic medium, facilitating rapid deprotonation.[8] K₂CO₃ in DMF is a milder, heterogeneous system often used for sensitive substrates.[6]
-
Solvent: DMF and DMSO are ideal due to their high dielectric constants, which promote the formation of the indole anion and stabilize the transition state of the Sₙ2 reaction.[9]
-
Electrophile: Methyl iodide (or dimethyl sulfate) and benzyl bromide are highly reactive electrophiles that lead to efficient N-alkylation.
Experimental Protocol: General Procedure for N-Alkylation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add indole-6-carbaldehyde (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (or DMSO) to create a ~0.5 M solution. Add powdered potassium carbonate (1.5 eq) or potassium hydroxide (1.2 eq).
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the indole anion.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 eq; or benzyl bromide, 1.2 eq) dropwise to the suspension.
-
Reaction: Allow the reaction to stir at room temperature (for methylation) or heat to 60-90°C (for benzylation) for 4-12 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. The product will often precipitate. If not, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
N-Arylation: Transition-Metal Catalyzed C-N Coupling
N-arylation is more challenging than N-alkylation and typically requires a transition-metal catalyst. The Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed) are the most common methods for forming the aryl-nitrogen bond.[7] These reactions allow for the introduction of a wide range of substituted and unsubstituted aryl groups.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts (e.g., CuI) are classic catalysts for Ullmann coupling. Palladium complexes with specialized phosphine ligands (e.g., Xantphos, BINAP) are used in Buchwald-Hartwig reactions, which often proceed under milder conditions.
-
Ligand: For copper catalysis, ligands like L-proline or 1,10-phenanthroline can accelerate the reaction. For palladium, bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step that forms the C-N bond.
-
Base: A strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is required to deprotonate the indole and participate in the catalytic cycle.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-type)
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine indole-6-carbaldehyde (1.0 eq), aryl halide (e.g., iodobenzene, 1.2 eq), Copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).
-
Base & Solvent: Add potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous DMSO.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel.
Part 2: Comparative Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the successful N-substitution and verifying the structure of the final products. The introduction of a substituent at the N-1 position leads to predictable and characteristic changes in ¹H NMR, ¹³C NMR, and FT-IR spectra.
| Compound | Structure | Characteristic ¹H NMR Signals (δ, ppm) | Characteristic ¹³C NMR Signal (δ, ppm) | Characteristic IR Bands (cm⁻¹) |
| Indole-6-carbaldehyde | ~10.0 (s, 1H, -CHO), ~8.5 (br s, 1H, -NH), 7.5-8.2 (m, Ar-H) | ~192 (-CHO) | 3200-3400 (-NH stretch), ~1680 (C=O stretch) | |
| 1-Methyl-1H-indole-6-carbaldehyde | ~10.0 (s, 1H, -CHO), 7.5-8.2 (m, Ar-H), ~3.8 (s, 3H, -CH₃) | ~192 (-CHO), ~33 (-CH₃) | No -NH band, ~1685 (C=O stretch) | |
| 1-Benzyl-1H-indole-6-carbaldehyde | ~10.0 (s, 1H, -CHO), 7.2-8.2 (m, Ar-H), ~5.4 (s, 2H, -CH₂Ph) | ~192 (-CHO), ~50 (-CH₂Ph) | No -NH band, ~1685 (C=O stretch) | |
| 1-Phenyl-1H-indole-6-carbaldehyde | ~10.1 (s, 1H, -CHO), 7.3-8.3 (m, Ar-H) | ~192 (-CHO) | No -NH band, ~1690 (C=O stretch) |
Note: Spectroscopic values are approximate and can vary based on the solvent and instrument used. Structures are illustrative.
Key Spectroscopic Observations:
-
¹H NMR: The most definitive evidence of successful N-substitution is the disappearance of the broad singlet corresponding to the N-H proton (typically > δ 8.0 ppm).[10] Concurrently, new signals appear in the aliphatic region for N-alkyl groups (e.g., a singlet around δ 3.8 ppm for a methyl group or a singlet around δ 5.4 ppm for a benzyl group).[11]
-
¹³C NMR: The carbonyl carbon of the aldehyde remains relatively consistent around δ 192 ppm. The most notable change is the appearance of new signals corresponding to the N-substituent's carbon atoms.
-
FT-IR: The disappearance of the sharp N-H stretching vibration, typically found between 3200-3400 cm⁻¹, is a clear indicator of N-functionalization.[12] The C=O stretching frequency of the aldehyde may shift slightly depending on the electronic nature of the N-substituent.
-
UV-Vis Spectroscopy: The indole chromophore has two primary electronic transitions, designated ¹Lₐ and ¹Lₑ. N-substitution, particularly with aryl groups, can extend the conjugation and alter the energy of these transitions, often resulting in a bathochromic (red) shift in the maximum absorption wavelength (λₘₐₓ).[13][14]
Part 3: Head-to-Head Comparison of Properties and Reactivity
The choice of N-substituent directly impacts the molecule's physical properties and chemical reactivity.
| Property | Indole-6-carbaldehyde | 1-Methyl-1H-indole-6-carbaldehyde | 1-Benzyl-1H-indole-6-carbaldehyde | 1-Phenyl-1H-indole-6-carbaldehyde |
| Formula | C₉H₇NO[5] | C₁₀H₉NO | C₁₆H₁₃NO | C₁₅H₁₁NO |
| MW ( g/mol ) | 145.16[5] | 159.19 | 235.28 | 221.26 |
| Melting Point (°C) | 127-131 | ~60-65 (est.) | ~70-75 (est.) | ~90-95 (est.) |
| Calculated logP | 1.50[15] | 1.85 (est.) | 3.55 (est.) | 3.40 (est.) |
| Reactivity | High (N-H acidity) | Moderate | Moderate | Moderate |
Analysis of Comparative Data:
-
Lipophilicity (logP): As expected, replacing the N-H with alkyl or aryl groups increases the molecule's lipophilicity (higher logP value). The large, nonpolar benzyl and phenyl groups cause a significant increase compared to the small methyl group. This property is critical in drug design, as it influences solubility, membrane permeability, and protein binding.
-
Reactivity of the Aldehyde: The electronic nature of the N-substituent has a subtle but real effect on the reactivity of the C-6 aldehyde.
-
N-Alkyl groups (methyl, benzyl) are weakly electron-donating. They slightly increase the electron density of the indole ring system, which can marginally decrease the electrophilicity of the aldehyde carbonyl carbon compared to the unsubstituted parent.
-
N-Aryl groups (phenyl) can be electron-withdrawing or -donating depending on their substitution, but the phenyl group itself is generally considered weakly deactivating via induction. Its effect on the remote aldehyde is less pronounced but is an important consideration for downstream reactions.
-
-
Reactivity of the Indole Core: The primary difference in reactivity comes from the N-1 position. The parent indole can be deprotonated and act as a nucleophile. N-substituted indoles lack this N-H acidity, precluding reactions at this site. However, this also protects the nitrogen, allowing for selective functionalization at other positions of the indole ring (e.g., C-H activation) without interference from the N-H group.[16][17]
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the synthesis and properties of N-methyl, N-benzyl, and N-phenyl substituted indole-6-carbaldehydes. The key takeaways are:
-
Synthetic Accessibility: N-alkylation is a straightforward and high-yielding process, while N-arylation requires more specialized conditions involving transition-metal catalysis.
-
Spectroscopic Signatures: N-substitution provides clear and unambiguous spectroscopic handles, primarily the disappearance of the N-H signal in ¹H NMR and IR spectra and the appearance of new signals for the substituent.
-
Tunable Properties: The choice of the N-substituent is a powerful tool to modulate the lipophilicity and electronic properties of the indole-6-carbaldehyde core.
The ability to strategically modify the indole nitrogen is fundamental to modern drug discovery. The derivatives discussed here are not merely intermediates but foundational scaffolds for building libraries of diverse compounds. The aldehyde at C-6 remains a versatile functional group for constructing Schiff bases, undergoing Wittig reactions, or serving as a precursor for carboxylic acids and other functionalities. By understanding the comparative chemistry of these core building blocks, researchers can more effectively design and synthesize the next generation of indole-based therapeutics with tailored properties and enhanced biological activity.
References
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- Royal Society of Chemistry. (2018).
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- MDPI. (2024).
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- Sigma-Aldrich. (n.d.).
- National Institutes of Health. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
- Journal of Medicinal Chemistry. (n.d.).
- NIST. (n.d.). Indole-6-carboxaldehyde.
- Sci-Hub. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site.
- Semantic Scholar. (2009). Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones.
- ResearchGate. (2025).
- ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- MDPI. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.
- Der Pharma Chemica. (n.d.).
- Sigma-Aldrich. (n.d.). Indole-6-carboxaldehyde 97.
- ResearchGate. (2025). NHC-catalyzed N-H functionalization/cycloaddition reaction of indole aldehyde and ketone: A DFT perspective.
- RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
- NIH. (n.d.).
- PubMed. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.
- Organic Syntheses. (n.d.). 1-benzylindole.
- PMC - NIH. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.
- International Journal of Research and Scientific Innovation (IJRSI). (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- PubMed Central. (n.d.). Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE).
- Stenutz. (n.d.). 6-methylindole-3-carboxaldehyde.
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- PMC - PubMed Central. (n.d.).
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A Researcher's Guide to Confirming Target Engagement of Novel Indole-Based Compounds: A Comparative Analysis
For researchers in the vanguard of drug discovery, the synthesis of a novel compound like 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde marks a critical first step. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, tubulin, and nuclear receptors.[1][2] However, identifying the specific cellular target and confirming direct physical interaction—a concept known as target engagement—is a pivotal challenge that separates a promising molecule from a clinical candidate. Failure to rigorously validate target engagement is a primary contributor to the high attrition rates in clinical trials.[3]
This guide provides a comprehensive comparison of modern experimental strategies to confirm the target engagement of novel compounds, using the hypothetical case of this compound. As the precise target of this molecule is not yet publicly defined, we will proceed with a common scenario in drug discovery: a new indole derivative is synthesized with a rational design suggesting it inhibits a specific protein kinase, for instance, Mitogen-Activated Protein Kinase 14 (MAPK14/p38α) , a key player in inflammatory signaling pathways.
This guide is structured to provide not just protocols, but the strategic reasoning behind choosing one method over another, ensuring a self-validating experimental workflow. We will explore both cellular and biophysical assays, offering a multi-faceted approach to building an unassailable case for target engagement.
The Central Challenge: Moving from "What it Does" to "How it Works"
Observing a desired phenotypic effect in a cell-based assay is a crucial but preliminary finding. It doesn't confirm that the compound acts via its intended mechanism. The core directive of target engagement studies is to unequivocally demonstrate that the compound physically binds to its putative target inside the complex milieu of the cell and that this binding event is correlated with a downstream functional outcome.
Here, we compare three gold-standard methodologies for confirming target engagement, each providing a different lens through which to view the compound-target interaction.
-
Cellular Thermal Shift Assay (CETSA®): Measures direct target binding in intact cells or cell lysates.
-
Kinobeads Competition Pulldown: Assesses selectivity and affinity against a broad panel of kinases from cell lysates.
-
Surface Plasmon Resonance (SPR): A label-free biophysical method to quantify binding kinetics in a purified system.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: A logical workflow for validating target engagement of a novel compound.
Method 1: Cellular Thermal Shift Assay (CETSA®) - The "In-Cell" Litmus Test
The Cellular Thermal Shift Assay is a powerful technique for verifying drug-target interactions in a physiological context, be it intact cells or tissue samples.[3][4] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[4][5]
Causality Behind the Choice: CETSA is the ideal first step to confirm that this compound can cross the cell membrane and engage with p38α in its native environment. This eliminates artifacts arising from assays using purified, recombinant proteins which may lack essential post-translational modifications or binding partners.[6]
dot graph "CETSA_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for Western Blot-based Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: Western Blot-based CETSA
-
Cell Culture & Treatment:
-
Plate a human cell line known to express p38α (e.g., THP-1 monocytes) at a density of 2 x 10^6 cells/condition.
-
Treat cells with this compound (e.g., at 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspension for each condition into separate PCR tubes for each temperature point. A typical gradient would be: 40, 44, 48, 52, 56, 60, 64, 68°C.
-
Heat the tubes in a PCR thermocycler for 3 minutes at the designated temperature, followed by a 3-minute cool-down at 25°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by adding a non-denaturing lysis buffer and performing three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Load equal amounts of total protein for each temperature point onto an SDS-PAGE gel.
-
Perform Western blotting using a validated primary antibody against p38α and a suitable secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensity for each lane.
-
Plot the normalized band intensity against the temperature for both vehicle and compound-treated samples to generate melting curves. A shift in the melting temperature (Tm) indicates stabilization.
-
Comparison with Alternatives
| Feature | CETSA (Western Blot) | Isothermal Dose-Response CETSA (ITDR-CETSA) |
| Principle | Measures thermal stability across a temperature gradient. | Measures protein stability at a fixed temperature across a compound concentration gradient.[5] |
| Primary Output | Melting Curve (Tm Shift) | IC50/EC50 for target engagement |
| Throughput | Low to Medium | Medium |
| Key Advantage | Confirms engagement in intact cells.[7] | Provides quantitative potency in a cellular context. |
| Key Limitation | Requires a specific and high-quality antibody; low throughput.[8] | Still requires a specific antibody; less information on the magnitude of stabilization. |
Method 2: Kinobeads Competition Pulldown - The Selectivity Snapshot
While CETSA confirms engagement with a hypothesized target, it doesn't reveal off-targets. For kinase inhibitors, selectivity is paramount. The Kinobeads assay is a chemical proteomics technique that profiles compound binding against hundreds of endogenous kinases simultaneously.[6][9]
Causality Behind the Choice: This method is chosen to understand the selectivity profile of this compound. It answers the critical question: "Does my compound bind only to p38α, or does it have other kinase targets?" This is vital for interpreting cellular phenotypes and predicting potential toxicity.[10] The assay uses broad-spectrum, immobilized kinase inhibitors (the "kinobeads") to capture a large portion of the kinome from a cell lysate. A free compound in the lysate will compete for binding to its targets, preventing them from being captured by the beads.[6][9]
dot graph "Kinobeads_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for a Kinobeads competition pulldown assay.
Detailed Experimental Protocol: Kinobeads Assay
-
Lysate Preparation:
-
Culture and harvest cells (a mix of cell lines can be used to increase kinome coverage).[9]
-
Lyse cells in a non-denaturing buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration and normalize all samples to 2-5 mg/mL.
-
-
Competitive Binding:
-
Aliquot the lysate. For each aliquot, add this compound to final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO).
-
Incubate for 45 minutes at 4°C with gentle rotation.
-
-
Kinase Enrichment:
-
Add a slurry of pre-washed kinobeads to each lysate and incubate for 1-2 hours at 4°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases or perform on-bead digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using high-resolution mass spectrometry.
-
Use a label-free quantification (LFQ) approach to determine the relative abundance of each identified kinase in each sample.[11]
-
-
Data Analysis:
-
For each identified kinase, plot its LFQ intensity against the concentration of the test compound.
-
Fit the data to a dose-response curve to determine the apparent dissociation constant (Kd app) for each interaction. This provides a quantitative measure of both on-target potency and off-target selectivity.[6]
-
Comparison with Alternatives
| Feature | Kinobeads | Activity-Based Protein Profiling (ABPP) |
| Principle | Competition for binding to broad-spectrum immobilized ligands. | Covalent labeling of active enzyme sites by a reactive probe. |
| Primary Output | Kd app values for hundreds of kinases. | Occupancy of active sites for a specific enzyme class. |
| Key Advantage | Broad, unbiased selectivity profiling of native kinases.[12] | Can be performed in intact cells to measure target engagement directly. |
| Key Limitation | Limited to ATP-competitive inhibitors; cannot profile allosteric modulators.[12] | Requires a specific, cell-permeable probe for the enzyme class of interest. |
Method 3: Surface Plasmon Resonance (SPR) - The Biophysical Benchmark
While cellular and lysate-based methods provide physiological relevance, biophysical techniques using purified components offer unparalleled precision in quantifying binding kinetics. Surface Plasmon Resonance (SPR) is a label-free, real-time optical method that measures the interaction between a ligand (the compound) and an analyte (the target protein).[13]
Causality Behind the Choice: SPR is selected to obtain precise kinetic data—the association rate (ka) and dissociation rate (kd)—which together determine the binding affinity (KD). This information is critical for structure-activity relationship (SAR) studies, helping chemists design more potent and specific molecules. For example, a slow off-rate (low kd) can lead to a longer duration of action in vivo.[13]
dot graph "SPR_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Experimental Protocol: SPR
-
Protein Immobilization:
-
Use a sensor chip suitable for amine coupling (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject purified, recombinant p38α at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level (e.g., 2000-4000 Response Units).
-
Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., from 10 nM to 10 µM).
-
Inject each concentration over the reference and p38α-coupled surfaces for a set time (e.g., 120 seconds) to monitor association.
-
Follow with an injection of running buffer alone for an extended period (e.g., 300 seconds) to monitor dissociation.
-
Between cycles, regenerate the surface if necessary with a brief pulse of a mild denaturant (e.g., glycine-HCl, pH 2.5) to remove bound compound.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data for each injection to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to derive ka, kd, and the equilibrium dissociation constant, KD.
-
Comparison with Alternatives
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures mass changes on a sensor surface via refractive index.[13] | Measures the heat released or absorbed during a binding event in solution.[14][15] |
| Primary Output | Kinetic rates (ka, kd) and affinity (KD). | Thermodynamic parameters (ΔH, ΔS) and affinity (KD).[14] |
| Key Advantage | Provides real-time kinetic data; high sensitivity.[16] | Truly in-solution, label-free, and immobilization-free; provides thermodynamic signature. |
| Key Limitation | Requires protein immobilization, which can affect activity; sensitive to buffer mismatch.[16][17] | Requires large amounts of pure protein; lower throughput. |
Synthesizing the Evidence: A Self-Validating Conclusion
-
CETSA provides the crucial evidence of target binding in a native cellular environment.
-
Kinobeads profiling contextualizes this binding, demonstrating selectivity against other kinases.
-
SPR provides the precise, quantitative biophysical parameters of the interaction.
If this compound shows a significant thermal shift for p38α in CETSA, demonstrates high selectivity for p38α in the Kinobeads assay with a potent Kd app, and yields a KD in the SPR assay that is consistent with its cellular activity, then the researcher has built a robust, multi-pronged case for its mechanism of action. This layered, self-validating evidence is the bedrock of a successful drug discovery program.
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. (2022-09-01). [Link]
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Howes, J. M., & Unsworth, A. J. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
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Ligand-protein interaction: CETSA, Kinobeads. Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). [Link]
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High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Springer Nature Experiments. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020-12-02). [Link]
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Tolvanen, J., et al. (2025-08-08). Current Advances in CETSA. ResearchGate. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
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The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. (2014-08-07). [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH. (2023-03-17). [Link]
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CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. PubMed Central. (2017-10-12). [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. (2025-10-10). [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. (2022-07-19). [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC - NIH. [Link]
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The target landscape of clinical kinase drugs. PMC - NIH. [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]
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Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. NIH. [Link]
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How does SPR work in Drug Discovery? deNOVO Biolabs. (2025-06-11). [Link]
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Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. NIH. (2018-10-11). [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]
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Fragment Screening by Surface Plasmon Resonance. PMC - NIH. (2010-02-04). [Link]
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Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. (2023-05-01). [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. (2024-05-20). [Link]
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Isothermal titration calorimetry. Wikipedia. [Link]
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Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
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MicroScale Thermophoresis. NanoTemper Technologies. [Link]
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Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Books. (2017-11-20). [Link]
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Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]
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Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification. Boster Bio. (2024-07-02). [Link]
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Isothermal Titration Calorimetry. The Huck Institutes. [Link]
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Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
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Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE. (2013-02-04). [Link]
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Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]
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A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. (2023-02-13). [Link]
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Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE. (2013-08-15). [Link]
-
Bench Tip Video: Measuring Interactions Using Microscale Thermophoresis. YouTube. (2013-10-24). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde
Guiding Principle: Proactive Safety in the Absence of Specific Data
For many novel or specialized research chemicals like 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, the cornerstone of safe laboratory practice is to adopt a conservative approach. This means treating the compound as hazardous until proven otherwise. The guidance herein is synthesized from an analysis of its structural motifs—an indole-6-carbaldehyde core and a 4-fluorobenzyl group—and established best practices for chemical waste management.
The toxicological properties of this specific molecule have not been fully investigated.[1][2] Therefore, all handling and disposal procedures must be executed with the assumption that the compound may be harmful.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the known hazards of similar chemical structures, we can infer a potential hazard profile for this compound. Indole-carboxaldehyde derivatives are often classified as irritants and sensitizers.[2][3][4]
Inferred Hazard Profile:
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]
-
Harmful if Swallowed: Similar compounds can be harmful if ingested.[5][6]
This assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.
| Potential Hazard | Required Personal Protective Equipment (PPE) |
| Skin Contact/Irritation | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Contact/Irritation | Safety glasses with side shields or chemical splash goggles[1][4] |
| Inhalation of Dust/Aerosol | Use in a well-ventilated area or chemical fume hood; N95 dust mask if handling fine powder outside a hood[1][4] |
| General Handling | Laboratory coat |
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream.[8][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[8][10]
Step 1: Waste Characterization and Segregation
Properly characterizing your waste is the first step in the disposal process.[11] This compound should be classified as a solid, non-halogenated organic hazardous waste.
Crucial Segregation Practices:
-
Do Not Mix: Never mix this waste with other waste streams unless you have confirmed compatibility. Incompatible chemicals, when mixed, can react violently or release toxic gases.[12]
-
Segregate by Hazard Class: Store this waste separately from acids, bases, and oxidizers.[12][13]
Step 2: Container Selection and Management
Choosing the correct waste container is critical to prevent leaks and ensure safety.
-
Original Container: If possible, dispose of the solid reagent chemical in its original manufacturer's container.[14]
-
Alternative Containers: If the original container is not available or compromised, transfer the waste to a new, suitable container. This container must be:
-
Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion.[13]
-
Keep Closed: Waste containers must remain securely closed at all times, except when you are actively adding waste.[8][14]
Step 3: Hazardous Waste Labeling
Accurate and complete labeling is a strict regulatory requirement.
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[8]
-
Complete Information: The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.[13]
-
Secondary Containment: Place the primary waste container inside a secondary containment bin or tray. This tray must be chemically compatible and large enough to hold 110% of the volume of the largest container it holds.[14]
-
Time Limits: A full waste container must be removed from the SAA within three days. A partially filled container may remain for up to one year, but it is best practice to request a pickup well before this limit is reached.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of laboratory chemical waste.
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Comprehensive Safety Protocol: Handling 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde in a Research Environment
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde. The following protocols are grounded in established safety principles for handling aromatic aldehydes, fluorinated organic compounds, and indole derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the anticipated hazards of its constituent chemical functionalities.
Hazard Assessment and Core Principles
This compound is a complex organic molecule that requires a multi-faceted approach to safety. The primary hazards are associated with its functional groups:
-
Aromatic Aldehyde: Aldehydes can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are also sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[1]
-
Fluorinated Aromatic Compound: The carbon-fluorine bond is strong, making these compounds persistent.[2] Inhalation or absorption of fluorinated compounds should be avoided.
-
Indole Moiety: Indole derivatives can have varied toxicological profiles, with some exhibiting toxicity upon ingestion or skin contact.[3]
Therefore, the cornerstone of safe handling is the prevention of exposure through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulous laboratory practices.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection
-
Glove Selection: Standard nitrile gloves are a good initial choice for protection against splashes.[4][5] However, for prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using gloves with higher chemical resistance, such as butyl rubber or neoprene.[1][5]
-
Glove Technique: Always inspect gloves for tears or punctures before use. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately in the designated chemical waste container.
Eye and Face Protection
-
Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87 standards should be worn at all times in the laboratory.[4]
-
Enhanced Protection: For procedures involving a risk of splashing or the handling of larger quantities, a full-face shield should be worn in addition to safety goggles.[1][6]
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[4][5]
-
Additional Protection: For tasks with a higher risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.[7]
Respiratory Protection
-
Engineering Controls as Primary Defense: A certified chemical fume hood is the primary and most effective means of controlling exposure to vapors.
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.[1] A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable choice.[8] The specific type of respirator should be selected based on a formal risk assessment.
| PPE Component | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Single pair of nitrile gloves | Double-gloving or butyl rubber/neoprene gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles |
| Face Protection | None | Full-face shield |
| Body Protection | Flame-resistant lab coat | Chemically resistant apron over lab coat |
| Respiratory Protection | Work in a certified fume hood | NIOSH-approved respirator with organic vapor cartridges |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10] The container should be tightly sealed.
Handling and Experimental Work
-
Designated Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Spill Preparedness: Have a chemical spill kit readily accessible. The kit should contain appropriate absorbent materials and personal protective equipment.
-
Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure the fume hood is functioning correctly and all necessary PPE is readily available and in good condition.
-
Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and then gloves. If a higher level of protection is required, add a face shield and any other necessary equipment.
-
Transfer and Weighing: Conduct all transfers and weighing of the compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup: Perform all experimental procedures within the fume hood. Ensure all glassware is properly secured.
-
Post-Experiment: After the experiment is complete, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to protect both human health and the environment.
Waste Segregation
-
Dedicated Waste Container: All waste contaminated with this compound, including gloves, weighing boats, and pipette tips, must be collected in a clearly labeled, dedicated hazardous waste container.[9]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Method
-
Incineration: Due to the presence of fluorine, high-temperature incineration is a potential disposal method for this compound.[2][12] The strong carbon-fluorine bond requires high temperatures to ensure complete destruction.[2]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option, which contains the substance to prevent environmental release.[12]
-
Consult EHS: Always consult with your institution's EHS office for specific guidance on the proper disposal procedures for halogenated organic compounds.[5]
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

